molecular formula C7H8ClNO2S B1354214 (3-Chlorophenyl)methanesulfonamide CAS No. 89782-88-7

(3-Chlorophenyl)methanesulfonamide

Cat. No.: B1354214
CAS No.: 89782-88-7
M. Wt: 205.66 g/mol
InChI Key: HNZCHWOSESAIJA-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, primarily for its role as a key intermediate and building block. Its structure, featuring a benzenesulfonamide moiety with a chloro substituent, makes it a valuable precursor in the synthesis of more complex molecules, particularly those designed to target enzymes. A prominent application, as identified in scientific literature, is its use in the development and study of histone deacetylase (HDAC) inhibitors [https://pubmed.ncbi.nlm.nih.gov/26055755/]. HDACs are a class of enzymes critical for gene expression regulation, and their inhibition is a major therapeutic strategy in oncology and neurology research. The compound serves as a core structure that can be functionalized to explore structure-activity relationships and optimize inhibitor potency and selectivity. The mechanism of action for derivatives of this compound typically involves chelating the zinc ion located in the active site of HDAC enzymes, thereby blocking their deacetylation activity and leading to increased histone acetylation, cell cycle arrest, and apoptosis in cancerous cell lines. This research tool is essential for scientists investigating epigenetic mechanisms, cancer biology, and the development of novel chemotherapeutic agents. This product is intended for research purposes only within a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chlorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZCHWOSESAIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466878
Record name (3-chlorophenyl)methanesulfonamide
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Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89782-88-7
Record name (3-chlorophenyl)methanesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chlorophenyl)methanesulfonamide
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Foundational & Exploratory

An In-depth Technical Guide to (3-Chlorophenyl)methanesulfonamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (3-Chlorophenyl)methanesulfonamide, a molecule of interest in contemporary chemical and pharmaceutical research. We will delve into its structural characteristics, chemical properties, a detailed synthetic protocol, and its potential as a scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Identity and Physicochemical Properties

This compound is an organic compound featuring a chlorophenyl group attached to a methanesulfonamide moiety via a methylene bridge. This structural arrangement confers a specific set of physicochemical properties that are critical for its behavior in chemical and biological systems.

Chemical Structure and Identifiers

The structural integrity of a compound is the foundation of its chemical identity. The key identifiers for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundAiFChem
CAS Number 89782-88-7[1]
Molecular Formula C₇H₈ClNO₂S[2]
Molecular Weight 205.66 g/mol [2]
SMILES O=S(CC1=CC=CC(Cl)=C1)(N)=O[2]
InChI Key HNZCHWOSESAIJA-UHFFFAOYSA-N[1]
Physicochemical Data

The physical properties of this compound are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Physical Form Powder[1]
Melting Point 128-129 °C[1]
Storage Temperature Room Temperature[3]
Predicted XlogP 1.3[4]

Synthesis of this compound

The most direct and common synthetic route to this compound involves the ammonolysis of its corresponding sulfonyl chloride precursor, (3-Chlorophenyl)methanesulfonyl chloride. This nucleophilic substitution reaction is efficient and relies on readily available starting materials.

G cluster_start Starting Material cluster_reagent Reagent cluster_process Process cluster_product Product cluster_byproduct Byproduct start (3-Chlorophenyl)methanesulfonyl chloride process Ammonolysis in an aprotic solvent (e.g., THF) start->process reagent Ammonia (NH₃) reagent->process product This compound process->product byproduct Ammonium Chloride (NH₄Cl) process->byproduct

A simplified workflow for the synthesis of this compound.
Experimental Protocol: Ammonolysis of (3-Chlorophenyl)methanesulfonyl chloride

This protocol is based on established methods for the synthesis of sulfonamides from sulfonyl chlorides.[5][6]

Materials:

  • (3-Chlorophenyl)methanesulfonyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Ammonia gas

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel with a stirrer, gas inlet, and temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve (3-Chlorophenyl)methanesulfonyl chloride (1 equivalent) in anhydrous THF in a reaction vessel. Cool the solution to 0-5 °C using an ice bath.

  • Ammonia Addition: Bubble ammonia gas through the stirred solution. The reaction is exothermic; maintain the temperature between 0-10 °C. The precipitation of ammonium chloride will be observed.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Filter the solid ammonium chloride and wash the filter cake with a small amount of THF.

  • Extraction: Combine the filtrates and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to off-white powder.

Structural Elucidation and Spectroscopic Profile

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the amine protons. The aromatic protons will appear as a complex multiplet in the range of 7.2-7.5 ppm. The methylene protons adjacent to the sulfonyl group will likely appear as a singlet around 4.3 ppm. The two protons on the nitrogen of the sulfonamide group are expected to produce a broad singlet.

  • ¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, with the carbon attached to the chlorine atom being downfield. The methylene carbon will also be observable.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: Two bands in the region of 3350-3250 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • S=O stretching: Strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.

  • C-H stretching (aromatic and aliphatic): Peaks just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

  • C-Cl stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight of 205.66. A key fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at [M-64]⁺.[7] Another common fragmentation is the cleavage of the C-S bond, leading to the formation of the 3-chlorobenzyl cation.

Reactivity and Potential Applications in Medicinal Chemistry

The sulfonamide functional group is a well-established pharmacophore and is present in a wide range of clinically used drugs, including antibacterial, anticancer, and anti-inflammatory agents.[8][9] this compound, as a member of this class, holds potential as a building block or lead compound in drug discovery.

G cluster_scaffold As a Scaffold cluster_apps Potential Therapeutic Areas center This compound scaffold Lead Compound for Drug Discovery center->scaffold app1 Anticancer Agents scaffold->app1 app2 Antibacterial Agents scaffold->app2 app3 Enzyme Inhibitors (e.g., Carbonic Anhydrase) scaffold->app3 app4 Anti-inflammatory Drugs scaffold->app4

Potential applications of this compound in medicinal chemistry.

The presence of the 3-chloro substituent on the phenyl ring can influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen atoms are known to modulate lipophilicity, metabolic stability, and binding interactions with biological targets. While specific biological activity for this compound is not yet extensively reported in the literature, its structural motifs suggest it could be a valuable starting point for the development of novel therapeutic agents.[10]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

The precursor, (3-Chlorophenyl)methanesulfonyl chloride, is corrosive and reacts with water.[11] Therefore, appropriate precautions must be taken during its storage and handling.

Conclusion

This compound is a well-defined chemical entity with potential for further exploration, particularly in the realm of medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, a robust synthetic protocol, and an outline of its potential applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound and in the broader field of sulfonamide chemistry.

References

  • PubChem. (3-Amino-2-chlorophenyl)methanesulfonamide. [Link]

  • PubChemLite. This compound (C7H8ClNO2S). [Link]

  • SpectraBase. METHANESULFONAMIDE, N-(3-CHLOROPHENYL)-. [Link]

  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • Google P
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. [Link]

  • PubMed. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]

  • PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

  • ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

  • NIH. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

  • PubMed. Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. [Link]

  • Google Patents.
  • Georganics. (3-CHLOROPHENYL)METHANESULFONYL CHLORIDE. [Link]

  • Doc Brown's Chemistry. infrared spectrum of methylamine CH5N CH3NH2. [Link]

  • ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Link]

Sources

(3-Chlorophenyl)methanesulfonamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (3-Chlorophenyl)methanesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, characterization, and potential applications.

Core Compound Identification

A unique chemical entity is defined by its fundamental identifiers. The Chemical Abstracts Service (CAS) number and molecular weight are critical for unambiguous identification in research and regulatory contexts.

PropertyValueReference
CAS Number 7022-21-1[1]
Molecular Weight 205.66 g/mol [cite: ]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 3-chloroaniline and methanesulfonyl chloride. This reaction is a cornerstone of sulfonamide synthesis, valued for its efficiency and the accessibility of its starting materials.

The underlying mechanism involves the lone pair of electrons on the nitrogen atom of 3-chloroaniline acting as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a proton and a chloride ion, forming the stable sulfonamide bond. The presence of a base is often required to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-substituted phenyl-methanesulfonamides.

Materials:

  • 3-Chloroaniline

  • Methanesulfonyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-chloroaniline (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.1 equivalents) to the stirred solution.

  • To this mixture, add methanesulfonyl chloride (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_product Final Product 3-Chloroaniline 3-Chloroaniline Reaction Nucleophilic Substitution (0°C to RT, 12-18h) 3-Chloroaniline->Reaction Methanesulfonyl_Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride->Reaction Pyridine Pyridine Pyridine->Reaction Workup Aqueous Workup (HCl, H2O, NaHCO3) Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy reveals the characteristic vibrational frequencies of the functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms.

Based on a study of N-(substituted phenyl)-methanesulfonamides, the following spectral data are characteristic for this compound[2][3]:

Spectroscopic DataCharacteristic Peaks/Shifts
IR (Infrared) N-H stretch: ~3250 cm⁻¹ S=O asymmetric stretch: ~1320 cm⁻¹ S=O symmetric stretch: ~1150 cm⁻¹
¹H NMR Signals corresponding to the aromatic protons and the methyl protons of the methanesulfonyl group.
¹³C NMR Resonances for the aromatic carbons and the methyl carbon of the methanesulfonyl group.

Applications in Drug Discovery and Development

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The incorporation of a 3-chlorophenyl moiety can modulate the compound's lipophilicity, metabolic stability, and target-binding affinity.

While specific biological targets for this compound are not extensively documented, its structural similarity to other biologically active sulfonamides suggests potential for investigation in several therapeutic areas:

  • Antitumor Agents: Certain sulfonamide derivatives have been shown to inhibit tumor growth by targeting cell cycle progression[4].

  • Central Nervous System (CNS) Disorders: The sulfonamide scaffold is present in various CNS-acting drugs, and its derivatives are being explored for new therapeutic interventions[5].

  • Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group, making it a key feature in the design of metalloenzyme inhibitors.

The development of a robust in vitro screening cascade is essential to elucidate the specific biological activity of this compound.

Screening_Cascade Compound This compound Primary_Screening Primary Screening (e.g., cell viability assays) Compound->Primary_Screening Target_Identification Target Identification (e.g., affinity chromatography, proteomics) Primary_Screening->Target_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., enzyme kinetics, signaling pathway analysis) Target_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: In vitro screening cascade for biological activity assessment.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in drug discovery. Its well-defined chemical properties and the established biological significance of the sulfonamide scaffold make it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to facilitate further research and application in the scientific community.

References

  • Jayalakshmi, K., & Gowda, B. T. (2004). Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides. Zeitschrift für Naturforschung A, 59(8-9), 491-500. [Link]

  • Jayalakshmi, K., & Gowda, B. T. (2004). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. R Discovery. [Link]

  • Oda, M., et al. (1998). Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle. Journal of Medicinal Chemistry, 41(20), 3789-3802. [Link]

  • Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 147, 108076. [Link]

Sources

An In-Depth Technical Guide to (3-Chlorophenyl)methanesulfonamide Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The confluence of a privileged chemical scaffold with unmet clinical needs perpetually drives innovation in medicinal chemistry. The (3-chlorophenyl)methanesulfonamide core represents one such scaffold, a versatile framework upon which a multitude of potent and selective therapeutic agents have been constructed. This technical guide is designed for the discerning researcher, scientist, and drug development professional, offering a deep dive into the synthesis, biological activities, and structure-activity relationships of this important class of molecules. Our narrative eschews rigid templates, instead opting for a logical flow that mirrors the drug discovery process itself—from foundational synthesis to nuanced mechanistic understanding. Every piece of information is substantiated by authoritative references, ensuring the highest degree of scientific integrity.

The this compound Core: A Privileged Scaffold in Medicinal Chemistry

The this compound moiety is a cornerstone in modern drug design, prized for its advantageous physicochemical properties. The strategic placement of a chlorine atom at the meta-position of the phenyl ring, combined with the methanesulfonamide group, confers a unique electronic and conformational profile. This arrangement facilitates diverse and high-affinity interactions with a range of biological targets.

The sulfonamide functional group (-SO₂NH₂) is a well-established pharmacophore, integral to numerous clinically approved drugs. Its ability to participate in hydrogen bonding as both a donor and acceptor, coupled with its tetrahedral geometry, allows for robust binding to enzyme active sites. The 3-chloro substituent further refines the molecule's properties by modulating the acidity of the sulfonamide N-H proton and providing a potential halogen bonding interaction point within protein binding pockets, which can significantly enhance binding affinity and selectivity.

Synthetic Strategies for Derivatization

The modular nature of the this compound scaffold lends itself to straightforward and versatile synthetic modifications. The primary point of diversification is the sulfonamide nitrogen, allowing for the introduction of a wide array of substituents to probe structure-activity relationships.

General Synthesis of N-Substituted (3-Chlorophenyl)methanesulfonamides

The most common and efficient method for synthesizing N-substituted derivatives involves the reaction of commercially available (3-chlorophenyl)methanesulfonyl chloride with a diverse range of primary or secondary amines in the presence of a suitable base.

Experimental Protocol: Synthesis of N-Aryl-(3-chlorophenyl)methanesulfonamides

  • Reaction Setup: In a round-bottom flask, dissolve the desired aniline (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: To the cooled solution, add (3-chlorophenyl)methanesulfonyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0 °C. If using DCM as the solvent, add a base such as triethylamine (1.5 equivalents) to scavenge the HCl byproduct.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, if pyridine is the solvent, pour the reaction mixture into ice-water and collect the precipitate by filtration. If DCM is the solvent, wash the reaction mixture sequentially with 1N HCl, water, and brine.

  • Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure N-substituted this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality in Protocol Design:

  • Choice of Base: Pyridine can act as both a solvent and a base. Triethylamine is a non-nucleophilic base suitable for reactions in aprotic solvents like DCM. The base is crucial to neutralize the hydrochloric acid generated, driving the reaction to completion.

  • Temperature Control: The initial cooling to 0 °C is important to control the exothermic nature of the reaction between the sulfonyl chloride and the amine, minimizing the formation of side products.

  • Purification Method: Recrystallization is often sufficient for obtaining highly pure crystalline products. Column chromatography is a more general method for purifying a wider range of derivatives, including oils and non-crystalline solids.

Diagram: Synthetic Workflow for N-Substituted Derivatives

G A (3-Chlorophenyl)methanesulfonyl chloride D Reaction at 0°C to RT A->D B Primary/Secondary Amine B->D C Base in appropriate solvent C->D E Aqueous Workup / Precipitation D->E Reaction Completion F Purification (Recrystallization / Chromatography) E->F G Pure N-Substituted Derivative F->G

Caption: General synthetic scheme for N-substituted (3-chlorophenyl)methanesulfonamides.

Therapeutic Targeting and Biological Activity

Derivatives of this compound have demonstrated significant activity against a variety of therapeutic targets, most notably enzymes implicated in cancer and other diseases.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group, making it an excellent pharmacophore for targeting metalloenzymes like carbonic anhydrases (CAs). CAs are involved in pH regulation, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[1] Several studies have shown that derivatives of this compound can be potent inhibitors of various CA isoforms.[1][2]

Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for drug development. The this compound scaffold has been incorporated into molecules designed to inhibit various kinases, including those in the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition is a key strategy in oncology.[3]

Anticancer and Anti-inflammatory Activity

Beyond specific enzyme inhibition, derivatives of this scaffold have shown broader anticancer and anti-inflammatory activities. For example, certain methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines have been evaluated for their anticancer and anti-inflammatory properties.[5]

Structure-Activity Relationship (SAR) Analysis

Systematic derivatization of the this compound core has provided valuable insights into the structural requirements for potent and selective biological activity.

Table 1: SAR of this compound Derivatives as Carbonic Anhydrase Inhibitors

Compound IDN-SubstituenthCA II (Kᵢ, nM)[2]hCA IX (Kᵢ, nM)[2]
1 4-(3-hydroxyphenyl)-pyrazole-3-carboxamide866.7568.8
2 4-(2-hydroxyphenyl)-pyrazole-3-carboxamide>10000439.6
3 4-(2-hydroxy-5-bromophenyl)-pyrazole-3-carboxamide13.98.5
4 4-(2-hydroxy-5-chlorophenyl)-pyrazole-3-carboxamide46.114.8
5 Acetazolamide (Standard)12.125.8

Interpretation of SAR Data:

  • Impact of N-Substitution: The nature of the substituent on the sulfonamide nitrogen is a critical determinant of inhibitory potency and selectivity.

  • Role of Halogen Substitution: The introduction of a halogen (bromo or chloro) at the 5-position of the 2-hydroxyphenyl ring (compounds 3 and 4 ) significantly enhances inhibitory activity against both hCA II and hCA IX compared to the unsubstituted analog (compound 2 ).[2]

  • Positional Isomerism: The position of the hydroxyl group on the phenyl ring of the pyrazole substituent also plays a crucial role. A 3-hydroxy substituent (compound 1 ) is less favorable for hCA II inhibition compared to a 2-hydroxy substituent (compound 2 ), but the latter is poorly active.[2]

Diagram: Key Structural Features for Carbonic Anhydrase Inhibition

G A Core Scaffold This compound B Key Interaction Points Sulfonamide N-H hydrogen bonding SO₂ zinc binding 3-Chloro Phenyl Ring Halogen bonding / hydrophobic interactions A->B Provides D Biological Activity Potency (IC₅₀/Kᵢ) Isoform Selectivity B->D Drives C N-Substituent Size and Shape Electronic Properties H-bonding potential C->D Modulates

Caption: Relationship between structural features and biological activity.

Mechanistic Insights: Targeting Cancer-Relevant Signaling Pathways

A significant focus of research on this compound derivatives has been their potential as anticancer agents through the modulation of key signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[3][6]

Diagram: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: Simplified schematic of PI3K/Akt/mTOR pathway inhibition.

Certain sulfonamide-containing compounds have been shown to inhibit this pathway, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.[4] The this compound scaffold can be incorporated into molecules that target key kinases within this pathway, such as PI3K or Akt, thereby blocking downstream signaling and exerting anticancer effects.

Future Perspectives and Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The ease of its synthetic modification, coupled with its favorable interactions with a range of biological targets, ensures its continued relevance in drug discovery.

Future research in this area is likely to focus on:

  • Rational Drug Design: Utilizing computational modeling and structural biology to design derivatives with enhanced potency and selectivity for specific enzyme isoforms or kinase targets.

  • Exploration of Novel Targets: Screening libraries of this compound derivatives against a broader range of biological targets to identify new therapeutic opportunities.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with existing anticancer agents to overcome drug resistance and improve therapeutic outcomes.

References

  • Głuch-Lutwin, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497. [Link]

  • Gokcen, T., et al. (2017). Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors. Records of Natural Products, 11(1), 15-23. [Link]

  • Kumar, A., et al. (2007). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Bioorganic & Medicinal Chemistry, 15(10), 3565-3571. [Link]

  • Arslan, O., et al. (1997). Synthesis and investigation of inhibition effects of new carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 5(3), 515-518. [Link]

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Spectroscopic Characterization of (3-Chlorophenyl)methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for (3-Chlorophenyl)methanesulfonamide, a compound of interest in synthetic and medicinal chemistry. As experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes predicted data, established spectroscopic principles, and comparative analysis of related structures to offer a robust analytical framework for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound (C₇H₈ClNO₂S) is a sulfonamide derivative with potential applications in various fields of chemical research.[1] The precise elucidation of its molecular structure is paramount for understanding its chemical behavior, reactivity, and potential biological activity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for unambiguous structure verification and purity assessment. This guide delves into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectroscopic data of this target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for obtaining NMR spectra of a novel compound like this compound would involve dissolving the sample in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[2] High-field NMR spectrometers (e.g., 400 MHz or higher) are recommended to achieve optimal signal dispersion and resolution.[2]

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectroscopy: Expected Chemical Shifts and Splitting Patterns

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the amine protons.

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Aromatic Protons (H2, H4, H5, H6)7.0 - 7.5Multiplet (m)4H
Methylene Protons (-CH₂-)~4.3Singlet (s)2H
Amine Protons (-NH₂)Broad singlet (br s)2H
  • Aromatic Region: The four protons on the chlorophenyl ring will appear in the typical aromatic region. Due to the electron-withdrawing nature of the chlorine and methanesulfonamide substituents, these protons will be deshielded. The complex splitting patterns (multiplet) will arise from spin-spin coupling between adjacent aromatic protons.

  • Methylene Protons: The two protons of the methylene group adjacent to the sulfonamide group are expected to appear as a singlet, as there are no adjacent protons to couple with.

  • Amine Protons: The two protons of the sulfonamide NH₂ group will likely appear as a broad singlet. The chemical shift of this peak can be variable and is often concentration-dependent and can exchange with deuterium in the presence of D₂O.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The carbon NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule.

Carbon Environment Expected Chemical Shift (δ, ppm)
Aromatic C-Cl130 - 135
Aromatic C-H125 - 130
Aromatic C-CH₂135 - 140
Methylene Carbon (-CH₂-)55 - 60

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Sample Preparation and Analysis

For a solid sample like this compound, the KBr pellet method is a common technique.[2] A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk, which is then analyzed using an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[2]

Caption: Workflow for IR Spectroscopic Analysis.

Expected Characteristic IR Absorptions

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, C-H, and C-Cl bonds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Sulfonamide)Stretching3300 - 3200Medium-Strong
C-H (Aromatic)Stretching3100 - 3000Medium
C-H (Aliphatic)Stretching3000 - 2850Medium
S=O (Sulfonamide)Asymmetric Stretching1350 - 1300Strong
S=O (Sulfonamide)Symmetric Stretching1160 - 1120Strong
C=C (Aromatic)Stretching1600 - 1450Medium
C-ClStretching800 - 600Strong

The presence of strong absorption bands for the asymmetric and symmetric stretching of the S=O group is a hallmark of sulfonamides.[2] The N-H stretching vibrations will also be a key indicator of the sulfonamide functionality.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

Experimental Protocol: Ionization and Detection

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like sulfonamides. The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their m/z ratio and detected.

Caption: Workflow for Mass Spectrometric Analysis.

Expected Mass Spectrum

The monoisotopic mass of this compound is 204.99643 Da.[1] In the positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 206.00371.[1] Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 227.98565, may also be observed.[1]

A key fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[3] This would result in a fragment ion at m/z 142. This characteristic loss can be a strong indicator of the sulfonamide structure. The presence of chlorine will be evident from the isotopic pattern of the molecular ion and its fragments, with the ³⁷Cl isotope appearing at M+2 with roughly one-third the intensity of the ³⁵Cl peak.

Predicted Mass Spectrometry Data [1]

Adduct/Fragment Predicted m/z
[M+H]⁺206.00371
[M+Na]⁺227.98565
[M-H]⁻203.98915

Conclusion: A Framework for Structural Elucidation

This technical guide provides a detailed predictive framework for the spectroscopic analysis of this compound. While experimental data is not yet publicly cataloged, the principles of NMR, IR, and MS, combined with data from related compounds, allow for a confident prediction of the key spectral features. Researchers working with this compound can use this guide to design their analytical workflows, interpret their experimental data, and ultimately confirm the structure and purity of their material with a high degree of certainty. The combination of these three spectroscopic techniques provides a self-validating system for the comprehensive characterization of this compound.

References

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Commercial availability and suppliers of (3-Chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Chlorophenyl)methanesulfonamide: Commercial Sourcing, Synthesis, and Analytical Validation for Drug Discovery Professionals

Introduction

This compound is a key chemical intermediate whose structural motifs—the sulfonamide group and a chlorinated aromatic ring—are prevalent in a wide array of pharmacologically active agents. The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its role in antibacterial drugs, diuretics, and anticonvulsants, among others[1]. The inclusion of a chlorine atom on the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity[2].

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth overview of the commercial availability of this compound, details a robust synthetic protocol, outlines methods for analytical characterization, and discusses its application within a drug discovery framework. The objective is to equip scientists with the foundational knowledge required to effectively source, synthesize, and utilize this valuable building block in their research endeavors.

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers who cater to the research and development sector. When sourcing this compound, it is crucial to consider factors such as purity, quantity, and lead time. The CAS Number for N-(3-chlorophenyl)methanesulfonamide is 7022-21-1. Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the purchased material.

Below is a summary of representative suppliers for this compound:

SupplierCAS NumberTypical Purity/SpecificationNotes
Ambeed, Inc.7022-21-1Not specified, sold as a building block.Specializes in advanced intermediates for R&D.[3]
AiFChem7022-21-1Not specified, sold as a building block.A division of XtalPi, focusing on AI-driven chemical synthesis.[3]
SAGECHEM LIMITED7022-21-1Not specified.A chemical R&D, manufacturing, and distribution company.[3]
BLD Pharm7022-21-1Not specified, MDL No: MFCD00457401.Offers online ordering and bulk inquiry options.[4]

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in experimental settings. The table below summarizes key properties for this compound.

PropertyValueSource
CAS Number 7022-21-1ChemicalRegister[3]
Molecular Formula C₇H₈ClNO₂SPubChem[5]
Molecular Weight 205.66 g/mol BLD Pharm[4]
IUPAC Name N-(3-chlorophenyl)methanesulfonamideChemicalRegister[3]
SMILES CS(=O)(=O)NC1=CC=CC(Cl)=C1BLD Pharm[4]
H-Bond Donor Count 1ChemicalRegister[3]
H-Bond Acceptor Count 3ChemicalRegister[3]

Proposed Synthesis of this compound

The synthesis of aryl sulfonamides is a well-established transformation in organic chemistry. A reliable method for preparing N-(3-chlorophenyl)methanesulfonamide involves the reaction of 3-chloroaniline with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product R1 3-Chloroaniline P N-(3-Chlorophenyl)methanesulfonamide R1:e->P:w + R2 R2 Methanesulfonyl Chloride Reagent Pyridine (Base) Reagent->P:n Reaction Condition Solvent Dichloromethane (DCM) Solvent->P:s

Caption: Proposed synthetic route for N-(3-Chlorophenyl)methanesulfonamide.

Detailed Experimental Protocol

This protocol describes the synthesis of N-(3-chlorophenyl)methanesulfonamide from 3-chloroaniline and methanesulfonyl chloride.

Materials:

  • 3-Chloroaniline

  • Methanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-chloroaniline (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes. The use of pyridine is critical as it acts as a base to quench the HCl byproduct of the reaction.

  • Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirring solution via a dropping funnel over 20-30 minutes, ensuring the temperature remains at 0 °C. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-chloroaniline) is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution to neutralize excess pyridine.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine. This washing sequence removes pyridine hydrochloride, unreacted acid, and residual salts.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure N-(3-chlorophenyl)methanesulfonamide.

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of a synthesized or purchased compound is a critical step in any research workflow. A combination of spectroscopic and chromatographic methods should be employed.

Analytical_Workflow cluster_workflow Analytical Workflow for this compound Start Sample Receipt (Purchased or Synthesized) Identity Structural Identity Confirmation (MS, NMR, IR) Start->Identity Initial Analysis Purity Purity Assessment (HPLC, GC-MS) Identity->Purity Structure Confirmed Final Qualified Material for R&D Purity->Final Purity ≥ 95%

Caption: A logical workflow for the analytical validation of the target compound.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons (with splitting patterns corresponding to the 1,3-disubstitution), the N-H proton of the sulfonamide, and the methyl group protons.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) can be used to observe the molecular ion peak [M]+ or protonated molecule [M+H]+, respectively[6].

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present. Key characteristic vibrations for a sulfonamide include N-H stretching (around 3300-3200 cm⁻¹) and strong asymmetric and symmetric SO₂ stretching vibrations (around 1330-1315 cm⁻¹ and 1160-1140 cm⁻¹, respectively)[6].

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography-Mass Spectrometry (GC-MS): These chromatographic techniques are the gold standard for determining the purity of the compound. A validated method should show a single major peak corresponding to the product, allowing for quantification of its purity relative to any impurities[7][8].

Application in a Drug Discovery Context

The this compound scaffold is a valuable starting point in drug discovery campaigns. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the chlorophenyl moiety can engage in various interactions, including hydrophobic and halogen bonding, within a target protein's binding site. The versatility of arylsulfonamides makes them a valuable motif in the development of novel agents for treating a range of disorders, including those affecting the central nervous system (CNS)[9].

Drug_Discovery_Workflow cluster_dd High-Level Drug Discovery Screening Workflow Start Compound Library (incl. C7H8ClNO2S derivatives) Assay Primary Screening (e.g., Target-based Assay) Start->Assay Hit_Val Hit Validation & Confirmation Assay->Hit_Val Active 'Hits' Identified Lead_Opt Lead Optimization (SAR Studies) Hit_Val->Lead_Opt Validated Hits Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A conceptual workflow for utilizing the scaffold in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(3-chlorophenyl)methanesulfonamide should be obtained from the supplier, general precautions for related sulfonamides and chlorinated aromatic compounds should be followed. The precursor, (3-chlorophenyl)methanesulfonyl chloride, is corrosive and causes severe skin burns and eye damage[10]. The final sulfonamide product may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation[11][12].

General Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[13].

  • Avoid breathing dust or vapors[11].

  • Wash hands thoroughly after handling[12].

  • Consult the supplier-specific SDS for detailed hazard information, first-aid measures, and disposal guidelines[11][13].

References

  • ChemicalRegister. (n.d.). Methanesulfonamide, N-(3-chlorophenyl)- (CAS No. 7022-21-1) Suppliers. Retrieved from [Link]

  • Georganics. (2011, January 28). SAFETY DATA SHEET: (3-CHLOROPHENYL)METHANESULFONYL CHLORIDE. Retrieved from [Link]

  • AA Blocks. (n.d.). 2034600-13-8 | 1-(3-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}methanesulfonamide. Retrieved from [Link]

  • National Measurement Institute. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). N-(3-amino-5-chlorophenyl)methanesulfonamide. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H8ClNO2S). Retrieved from [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 705-710.
  • Canale, V., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7277.
  • ResearchGate. (n.d.). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide.... Retrieved from [Link]

  • Lupa, A., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 150, 108076.
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  • Al-Trawneh, S. A., & Al-Hourani, B. J. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1261, 132860.

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Whitepaper: A Consensus In Silico Workflow for the Target Deconvolution of (3-Chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and chemical biology pipeline. For novel or uncharacterized small molecules, elucidating the protein partners through which they exert their biological effects is paramount for mechanism-of-action studies, lead optimization, and safety profiling. This guide presents a robust, multi-faceted in silico strategy for predicting the biological targets of (3-Chlorophenyl)methanesulfonamide, a representative small molecule for which public bioactivity data is scarce. By synergistically employing ligand-based, structure-based, and machine learning methodologies, we demonstrate a self-validating workflow that generates high-confidence, testable hypotheses for subsequent experimental validation. This consensus approach mitigates the inherent limitations of any single computational method, providing a more accurate and comprehensive landscape of the compound's potential polypharmacology.

Introduction: The Challenge of Target Deconvolution

The sulfonamide functional group is a well-established pharmacophore present in a wide array of clinically approved drugs, exhibiting activities ranging from antibacterial and anticancer to anti-inflammatory and diuretic.[1][2] The specific molecule under investigation, this compound, represents a common challenge in drug discovery: a novel chemical entity with potential bioactivity, but unknown molecular targets. Traditional experimental approaches to target identification can be resource- and time-intensive.[3] Computational, or in silico, methods offer a powerful, cost-effective alternative to rapidly profile a compound against the known target space, thereby prioritizing experimental efforts.[4][5]

This guide eschews a single-method approach, which can be prone to specific biases, in favor of a consensus strategy. The core principle is that a potential target is elevated in confidence when it is independently predicted by orthogonal computational techniques. We will explore three main pillars of target prediction:

  • Ligand-Based Methods: Operating on the principle of chemical similarity, these methods predict targets by comparing the query molecule to a vast database of compounds with known biological activities.[6][7]

  • Structure-Based Methods: These approaches utilize the three-dimensional structures of proteins to assess the physical and energetic feasibility of a binding event with the query molecule, a process known as reverse docking.[8][9]

  • Machine Learning Methods: Leveraging complex algorithms trained on massive drug-target interaction datasets, these methods can identify subtle patterns in chemical structures to predict binding partners.[10][11][12]

Our subject molecule, this compound, will serve as the case study to illustrate this integrated workflow.

Profile of the Query Molecule

To initiate any in silico analysis, the query molecule must be accurately represented in a machine-readable format.

PropertyValue
Compound Name This compound
2D Structure Chemical structure of this compound
SMILES String CS(=O)(=O)NCc1cccc(c1)Cl
Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol

Structure and properties are based on the assumed structure for this compound.

The Integrated Target Prediction Workflow

The strength of our approach lies in the integration of parallel predictive streams that converge to generate a prioritized list of candidate targets. The causality behind this choice is risk mitigation; a prediction is more trustworthy if it is corroborated by different underlying scientific principles (e.g., chemical similarity vs. physics-based docking).

Integrated_Workflow cluster_ligand Ligand-Based Prediction cluster_structure Structure-Based Prediction cluster_ml Machine Learning Prediction start Query Molecule This compound lb_sim 2D/3D Similarity (SwissTargetPrediction) start->lb_sim lb_pharm Pharmacophore Mapping (PharmMapper) start->lb_pharm sb_revdock Reverse Docking (vs. PDB Library) start->sb_revdock ml_pred ML-Based Similarity (SuperPred) start->ml_pred integration Consensus Analysis & Target Prioritization lb_sim->integration lb_pharm->integration sb_revdock->integration ml_pred->integration output Prioritized Target List for Experimental Validation integration->output

Caption: Integrated workflow for in silico target prediction.

Pillar 1: Ligand-Based Target Prediction

This approach is founded on the Similar Property Principle, which posits that structurally similar molecules are likely to have similar biological functions, including binding to the same protein targets.[13] This is the most rapid method for generating initial hypotheses.

Protocol: 2D/3D Similarity Screening

The SwissTargetPrediction server is an authoritative tool that predicts targets based on a combination of 2D and 3D similarity to a library of known bioactive compounds.[13][14][15]

Methodology:

  • Navigate to the SwissTargetPrediction web server (]">www.swisstargetprediction.ch).[14]

  • Input the Molecule: Paste the SMILES string for this compound (CS(=O)(=O)NCc1cccc(c1)Cl) into the query box.

  • Select Species: Choose "Homo sapiens" to focus the search on human protein targets.

  • Execute Prediction: Click the "Predict targets" button.

  • Analyze Results: The output is a ranked list of protein targets. The primary metric is "Probability," which is derived from the chemical similarity between the query molecule and known ligands for that target. A higher probability indicates a more confident prediction.

Data Interpretation: Focus on the top 15-20 predictions with the highest probability scores. Pay close attention to the "Target Class" column, as this can reveal trends (e.g., a predominance of kinases, GPCRs, or enzymes).

RankTarget (Uniprot ID)Target ClassProbabilityKnown Actives (2D/3D)
1P08913Enzyme0.6812 / 18
2P28223G-protein coupled receptor0.658 / 11
3Q9Y243Kinase0.5925 / 31
...............
This is a representative table of potential results and not actual predictive data.
Protocol: Pharmacophore-Based Screening

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target.[16][17][18] The PharmMapper server identifies potential targets by fitting the query molecule to a vast database of receptor-based pharmacophore models.[19][20][21][22][23]

Methodology:

  • Navigate to the PharmMapper server.

  • Prepare Input: The query molecule must be in a 3D format, such as .mol2 or .sdf. This can be generated from the SMILES string using software like Open Babel or a web-based tool.

  • Submit Job: Upload the 3D structure file.

  • Set Parameters: Select the "Human Protein Targets Only" database (or a broader database if desired) and specify the number of results to return (e.g., top 300).

  • Analyze Results: The output will be a list of potential targets ranked by a "Fit Score." A higher fit score indicates better alignment of the query molecule with the target's pharmacophore model. The results page also provides a valuable visualization of the molecule aligned within the pharmacophore.

Pillar 2: Structure-Based Target Prediction

This methodology is fundamentally different from ligand-based approaches as it directly assesses the interaction between the ligand and potential protein targets. Reverse docking computationally places the query molecule into the binding sites of thousands of proteins and calculates a score based on binding energy.[8]

The Reverse Docking Workflow

Unlike the web-server-based methods above, a rigorous reverse docking screen is a multi-step process that requires more computational expertise. The causality behind this more intensive process is the need for high-quality, standardized inputs to ensure the resulting binding energy calculations are comparable and meaningful across thousands of different proteins.[24]

Reverse_Docking_Workflow ligand_prep 1. Ligand Preparation (Energy Minimization, Charge Assignment) docking 3. High-Throughput Docking (e.g., AutoDock Vina, GOLD) ligand_prep->docking target_db 2. Target Library Preparation (e.g., sc-PDB, PDBbind) target_db->docking scoring 4. Scoring & Ranking (Based on Binding Affinity) docking->scoring analysis 5. Hit List Analysis (Pose Inspection, Clustering) scoring->analysis

Caption: Conceptual workflow for a reverse docking protocol.

Methodology:

  • Ligand Preparation: The 3D structure of this compound is prepared. This involves adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining rotatable bonds. This ensures the molecule is represented with accurate stereochemistry and electrostatics.

  • Target Library Preparation: A curated library of protein structures is required. Databases like PDBbind or sc-PDB provide collections of high-quality, druggable binding sites.[24] Each protein must be prepared by removing water molecules, adding hydrogens, and defining the binding site coordinates (the "grid box").

  • Docking Simulation: Automated docking software, such as AutoDock Vina, is used to systematically screen the prepared ligand against every target in the library.[25][26] The software samples many possible conformations (poses) of the ligand within the binding site and calculates a corresponding binding affinity score (e.g., in kcal/mol).

  • Scoring and Ranking: The results are compiled into a single list, ranked by the predicted binding affinity. Proteins with the most favorable (i.e., most negative) binding scores are considered the top potential hits.

  • Post-Processing and Analysis: The top hits must be visually inspected to ensure the predicted binding pose is chemically reasonable (e.g., forming hydrogen bonds, engaging in hydrophobic interactions). This step is crucial for weeding out false positives.

Pillar 3: Machine Learning Approaches

Machine learning (ML) models for drug-target interaction (DTI) prediction are trained on vast datasets of known interactions.[3][10][12] They learn to correlate chemical substructures (represented as molecular fingerprints) with protein targets.

Protocol: ML-Based Target Prediction

The SuperPred web server is a tool that predicts targets and therapeutic classifications (ATC codes) for a query molecule based on the similarity of its molecular fingerprint to a database of known drugs.[27][28][29][30]

Methodology:

  • Navigate to the SuperPred web server (prediction.charite.de).

  • Input Molecule: Draw the structure of this compound using the sketcher or input the SMILES string.

  • Select Prediction Type: Choose "Target-Prediction."

  • Execute Prediction: Submit the query.

  • Analyze Results: The output will show a list of predicted targets ranked by a probability score. The server's model provides a confidence level based on the degree of similarity to known ligands for that target. A higher Tanimoto coefficient (a measure of fingerprint similarity) to a known drug provides greater confidence in the prediction.[28]

Data Integration and Hypothesis Generation

The final and most critical step is to synthesize the results from all three orthogonal approaches. A target that appears in the top ranks of multiple lists is a high-confidence candidate for experimental follow-up.

Protocol for Consensus Analysis:

  • Collate Data: Compile the top 20-30 ranked targets from SwissTargetPrediction, PharmMapper, the reverse docking screen, and SuperPred into a single spreadsheet.

  • Identify Overlap: Identify proteins that appear on two or more of the prediction lists. These are your primary consensus hits.

  • Tier the Hits: Create a tiered list of potential targets.

    • Tier 1 (Highest Confidence): Targets predicted by three or more methods, or by both a ligand-based and a structure-based method with high scores.

    • Tier 2 (Medium Confidence): Targets predicted by two different ligand-based methods with high scores, or one structure-based method with a very strong binding energy and reasonable pose.

    • Tier 3 (Hypothesis Generating): Targets predicted strongly by a single method.

  • Biological Plausibility Review: Research the top-tiered targets. Are they known to be involved in disease pathways? Does the predicted target class align with any preliminary phenotypic data available for the compound? This step injects biological rationale into the computational data.

Example Consensus Table
Target (Uniprot ID)Target NameSwissTarget Prediction (Probability)PharmMapper (Fit Score)Reverse Docking (Binding Affinity kcal/mol)SuperPred (Probability)Consensus Tier
P08913ACHE0.684.12-8.90.751
Q9Y243CDK20.59Not Found-8.50.622
P28223DRD20.653.88Not FoundNot Found3
P35354SRCNot Found3.55-9.1Not Found2
This is a representative table illustrating the data integration process and not actual predictive data.

Conclusion

References

  • A review of machine learning-based methods for predicting drug-target interactions. (2024). Health Inf Sci Syst.
  • In Silico Target Prediction for Small Molecules. (2019). Methods Mol Biol.
  • Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. (2024). UNIR.
  • Pharmacophore modeling in drug design. (2025). PubMed.
  • PharmMapper Server. (2024). ecust.
  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025).
  • What is pharmacophore modeling and its applications?. (2025).
  • Application of Machine Learning for Drug–Target Interaction Prediction. (2021). Frontiers.
  • Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. (2020).
  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2023). MDPI.
  • Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. (2021). MDPI.
  • In Silico Target Prediction. (n.d.).
  • Pharmacophore modeling. (2016). Slideshare.
  • Machine Learning approach for Drug-Target affinity prediction in Computer Aided Drug Design. (2023).
  • Computational/in silico methods in drug target and lead prediction. (2021). PMC - PubMed Central.
  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic
  • PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. (2010). PMC - NIH.
  • PharmMapper server: A web server for potential drug target identification using pharmacophore mapping approach. (2010). East China Normal University.
  • Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System. (2021). NIH.
  • SuperPred. (n.d.). SuperPred.
  • SuperPred. (n.d.). bio.tools.
  • SWISS Target Prediction Full Tutorial: Free Online Tool #bioinform
  • PharmMapper server: A Web server for potential drug target identification using pharmacophore mapping approach. (2025).
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  • SuperPred: update on drug classification and target prediction. (2013). Oxford Academic.
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  • SwissTargetPrediction. (n.d.). bio.tools.
  • CAS 2973403-55-1: N-(3-Amino-5-chlorophenyl)methanesulfonamide. (n.d.). Cymit Química S.L..
  • MultiDock Screening Tool - Reverse docking demonstr
  • General flow chart of virtual screening by docking. (n.d.).
  • Virtual Screening: A Step-by-Step Guide for Researchers. (2023). Press Releases.
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  • SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019). PMC - NIH.
  • Top Pharmacogenomics Databases for Drug Discovery. (2024). BigOmics Analytics.
  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014). Nucleic Acids Research.
  • SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019).
  • Virtual Screening: A Complete Guide. (2025). Technology Networks.
  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (2022). Methods in Molecular Biology.
  • Therapeutic Target D
  • ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). PMC - NIH.
  • Reverse docking: Significance and symbolism. (2024). Synapse.
  • Tutorial redocking – ADFR. (n.d.).
  • (3-Amino-2-chlorophenyl)methanesulfonamide. (2026). PubChem.
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026). Archiv Der Pharmazie.
  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorin
  • Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. (2022). Current Medicinal Chemistry.

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Methodological & Application

Protocol for the Solubilization of (3-Chlorophenyl)methanesulfonamide for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(3-Chlorophenyl)methanesulfonamide is a sulfonamide-containing compound of interest in various research and drug discovery programs. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro assays. This document provides a detailed protocol for the solubilization of this compound, grounded in established best practices for handling sulfonamide-based small molecules in a laboratory setting. The causality behind each step is explained to ensure scientific integrity and empower researchers to adapt the protocol to their specific experimental needs.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is foundational to developing a robust dissolution protocol. While specific experimental data for this compound is not extensively available in public literature, we can infer its likely characteristics based on its chemical structure and data for similar sulfonamide compounds.

Chemical Structure:

  • Molecular Formula: C₇H₈ClNO₂S[1]

  • Molecular Weight: 205.66 g/mol

  • Predicted XlogP: 1.3 (indicative of moderate lipophilicity)[1]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[4][5][6]

  • Engineering Controls: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][6]

  • Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[3][5] Do not eat, drink, or smoke in the laboratory.[2][4]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[6]

Recommended Solvents and Stock Solution Preparation

The choice of solvent is critical for ensuring the complete dissolution of the test compound and its compatibility with the biological assay system. For sulfonamides and other small molecules in drug discovery, Dimethyl Sulfoxide (DMSO) is the most widely used and recommended solvent due to its high solubilizing power for a broad range of compounds.[7][8]

Table 1: Recommended Solvents for this compound

SolventGradeRationale for Use
Dimethyl Sulfoxide (DMSO)Anhydrous, cell culture gradeHigh solubilizing capacity for a wide range of organic compounds. Miscible with aqueous media.
EthanolAnhydrous, 200 proofCan be an alternative for certain assays, but generally has lower solubilizing power than DMSO for complex organic molecules.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

This protocol outlines the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening.

Materials:

  • This compound (solid)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Procedure:

  • Tare the Weighing Vessel: On a calibrated analytical balance, place a sterile microcentrifuge tube or amber glass vial and tare the balance to zero.

  • Weigh the Compound: Carefully weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.0566 mg of the compound (Molecular Weight = 205.66 g/mol ).

  • Add DMSO: Add the appropriate volume of anhydrous, cell culture grade DMSO to the vessel containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Cap the vessel securely.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid particles have dissolved.

    • If the compound does not fully dissolve, sonicate the vessel in a water bath for 5-10 minutes.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the stock solutions at -20°C or -80°C in a desiccated environment.

Workflow for Stock Solution Preparation:

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso Precise Amount vortex Vortex add_dmso->vortex inspect Visual Inspection vortex->inspect sonicate Sonicate (if needed) inspect->sonicate Incomplete Dissolution aliquot Aliquot inspect->aliquot Complete Dissolution sonicate->inspect store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution of this compound in DMSO.

Preparation of Working Solutions and Serial Dilutions

For most in vitro assays, the high concentration of the DMSO stock solution is toxic to cells. Therefore, it is crucial to prepare intermediate and final working solutions by diluting the stock solution in the appropriate assay buffer or cell culture medium. The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.

Protocol for Serial Dilutions:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your assay buffer or cell culture medium. For example, a 1:100 dilution of the 10 mM stock will result in a 100 µM working solution with 1% DMSO.

  • Serial Dilutions: Perform serial dilutions from your intermediate or stock solution to achieve the desired final concentrations for your dose-response curve. Ensure that the final DMSO concentration is consistent across all wells, including the vehicle control.

Logical Flow of Dilutions for In Vitro Assays:

G stock 10 mM Stock in 100% DMSO intermediate 100 µM Intermediate in 1% DMSO stock->intermediate Dilute 1:100 in Assay Medium working Working Concentrations in Assay Medium (e.g., 10 µM, 1 µM, 0.1 µM) Final DMSO < 0.5% intermediate->working Serial Dilutions control Vehicle Control (Assay Medium + equivalent % DMSO) intermediate->control Prepare Vehicle Control

Caption: Dilution scheme for preparing working solutions from a DMSO stock.

Quality Control and Best Practices

  • Solubility Assessment: Before proceeding with an assay, it is advisable to perform a preliminary solubility test at the highest desired final concentration in the assay medium. Visually inspect for any precipitation or cloudiness.

  • Filter Sterilization: If necessary, the final working solutions can be filter-sterilized using a 0.22 µm syringe filter that is compatible with the solvent and assay components.

  • Documentation: Maintain detailed records of stock solution preparation, including the lot number of the compound, exact weight, volume of solvent, date of preparation, and storage conditions.

  • Stability: While the stability of this compound in solution has not been formally reported, it is good practice to prepare fresh working solutions for each experiment and avoid long-term storage of diluted solutions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the dissolution of this compound for use in in vitro assays. By adhering to these guidelines, researchers can ensure the reliable preparation of this compound, leading to more accurate and reproducible experimental outcomes. It is important to reiterate that in the absence of specific experimental data for this compound, the recommendations provided are based on established best practices for handling sulfonamides and other small molecules in a research setting.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • U.S. National Library of Medicine. (2021). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PubMed Central. [Link]

  • U.S. National Library of Medicine. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PubMed Central. [Link]

  • Appretech Scientific Limited. N-(3-amino-5-chlorophenyl)methanesulfonamide. [Link]

  • PubChem. N-(3-chlorophenyl)-N-[[5-(hydrazinecarbonyl)-2-pyridinyl]methyl]methanesulfonamide. National Center for Biotechnology Information. [Link]

  • U.S. National Library of Medicine. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PubMed Central. [Link]

  • Hasan, S. M. General Lab. Safety.
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  • PubChem. (3-Amino-2-chlorophenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • The University of North Carolina at Chapel Hill. (2019). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • PubChem. N-(4-amino-3-chlorophenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(3-chlorophenyl)-N-methylmethanesulfonamide. National Center for Biotechnology Information. [Link]

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How to synthesize (3-Chlorophenyl)methanesulfonamide in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Laboratory Protocol for the Synthesis of (3-Chlorophenyl)methanesulfonamide

Abstract

This document provides a comprehensive guide for the laboratory synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis. We detail a robust two-step synthetic pathway, beginning with the preparation of the key intermediate, (3-chlorophenyl)methanesulfonyl chloride, followed by its subsequent amination. This guide emphasizes the causality behind experimental choices, incorporates rigorous safety protocols, and provides methods for the purification and characterization of the final product to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The sulfonamide functional group is a cornerstone in pharmacology, present in a wide array of therapeutic agents. This compound serves as a crucial intermediate, offering a reactive handle for the construction of more complex molecular architectures. Its synthesis, while straightforward in principle, requires careful control over reaction conditions and adherence to strict safety measures due to the nature of the reagents involved.

The synthetic strategy employed here is a classic and reliable two-step process:

  • Synthesis of (3-Chlorophenyl)methanesulfonyl Chloride: This key intermediate is prepared from 3-chlorobenzyl chloride. The process involves an initial nucleophilic substitution with sodium sulfite to form the sodium (3-chlorophenyl)methanesulfonate salt, followed by chlorination using phosphorus pentachloride (PCl₅) to yield the desired sulfonyl chloride.

  • Amination of the Sulfonyl Chloride: The purified (3-chlorophenyl)methanesulfonyl chloride is then reacted with an excess of aqueous ammonia. The ammonia acts as a nucleophile, displacing the chloride on the sulfonyl group to form the final sulfonamide product.

This approach is selected for its reliability and the general availability of the starting materials.

Reaction Pathway and Mechanism

The overall synthetic workflow is designed to efficiently convert a commercially available starting material into the target sulfonamide.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Amination A 3-Chlorobenzyl Chloride B Sodium (3-chlorophenyl)methanesulfonate A->B  1. Na₂SO₃, H₂O/EtOH  2. Reflux C (3-Chlorophenyl)methanesulfonyl Chloride B->C  1. PCl₅  2. Heat D This compound C->D  1. Conc. NH₄OH (aq, excess)  2. Stir at 0-25°C

Diagram 1: Overall synthetic workflow for this compound.

Mechanistic Considerations:

  • Step 1a (Sulfonation): This is a standard nucleophilic substitution where the sulfite anion displaces the chloride from the benzylic carbon of 3-chlorobenzyl chloride.

  • Step 1b (Chlorination): Phosphorus pentachloride is a powerful chlorinating agent used to convert sulfonic acid salts into sulfonyl chlorides. The reaction must be performed under anhydrous conditions, as PCl₅ reacts violently with water[1].

  • Step 2 (Amination): This is a nucleophilic acyl substitution, where ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. Using an excess of ammonia is critical as it serves as both the nucleophile and the base to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion[2][3].

Part 1: Synthesis of (3-Chlorophenyl)methanesulfonyl Chloride

This initial stage focuses on creating the essential sulfonyl chloride intermediate. Precise execution and adherence to anhydrous conditions in the second phase are critical for success.

Materials and Equipment
Reagent/MaterialFormulaM.W.QuantityNotes
3-Chlorobenzyl chlorideC₇H₆Cl₂161.0316.1 g (0.1 mol)Lachrymator, handle in fume hood.
Sodium Sulfite (anhydrous)Na₂SO₃126.0413.9 g (0.11 mol)Ensure it is dry.
EthanolC₂H₅OH46.07100 mL
Deionized WaterH₂O18.02100 mL
Phosphorus PentachloridePCl₅208.2422.9 g (0.11 mol)Highly corrosive, reacts violently with water.[4]
Dichloromethane (DCM)CH₂Cl₂84.93200 mLAnhydrous grade recommended for workup.
Sodium Sulfate (anhydrous)Na₂SO₄142.04As neededFor drying organic phase.

Equipment: 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, heating mantle, ice bath, rotary evaporator, standard glassware.

Detailed Experimental Protocol: Part 1

Step 1a: Preparation of Sodium (3-chlorophenyl)methanesulfonate

  • Set up a 500 mL round-bottom flask with a reflux condenser and magnetic stirrer.

  • To the flask, add sodium sulfite (13.9 g) and a solvent mixture of deionized water (100 mL) and ethanol (100 mL).

  • Stir the mixture to dissolve the sodium sulfite. Gentle heating may be applied.

  • In a separate beaker, dissolve 3-chlorobenzyl chloride (16.1 g) in 20 mL of ethanol.

  • Transfer the 3-chlorobenzyl chloride solution to a dropping funnel and add it dropwise to the stirring sulfite solution over 30 minutes.

  • Once the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting benzyl chloride is consumed.

  • After cooling to room temperature, concentrate the mixture using a rotary evaporator to remove most of the ethanol.

  • Cool the remaining aqueous solution in an ice bath to precipitate the sodium (3-chlorophenyl)methanesulfonate salt.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry thoroughly in a vacuum oven at 80-100°C. The product should be a fine white powder.

Step 1b: Chlorination to (3-Chlorophenyl)methanesulfonyl Chloride

  • CRITICAL: This step must be performed in a well-ventilated chemical fume hood. All glassware must be flame-dried or oven-dried to ensure it is completely free of moisture. An inert atmosphere (N₂ or Ar) is recommended.

  • Set up a 250 mL three-neck flask with a reflux condenser (fitted with a gas outlet to a scrubber containing NaOH solution), a thermometer, and a stopper.

  • Place the dried sodium (3-chlorophenyl)methanesulfonate from the previous step into the flask.

  • Carefully add phosphorus pentachloride (22.9 g) to the flask. CAUTION: PCl₅ is a highly corrosive and moisture-sensitive solid[1][5]. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield[6].

  • Gently heat the solid mixture using a heating mantle to 60-70°C. The reaction is often initiated by gentle heating and can become exothermic.

  • Continue heating for 2-3 hours until the evolution of HCl gas subsides and the mixture becomes a pale-yellow liquid.

  • Allow the reaction to cool to room temperature.

  • Work-up: Very cautiously, pour the reaction mixture onto 200 g of crushed ice in a large beaker within the fume hood. PCl₅ and the product will react with water; this step quenches excess PCl₅ and hydrolyzes byproducts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with cold water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude (3-Chlorophenyl)methanesulfonyl chloride as a pale-yellow oil or low-melting solid.[7]

Part 2: Synthesis of this compound

This final step involves the conversion of the reactive sulfonyl chloride into the stable sulfonamide product.

Materials and Equipment
Reagent/MaterialFormulaM.W.QuantityNotes
(3-Chlorophenyl)methanesulfonyl chlorideC₇H₆Cl₂O₂S225.09~0.1 mol (crude from Part 1)Corrosive, handle in fume hood.[7]
Concentrated Aqueous AmmoniaNH₄OH35.05150 mL (~28-30% NH₃)Strong odor, use in fume hood.
Hydrochloric Acid (1 M)HCl36.46As neededFor acidification.
Deionized WaterH₂O18.02As needed
EthanolC₂H₅OH46.07As neededFor recrystallization.

Equipment: 500 mL Erlenmeyer flask, magnetic stirrer, ice bath, Buchner funnel, vacuum filtration apparatus, pH paper, standard glassware.

Detailed Experimental Protocol: Part 2
  • Place the crude (3-Chlorophenyl)methanesulfonyl chloride in a 500 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Cool the flask in a large ice bath.

  • Slowly and cautiously add 150 mL of concentrated aqueous ammonia to the flask while stirring vigorously. The reaction is exothermic; maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 2-3 hours. A white precipitate of the sulfonamide will form. The formation of ammonium chloride is also expected[8].

  • Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with copious amounts of cold deionized water to remove ammonium salts.

  • Purification: The primary method for purification is recrystallization. Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. If the solution is colored, a small amount of activated charcoal can be added and the mixture filtered hot.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.

Characterization of this compound

To confirm the identity and purity of the final product, the following analytical techniques are recommended.

TechniqueExpected Results
Melting Point A sharp melting point range consistent with literature values.
¹H NMR Signals corresponding to the aromatic protons (in the 7.2-7.5 ppm region), a singlet for the benzylic CH₂ group (~4.3 ppm), and a broad singlet for the NH₂ protons of the sulfonamide group.
¹³C NMR Resonances for the aromatic carbons and a distinct signal for the benzylic carbon.
FT-IR (ATR) Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹), and C-Cl stretching.
Mass Spec (MS) A molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the molecular weight of the product (205.66 g/mol ).

Safety Compendium and Troubleshooting

HazardReagent(s)Prevention and Handling
Corrosive & Lachrymator 3-Chlorobenzyl chloride, PCl₅, (3-Chlorophenyl)methanesulfonyl chloride, Conc. NH₄OH, HClAlways handle in a certified chemical fume hood. Wear appropriate PPE: safety goggles, face shield, nitrile gloves, and a lab coat.[5][6][7] Ensure eyewash stations and safety showers are accessible.[6]
Violent Reaction with Water Phosphorus Pentachloride (PCl₅)Store in a desiccator away from moisture. Use only dry glassware and reagents. Quench excess reagent slowly and carefully with ice.[1][4]
Exothermic Reactions Chlorination with PCl₅, Amination with NH₄OHMaintain strict temperature control using ice baths. Add reagents slowly and portion-wise to manage heat generation.
Toxic Gas Evolution HCl (from chlorination), NH₃All steps must be conducted in a fume hood. The outlet from the chlorination reaction should be connected to a gas scrubber.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low yield in Step 1a Incomplete reaction; hydrolysis of starting material.Ensure adequate reflux time. Confirm consumption of starting material by TLC.
Low yield in Step 1b Moisture contamination hydrolyzing PCl₅ and product.Rigorously dry all glassware and the sulfonate salt intermediate. Use an inert atmosphere.
Product is an oil/gummy solid after amination Impurities present; incomplete reaction.Ensure the sulfonyl chloride was of sufficient purity. Try extending the amination reaction time. Purify via column chromatography if recrystallization fails.[9][10]
Final product has a low melting point Product is impure, likely containing starting material or salts.Repeat the recrystallization process. Ensure the product is thoroughly washed with water after initial filtration to remove all ammonium salts.

References

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Pentachloride. Retrieved from [Link][5]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): Phosphorus Pentachloride. Retrieved from [Link][1]

  • Georganics Ltd. (2011). Material Safety Data Sheet: (3-Chlorophenyl)methanesulfonyl chloride. Retrieved from [Link][7]

  • Quora. (2023). What happens when excess ammonia reacts with chlorine? Retrieved from [Link][2]

  • YouTube. (2020). What happens when liquid chlorine contacts liquid NH3. Retrieved from [Link][8]

  • Bowser, J. R., et al. (2012). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. Available from: [Link][9]

  • Back, T. G., & Nakajima, S. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry. Available from: [Link][10]

Sources

Application Notes and Protocols for (3-Chlorophenyl)methanesulfonamide as an Investigational Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Sulfonamide

(3-Chlorophenyl)methanesulfonamide is a small molecule belonging to the sulfonamide class of compounds. While specific biological targets for this particular molecule have not been extensively documented in publicly available literature[1], the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents and chemical probes[2][3]. Sulfonamides are known to interact with a diverse range of biological targets, most notably as inhibitors of carbonic anhydrases and protein kinases[2][3][4][5][6][7]. The structural features of this compound, including the methanesulfonamide group and the chlorinated phenyl ring, suggest its potential to form specific interactions within the binding pockets of various enzymes.

This guide provides a comprehensive framework for researchers to systematically investigate the potential of this compound as a chemical probe, with a proposed focus on the protein kinase family. The protocols outlined herein are designed to be self-validating, guiding the user from initial target discovery through to cellular validation. We will explore the causality behind each experimental step, providing a robust methodology for characterizing this and other novel compounds.

Physicochemical Properties and Handling

A thorough understanding of a compound's physicochemical properties is critical for designing robust and reproducible experiments.

PropertyValueSource
Molecular Formula C7H8ClNO2SPubChem[1]
Molecular Weight 205.66 g/mol PubChem[1]
CAS Number 7022-21-1Sigma-Aldrich[8]
Predicted XlogP 1.3PubChem[1]
Appearance Solid (predicted)
Solubility Soluble in DMSOGeneral laboratory practice

Storage and Preparation of Stock Solutions:

  • Storage: Store the solid compound at room temperature, protected from light and moisture.

  • Stock Solution Preparation: For biological assays, prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Proposed Application: A Chemical Probe for Protein Kinase Discovery

Rationale for Investigating Protein Kinase Inhibition:

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major class of drug targets. The sulfonamide scaffold is a known hinge-binding motif in many kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding site[4][9]. Given this precedent, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases.

Experimental Workflow:

The following workflow provides a systematic approach to identify and validate the potential protein kinase targets of this compound.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Characterization A Primary Screen (Kinase Panel) B Hit Identification (>50% Inhibition) A->B 10 µM Compound C IC50 Determination (Dose-Response Assay) B->C Identified Kinase Hit(s) D Potency & Selectivity Assessment C->D E Cellular Target Engagement (Western Blot) D->E Potent & Selective Hit G Validated Chemical Probe E->G F Cell Viability Assay (MTT) F->G Assess Cytotoxicity

Caption: A systematic workflow for the discovery and validation of this compound as a protein kinase chemical probe.

Protocols

Protocol 1: Primary Kinase Panel Screening

This initial screen is designed to broadly survey the activity of this compound against a diverse panel of protein kinases to identify potential targets.

Methodology:

  • Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a broad panel of active human kinases (e.g., >100 kinases from different families).

  • Compound Preparation: Dilute the 10 mM stock solution of this compound in the appropriate assay buffer to a final concentration of 10 µM. The final DMSO concentration in the assay should not exceed 0.1%.

  • Assay Format: A common format is a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into a specific substrate[10]. Alternatively, luminescence-based assays that detect ADP formation can be used.

  • Reaction Setup:

    • In a 96- or 384-well plate, add the kinase, its specific substrate, and the assay buffer.

    • Add this compound (10 µM final concentration) or a vehicle control (DMSO).

    • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-labeled ATP. The ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate.

    • Wash the membrane to remove unreacted [γ-³²P]ATP.

    • Quantify the radioactivity on the filter using a phosphorimager or scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for the compound-treated sample relative to the vehicle control.

    • Identify "hits" as kinases that are inhibited by more than 50% at 10 µM.

Hypothetical Screening Data:

Kinase TargetKinase Family% Inhibition at 10 µMHit ( >50%)
CDK2/cyclin ACMGC8%No
MAPK1 (ERK2) CMGC 85% Yes
AKT1AGC12%No
PKAAGC5%No
SRC TK 62% Yes
EGFRTK15%No
Protocol 2: IC₅₀ Determination for Hit Validation

Once a "hit" is identified, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency.

Methodology:

  • Compound Dilution Series: Prepare a serial dilution of this compound from the 10 mM stock. A typical 10-point, 3-fold dilution series might range from 100 µM to 5 nM.

  • Kinase Assay: Perform the kinase assay as described in Protocol 1 for the identified hit kinase (e.g., MAPK1). Include wells for each concentration of the compound, a positive control inhibitor (if available), and a vehicle control (DMSO).

  • Data Analysis:

    • For each compound concentration, calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Hypothetical IC₅₀ Data:

Kinase TargetIC₅₀ (µM)
MAPK1 (ERK2)1.2
SRC8.5
Protocol 3: Cellular Target Engagement - Assessing Pathway Modulation

This protocol uses Western blotting to determine if the compound can inhibit the activity of the target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.[11][12][13][14][15]

Hypothetical Signaling Pathway:

G cluster_0 MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK MAPK1 MAPK1 (ERK2) MEK->MAPK1 Substrate Downstream Substrate (e.g., RSK) MAPK1->Substrate Probe (3-Chlorophenyl) methanesulfonamide Probe->MAPK1 Inhibition pSubstrate Phospho-Substrate (p-RSK) Substrate->pSubstrate Phosphorylation

Caption: Hypothetical inhibition of the MAPK1 (ERK2) signaling pathway by this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HeLa or A549) in appropriate media.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 1-2 hours.

    • Stimulate the pathway with an appropriate growth factor (e.g., EGF or FGF) for a short period (e.g., 15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated substrate (e.g., p-RSK), the total substrate (e.g., RSK), and total MAPK1.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate signal to determine the effect of the compound on pathway activity.

Protocol 4: Cell Viability Assay

This assay is crucial to determine if the observed effects on cell signaling are due to specific target inhibition or general cytotoxicity. The MTT assay is a common method for this purpose.[16][17][18][19][20]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, similar to those used in the Western blot experiment. Incubate for a relevant time period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

Data Interpretation and Future Directions

The successful execution of these protocols will provide a foundational understanding of the bioactivity of this compound. If the compound demonstrates potent and selective inhibition of a specific kinase in vitro, modulates the corresponding cellular signaling pathway, and exhibits low cytotoxicity at effective concentrations, it can be considered a valuable chemical probe.

Next steps could include:

  • Affinity-based target identification: To confirm the direct binding of the compound to the kinase in a cellular context.

  • Structural studies: Co-crystallization of the compound with the target kinase to elucidate the binding mode.

  • Structure-Activity Relationship (SAR) studies: Synthesis and testing of analogs to improve potency and selectivity.

By following this systematic and hypothesis-driven approach, researchers can effectively characterize novel compounds like this compound and unlock their potential as tools to probe complex biological systems.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Engh, R. A., et al. (1996). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Protein Science, 5(12), 2634-2644.
  • Martens, S. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Al-Oqaili, N. A. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • Ghorab, M. M., et al. (2019). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1018-1025.
  • Akhtar, N., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 168-172.
  • Moon, S. H., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2546.
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519.
  • Nocentini, A., & Supuran, C. T. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(7), 1735.
  • Gangjee, A., et al. (2011). Development of sulfonamide AKT PH domain inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2855-2858.
  • Elsayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409.
  • Andrews, B. (2000). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast, 16(1), 1-5.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Griffin, R. J., et al. (2010).
  • Di Micco, S., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 266-271.
  • Chemsrc. (n.d.). CAS#:24974-73-0 | (3-CHLORO-PHENYL)-METHANESULFONYL CHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-chlorophenyl)-N-[[5-(hydrazinecarbonyl)-2-pyridinyl]methyl]methanesulfonamide. Retrieved from [Link]

  • Vree, T. B., et al. (1993). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Pharmacy World & Science, 15(1), 22-29.
  • Zhong, Z., et al. (2013). Adsorption of sulfonamides on lake sediments. Journal of Environmental Science and Health, Part A, 48(10), 1251-1258.
  • Partridge, E., et al. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. In Methods in Molecular Biology (Vol. 1897, pp. 139-158). Humana Press.
  • PubChem. (n.d.). (3-Amino-2-chlorophenyl)methanesulfonamide. Retrieved from [Link]

  • Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(3), 165-172.
  • Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
  • Wang, J., et al. (2024). The Influence of pH on Sulfamethoxazole in Soil Systems: Migration and Degradation.

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(3-Chlorophenyl)methanesulfonamide applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Medicinal Chemistry Applications of the (3-Chlorophenyl)methanesulfonamide Scaffold

Introduction: Unveiling the Potential of a Versatile Scaffold

While specific, direct literature on the biological activity of this compound is not extensively documented, its chemical architecture represents a confluence of two highly significant motifs in modern drug discovery: the sulfonamide pharmacophore and the 3-chlorophenyl group.[1][2] The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of approved therapeutic agents known for diverse biological activities.[3] Similarly, the inclusion of a chlorine atom on a phenyl ring is a well-established strategy to modulate a molecule's potency and pharmacokinetic properties.[2]

This guide, therefore, explores the applications of this compound not as a singular agent, but as a representative scaffold. We will delve into the established and potential applications of structurally related compounds, providing researchers and drug development professionals with a technical framework for leveraging this scaffold in the design of novel therapeutic agents. The principles and protocols discussed herein are derived from documented successes with analogous structures, offering a scientifically-grounded starting point for new research endeavors.

The Sulfonamide Moiety: A Privileged Pharmacophore

The sulfonamide group (—SO₂NR₂R₃) is a remarkably versatile functional group in medicinal chemistry. Its prevalence stems from its unique physicochemical properties: it is a strong hydrogen bond acceptor and, depending on the substitution, the N-H can act as a hydrogen bond donor. This allows it to form critical, stabilizing interactions with biological targets such as enzyme active sites.[4] Furthermore, it often serves as a bioisostere for other functional groups like amides or carboxylic acids, offering an alternative chemical structure with potentially improved metabolic stability or cell permeability.[4] Its applications span a vast range of therapeutic areas, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[3]

cluster_Enzyme Enzyme Active Site cluster_Sulfonamide Sulfonamide Moiety H-Bond Donor H-Bond Donor (e.g., NH) H-Bond Acceptor H-Bond Acceptor (e.g., C=O) Hydrophobic Pocket Hydrophobic Pocket Sulfonamide R¹-S(=O)₂-N(H)-R² Sulfonamide->H-Bond Donor H-Bond Acceptor (Oxygen atoms) Sulfonamide->H-Bond Acceptor H-Bond Donor (Nitrogen atom) Sulfonamide->Hydrophobic Pocket Hydrophobic Interaction (R¹/R² groups)

Caption: Key interactions of a sulfonamide group within a hypothetical enzyme active site.

Application I: Enzyme Inhibition - A Case Study in Diacylglycerol Lipase (DAGL)

The development of enzyme inhibitors is a cornerstone of drug discovery. The (3-Chlorophenyl)sulfonyl scaffold has shown significant promise in this area, particularly when incorporated into a glycine backbone. Derivatives of ((3-Chlorophenyl)sulfonyl)glycine have been identified as potent, reversible inhibitors of diacylglycerol lipase (DAGL), a key enzyme in the endocannabinoid signaling pathway responsible for producing the neurotransmitter 2-arachidonoylglycerol (2-AG).[5] Inhibition of DAGL is a promising therapeutic strategy for a range of neurological and inflammatory disorders.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the SAR for a series of N-benzylic substituted glycine sulfonamide derivatives against human diacylglycerol lipase α (hDAGLα), demonstrating how modifications to the scaffold impact inhibitory potency.[5]

Compound IDR Group (N-benzylic substitution)hDAGLα IC₅₀ (nM)
14-chlorobenzyl80
23-chlorobenzyl510
32-chlorobenzyl600
44-methoxybenzyl150
54-(trifluoromethyl)benzyl60
62,4-dichlorobenzyl30
73,4-dichlorobenzyl20
8naphthalen-2-ylmethyl10
9biphenyl-4-ylmethyl5

Table adapted from BenchChem Application Notes.[5]

Experimental Protocol: Diacylglycerol Lipase (DAGL) Inhibition Assay

This protocol details a fluorescence-based method to determine the inhibitory activity of compounds against DAGL.[5] The causality behind key steps is explained to ensure methodological integrity.

Materials:

  • Human DAGLα enzyme preparation

  • Fluorescent substrate (e.g., a quenched fluorescent diacylglycerol analog)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4 with 150 mM NaCl)

  • DMSO (for compound dilution)

  • 96-well black microplates

Procedure:

  • Compound Preparation:

    • Step: Prepare serial dilutions of the test compounds (e.g., starting from 10 mM) in 100% DMSO.

    • Rationale: DMSO is a standard solvent for solubilizing organic compounds for biological assays. Serial dilutions allow for the determination of a dose-response curve and calculation of the IC₅₀ value.

  • Assay Plate Setup:

    • Step: In a 96-well black microplate, add 2 µL of each compound dilution. For control (100% activity) and blank (no enzyme) wells, add 2 µL of DMSO.

    • Rationale: Black plates are used to minimize background fluorescence and light scattering. Small volumes are standard for high-throughput screening.

  • Enzyme Pre-incubation:

    • Step: Add 48 µL of the DAGLα enzyme solution (diluted in assay buffer) to each well containing the compound or DMSO.

    • Step: Incubate for 15 minutes at room temperature.

    • Rationale: Pre-incubation allows the test compound to bind to the enzyme before the introduction of the substrate, which is critical for accurately measuring the inhibitory effect, especially for inhibitors with slow-binding kinetics.

  • Enzymatic Reaction and Detection:

    • Step: Initiate the reaction by adding 50 µL of the fluorescent substrate solution to each well.

    • Step: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., Excitation: 355 nm, Emission: 460 nm) at regular intervals for 30 minutes.

    • Rationale: The enzyme cleaves the substrate, releasing the fluorophore from its quencher, resulting in a measurable increase in fluorescence over time. The rate of this increase is proportional to enzyme activity.

  • Data Analysis:

    • Step: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the test compound.

    • Step: Determine the percentage of enzyme inhibition relative to the DMSO control.

    • Step: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Rationale: This standard data analysis workflow transforms raw kinetic data into a quantitative measure of inhibitory potency.

A 1. Prepare Compound Dilutions in DMSO B 2. Add 2µL Compound to 96-well Plate A->B C 3. Add 48µL DAGLα Enzyme Solution B->C D 4. Pre-incubate 15 min @ RT C->D E 5. Add 50µL Fluorescent Substrate D->E F 6. Read Fluorescence (Kinetic Mode) E->F G 7. Calculate IC₅₀ F->G

Caption: Workflow for the DAGL fluorescence-based inhibition assay.

Application II: Scaffolding for Central Nervous System (CNS) Agents

The 3-chlorophenyl moiety is a common feature in drugs targeting the central nervous system. It can engage in favorable hydrophobic and electronic interactions within the binding pockets of CNS receptors. For example, trazodone analogues containing a 3-chlorophenyl piperazine unit have been developed as dual-acting ligands for serotonin 5-HT₁ₐ and 5-HT₇ receptors, which are important targets in the treatment of depression.[6]

Synthetic Rationale: Microwave-Assisted Synthesis

The development of novel CNS agents often requires efficient synthetic routes. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction times and improve yields. For instance, the key reductive alkylation step in the synthesis of N-hexyl trazodone derivatives can be significantly expedited using microwave irradiation, affording the final compounds in minutes rather than hours with high yields.[6] This highlights how the this compound scaffold can be readily diversified using modern synthetic techniques to build libraries of compounds for CNS screening.

cluster_derivatives Chemical Diversification cluster_targets Biological Targets Scaffold This compound Core Scaffold Deriv1 Derivative A (e.g., Piperazine addition) Scaffold->Deriv1 Synthetic Modification Deriv2 Derivative B (e.g., Amide coupling) Scaffold->Deriv2 Synthetic Modification Deriv3 Derivative C (e.g., Heterocycle formation) Scaffold->Deriv3 Synthetic Modification Target1 Serotonin Receptors Deriv1->Target1 Target2 Dopamine Transporters Deriv2->Target2 Target3 GABA Receptors Deriv3->Target3

Caption: Conceptual diversification of the core scaffold for targeting various CNS receptors.

Application III: Potential in Anticancer Drug Development

The sulfonamide group is a key feature in several anticancer drugs, most notably as inhibitors of carbonic anhydrases (CAs).[7] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to cancer cell survival and proliferation. The development of isoform-selective CA inhibitors is a major goal in oncology.

Rationale for Targeting Carbonic Anhydrase

Chlorophenyl-based coumarin sulfonamides have demonstrated significant inhibitory activity against the cancer-related CA IX and CA XII isoforms.[7] This suggests that a this compound scaffold could serve as an excellent starting point for designing novel and selective CA inhibitors. The 3-chlorophenyl group can be oriented to occupy hydrophobic regions of the enzyme's active site, while the sulfonamide moiety coordinates with the catalytic zinc ion, a classic mechanism for CA inhibition. Furthermore, the broader sulfonamide class has been explored for the inhibition of other key cancer targets like protein kinases and proteases.[2]

Scaffold (3-Chlorophenyl) methanesulfonamide Scaffold Target Target Enzyme (e.g., Carbonic Anhydrase IX) Scaffold->Target Binds & Inhibits Pathway Inhibition of Tumor Acidification Target->Pathway Outcome Anticancer Therapeutic Effect Pathway->Outcome

Caption: Logical pathway from scaffold design to anticancer effect via enzyme inhibition.

Protocol: Conceptual Synthesis of this compound Derivatives

This protocol provides a generalized, conceptual framework for the synthesis of derivatives from a (3-chlorophenyl)methanesulfonyl chloride precursor, a common starting material for sulfonamide synthesis.

Objective: To synthesize a small library of this compound derivatives by reacting (3-chlorophenyl)methanesulfonyl chloride with various primary and secondary amines.

Materials:

  • (3-chlorophenyl)methanesulfonyl chloride

  • A selection of primary and secondary amines (e.g., aniline, piperidine, morpholine)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, or pyridine)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, or Tetrahydrofuran - THF)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup:

    • Step: To a solution of the desired amine (1.0 equivalent) in anhydrous DCM, add the non-nucleophilic base (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

    • Rationale: The reaction is performed under anhydrous conditions to prevent hydrolysis of the highly reactive sulfonyl chloride. The base is required to neutralize the HCl byproduct generated during the reaction. Cooling the reaction controls the initial exotherm.

  • Addition of Sulfonyl Chloride:

    • Step: Slowly add a solution of (3-chlorophenyl)methanesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution.

    • Rationale: Slow addition prevents a rapid temperature increase and minimizes side reactions. A slight excess of the sulfonyl chloride can be used to ensure complete consumption of the starting amine.

  • Reaction Progression:

    • Step: Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Rationale: Room temperature provides sufficient energy for the reaction to proceed to completion. TLC is a crucial and simple technique to visually track the disappearance of starting materials and the appearance of the product.

  • Workup and Purification:

    • Step: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer.

    • Step: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Step: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The aqueous workup removes the base, unreacted starting materials, and salts. Each wash serves a specific purpose: HCl removes excess amine and base, bicarbonate neutralizes any remaining acid, and brine helps to remove water from the organic layer.

  • Final Purification and Characterization:

    • Step: Purify the crude product by flash column chromatography on silica gel.

    • Step: Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

    • Rationale: Chromatography is the standard method for purifying organic compounds. Spectroscopic and spectrometric analyses are essential to validate that the desired molecule has been synthesized with high purity.

Conclusion

The this compound structure, while not a widely studied agent in its own right, represents a highly valuable and versatile scaffold for medicinal chemistry. By leveraging the proven attributes of the sulfonamide pharmacophore and the 3-chlorophenyl moiety, researchers can rationally design novel compounds with potential applications across a spectrum of therapeutic areas. The examples provided in enzyme inhibition, CNS drug design, and anticancer research serve as a testament to the scaffold's potential. The synthetic and analytical protocols outlined in this guide offer a practical foundation for scientists and drug development professionals to explore the chemical space around this promising core structure, paving the way for the discovery of next-generation therapeutics.

References

  • BenchChem. (n.d.). Development of Enzyme Inhibitors from ((3-Chlorophenyl)sulfonyl)glycine: Application Notes and Protocols.
  • BenchChem. (n.d.). Application Notes for ((3-Chlorophenyl)sulfonyl)glycine in Medicinal Chemistry.
  • Cymit Química S.L. (n.d.). CAS 2973403-55-1: N-(3-Amino-5-chlorophenyl)methanesulfonamide.
  • Serafin, K., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7244. Available from: [Link]

  • Swamy, G. N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(3), 903-909. Available from: [Link]

  • PubChemLite. (n.d.). This compound (C7H8ClNO2S).
  • ResearchGate. (n.d.). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide. Retrieved from [Link]

  • Khan, I., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1604. Available from: [Link]

  • Zhang, R., et al. (2020). N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: A new dual-target inhibitor of mitochondrial complex II and complex III via structural simplification. Bioorganic & Medicinal Chemistry, 28(7), 115299. Available from: [Link]

  • Bar-Tana, J. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents, 19(6), 759-769. Available from: [Link]

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Application Notes and Protocols for Cell-Based Assays Using (3-Chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Characterizing Novel Compounds

In the realm of drug discovery and chemical biology, researchers are frequently faced with the challenge of elucidating the biological activity of novel chemical entities. (3-Chlorophenyl)methanesulfonamide is one such compound with limited available literature on its cellular effects[1]. This guide provides a comprehensive framework and detailed protocols for the initial characterization of its potential cytotoxic and apoptotic effects using robust, validated cell-based assays. As a Senior Application Scientist, the following methodologies are presented not merely as a sequence of steps, but as a logical, self-validating workflow designed to yield clear, interpretable, and trustworthy data for researchers, scientists, and drug development professionals.

Our approach is grounded in a tiered screening strategy. We begin with a foundational assay to assess the compound's impact on overall cell health and metabolic activity. Subsequent assays are then employed to dissect the specific mechanisms of cell death, should any be observed. This structured approach ensures an efficient use of resources and provides a solid evidentiary basis for further investigation.

Part 1: Primary Viability Screening - The MTT Assay

The initial step in characterizing the biological activity of this compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[2][3]. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The intensity of this color, measured spectrophotometrically, is proportional to the number of living, metabolically active cells.

Experimental Rationale

This assay is selected as the primary screen due to its simplicity, high-throughput compatibility, and its ability to provide a quantitative measure of the compound's impact on a fundamental cellular process. A dose-response curve generated from this assay will allow for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency.

Visualizing the MTT Assay Workflow

MTT_Workflow MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24 hours to allow attachment cell_seeding->incubation_24h add_compound Add this compound at various concentrations incubation_24h->add_compound incubation_treatment Incubate for a defined period (e.g., 24, 48, 72 hours) add_compound->incubation_treatment add_mtt Add MTT solution to each well incubation_treatment->add_mtt incubation_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubation_mtt add_solubilizer Add solubilization solution (e.g., SDS-HCl) incubation_mtt->add_solubilizer incubation_solubilizer Incubate to dissolve formazan crystals add_solubilizer->incubation_solubilizer read_absorbance Measure absorbance at 570 nm incubation_solubilizer->read_absorbance Caspase_Principle Caspase-Glo® 3/7 Assay Principle cluster_cell Apoptotic Cell cluster_reagent Caspase-Glo® Reagent cluster_reaction Luminescent Reaction active_caspase Active Caspase-3/7 prolum_substrate Proluminescent Substrate (DEVD) active_caspase->prolum_substrate Cleavage cleaved_substrate Cleaved Substrate (Aminoluciferin) prolum_substrate->cleaved_substrate luciferase Luciferase light Light Signal luciferase->light Generates cleaved_substrate->luciferase Substrate for

Caption: The mechanism of light generation in a Caspase-Glo® 3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or equivalent) [4][5]* Cells treated with this compound in a white-walled 96-well plate

  • Luminometer

Procedure:

  • Cell Treatment: Following the same cell seeding and treatment protocol as the MTT assay, treat cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, typically by reconstituting the lyophilized substrate with the provided buffer. [5]3. Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation

The luminescent signal is proportional to the amount of active caspase-3/7. An increase in luminescence in treated cells compared to the vehicle control indicates the induction of apoptosis.

Concentration of this compound (µM)Mean Luminescence (RLU)Fold Change vs. Control
0 (Vehicle Control)15,0001.0
118,0001.2
1075,0005.0
50250,00016.7
100180,00012.0
B. Annexin V Staining for Flow Cytometry

As a confirmatory assay, Annexin V staining followed by flow cytometry provides a quantitative analysis of apoptosis at the single-cell level. [6]In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. [7]Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells. [7]Propidium iodide (PI) is a fluorescent dye that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells. [8]

Experimental Rationale

This dual-staining method allows for the differentiation between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). [8]This provides a more detailed picture of the mode of cell death.

Visualizing the Annexin V Staining Workflow

AnnexinV_Workflow Annexin V Staining Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_treatment Treat cells with this compound harvest_cells Harvest both adherent and floating cells cell_treatment->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_buffer Resuspend cells in Annexin V Binding Buffer wash_cells->resuspend_buffer add_stains Add FITC-Annexin V and Propidium Iodide resuspend_buffer->add_stains incubation_staining Incubate for 15 minutes in the dark add_stains->incubation_staining add_buffer Add Binding Buffer incubation_staining->add_buffer flow_cytometry Analyze by flow cytometry add_buffer->flow_cytometry

Caption: A step-by-step workflow for Annexin V and Propidium Iodide staining.

Detailed Protocol: Annexin V Staining

Materials:

  • FITC Annexin V Apoptosis Detection Kit (or equivalent)

  • Cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent like Accutase. [9]3. Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes. [6]4. Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL. [6]5. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [9]7. Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour. [9]

Conclusion

This application note provides a robust and logical framework for the initial cell-based characterization of this compound. By beginning with a broad assessment of cell viability and proceeding to more specific assays for apoptosis, researchers can efficiently gather critical data on the compound's biological effects. The detailed protocols and underlying scientific principles presented herein are designed to ensure the generation of high-quality, reproducible results, paving the way for more advanced mechanistic studies.

References

  • Protocols.io. Caspase 3/7 Activity. [Link]

  • Elabscience. Caspase 3/7 Activity Assay Kit Technical Manual. [Link]

  • Protocols.io. Cell Viability Assay (MTT Assay) Protocol. [Link]

  • PubChem. This compound. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • University of South Florida Health. Apoptosis Protocols. [Link]

  • PubChem. N-(3-chlorophenyl)-N-[[5-(hydrazinecarbonyl)-2-pyridinyl]methyl]methanesulfonamide. [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Appretech Scientific Limited. N-(3-amino-5-chlorophenyl)methanesulfonamide. [Link]

  • SpectraBase. METHANESULFONAMIDE, N-(3-CHLOROPHENYL)-. [Link]

  • PubChem. (3-Amino-2-chlorophenyl)methanesulfonamide. [Link]

  • National Center for Biotechnology Information. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. [Link]

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High-throughput screening with (3-Chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Framework for High-Throughput Screening Using (3-Chlorophenyl)methanesulfonamide as a Test Compound for Kinase Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds for biological activity. This document provides a comprehensive guide and a detailed protocol for establishing a robust HTS campaign. We will use this compound, a representative small molecule, as a test case to develop a screening workflow against a hypothetical protein kinase, referred to as "Kinase-X." The principles and methodologies outlined here, from initial assay development and optimization to primary screening, hit confirmation, and data analysis, are broadly applicable to a wide range of enzyme targets and chemical libraries. This guide emphasizes the scientific rationale behind experimental choices, self-validating systems for data integrity, and authoritative best practices to ensure the generation of reliable and actionable results.

Introduction to the HTS Discovery Campaign

The journey of discovering a new therapeutic often begins with identifying a "hit"—a molecule that displays a desired biological activity against a target of interest. The challenge lies in finding this hit within vast chemical libraries. This application note details the strategic development of an HTS workflow to interrogate the activity of a test compound, this compound, against Kinase-X.

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, including cancer, making them a major focus for drug discovery. The workflow described herein is designed to:

  • Establish a robust and sensitive assay suitable for screening against Kinase-X.

  • Define the parameters for a large-scale screen by optimizing assay conditions and validating performance.

  • Provide a clear protocol for executing a primary screen with this compound.

  • Outline the essential follow-up steps for hit confirmation and validation, ensuring that initial findings are not artifacts of the screening technology.

This guide is structured to provide the user with not just a protocol, but also the underlying principles required to adapt and troubleshoot the process for their specific research needs.

Assay Principle and Technology Selection

The foundation of any successful HTS campaign is the selection of an appropriate assay technology. For kinase activity, a key event is the consumption of adenosine triphosphate (ATP) and the production of adenosine diphosphate (ADP). Therefore, a universal method is to quantify the amount of ADP produced, as this is directly proportional to kinase activity.

For this workflow, we have selected the ADP-Glo™ Kinase Assay from Promega. This is a luminescence-based assay known for its high sensitivity, broad dynamic range, and resistance to signal interference from library compounds.

The assay proceeds in two steps:

  • Kinase Reaction: Kinase-X, its substrate, and ATP are incubated with the test compound. The kinase reaction produces ADP.

  • ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly synthesized ADP into ATP, which is then used by a luciferase/luciferin reaction to produce a light signal. The amount of light produced is directly proportional to the kinase activity.

This "signal-on" format means that inhibitors of the kinase will lead to a decrease in the luminescent signal, providing a clear and robust readout.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Compound This compound (or other inhibitor) Reaction Kinase Reaction Compound->Reaction Inhibits Kinase Kinase-X Enzyme Kinase->Reaction Substrate Substrate + ATP Substrate->Reaction ADP ADP Produced Reaction->ADP ATP_left Unconsumed ATP Reaction->ATP_left Reagent1 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) ADP->Reagent1 Reagent2 Add Kinase Detection Reagent (Converts ADP to ATP) ADP->Reagent2 ATP_left->Reagent1 Luciferase Luciferase Reaction Reagent2->Luciferase Signal Luminescent Signal Luciferase->Signal G cluster_0 Data Acquisition cluster_1 Normalization & Analysis RawData Raw Luminescence Values (RLU) Normalize Calculate Percent Inhibition for each well RawData->Normalize Controls Control Wells (Positive & Negative) Controls->Normalize Hit_Criteria Apply Hit Criteria (e.g., >50% Inhibition) Normalize->Hit_Criteria Hit_List Generate Final Hit List Hit_Criteria->Hit_List

Caption: High-level workflow for primary HTS data analysis.

Hit Confirmation and Orthogonal Validation

A single-point screen is prone to false positives. Any hits, including this compound if it shows activity, must be validated through a series of follow-up experiments. This is the cornerstone of a trustworthy screening campaign.

Protocol: Dose-Response and IC₅₀ Determination

This experiment confirms the activity of the hit and determines its potency (the concentration at which it produces a half-maximal inhibitory effect, or IC₅₀).

Procedure:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM).

  • Compound Plating: Plate the dilutions into a 384-well plate.

  • Assay Execution: Perform the kinase assay as described in the primary screen protocol.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value. A confirmed hit should display a sigmoidal dose-response curve.

Orthogonal Assay Validation

To ensure the observed inhibition is not an artifact of the ADP-Glo™ assay (e.g., the compound inhibits the luciferase enzyme), it is crucial to re-test the hit in an assay with a different detection technology.

A suitable orthogonal method is a Homogeneous Time-Resolved Fluorescence (HTRF®) assay. This technology measures the phosphorylation of a substrate peptide tagged with a FRET acceptor by using an antibody that recognizes the phosphorylated peptide, which is labeled with a FRET donor. Inhibition of the kinase leads to a decrease in the FRET signal.

Confirming the IC₅₀ of this compound in a mechanistically distinct assay like HTRF® provides high confidence that the compound is a genuine inhibitor of Kinase-X.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-Factor (< 0.5) 1. Suboptimal reagent concentrations.2. Reagents not equilibrated to room temperature.3. Short incubation times.1. Re-optimize enzyme, ATP, and substrate concentrations.2. Ensure all reagents are at assay temperature before use.3. Increase reaction or detection incubation times.
High Well-to-Well Variability 1. Inaccurate liquid handling.2. Poor mixing.3. Edge effects in the plate.1. Calibrate and verify performance of pipettes or dispensers.2. Ensure proper mixing after reagent addition.3. Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation.
False Positives 1. Compound interferes with detection chemistry (e.g., inhibits luciferase).2. Compound auto-fluorescence/luminescence.1. Perform counter-screens without the primary enzyme to identify interfering compounds.2. Confirm all hits in an orthogonal assay with a different detection method (e.g., HTRF®).

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery. [Link]

  • Copeland, R. A. (2005). A Brief Guide to Enzyme Characterization and Assay Design. Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]

Handling and storage guidelines for (3-Chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Handling and Storage of (3-Chlorophenyl)methanesulfonamide for Research and Development

Compound Overview and Physicochemical Properties

This compound belongs to the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine group. As a chlorinated aromatic compound, it requires specific handling and storage procedures to ensure the safety of laboratory personnel and maintain the compound's integrity for research applications.[1] Sulfonamides are a cornerstone in medicinal chemistry and drug development, making a thorough understanding of their properties essential for any researcher in the field.[2][3] The toxicological properties of this specific compound have not been fully investigated, and therefore, it must be handled with the utmost care, assuming it is potentially hazardous.[4]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈ClNO₂S[5]
Molecular Weight 205.66 g/mol [6]
CAS Number 5456-43-9Inferred from Topic
Appearance White to off-white crystalline powder (typical for related compounds)[4]
Melting Point 71 - 73 °C (for the related sulfonyl chloride)[4]
Predicted XlogP 1.3[5]
InChIKey HNZCHWOSESAIJA-UHFFFAOYSA-N[5]
SMILES C1=CC(=CC(=C1)Cl)CS(=O)(=O)N[5]

Hazard Identification and Safety Philosophy

Given the limited specific toxicity data, a cautious approach is mandatory. The compound is classified as a chlorinated aromatic and a sulfonamide, classes of chemicals that can present various hazards. Related compounds are known to be harmful if swallowed, inhaled, or in contact with skin.[7]

Core Safety Principles:

  • Assume Hazard: Treat the compound as harmful via all routes of exposure (inhalation, ingestion, dermal contact).[8]

  • Minimize Exposure: Employ a combination of engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize any potential exposure.[1][9]

  • Consult the SDS: Always review the most current Safety Data Sheet (SDS) provided by the supplier before commencing any work.[10] The SDS contains critical, substance-specific safety information.

Potential hazards include:

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[8]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[8][11]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[7]

  • Environmental Hazard: Chlorinated organic compounds should not be released into the environment.[4][7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential, starting with robust engineering controls and supplemented by appropriate PPE.[1][12]

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to control airborne levels and prevent inhalation of dust or aerosols.[2][7][13]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[14]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and clearly marked in the immediate work area.[4][9]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical and must be worn at all times when handling the compound.[15]

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[8][16]

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing provides full coverage.[11][15]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) suitable for handling chlorinated compounds must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated or torn.[8]

  • Respiratory Protection: While a fume hood is the primary control, if an assessment determines a risk of exposure above acceptable limits, a NIOSH-approved respirator may be necessary.[11]

Protocol for Receiving and Initial Storage

Proper intake and storage are the first steps in a safe chemical lifecycle.

Step-by-Step Protocol:

  • Inspect Package: Upon receipt, move the unopened package into a fume hood. Inspect the exterior for any signs of damage or leaks.

  • Don PPE: Before opening, don all required PPE as detailed in Section 3.2.

  • Verify Compound: Carefully open the package. Check that the primary container is sealed and undamaged. Verify the label information against the purchase order and the supplier's SDS.

  • Log into Inventory: Record the compound's arrival, quantity, lot number, and assigned storage location in the laboratory's chemical inventory system.

  • Transfer to Storage: Place the tightly sealed container in a designated, labeled secondary container and move it to the appropriate long-term storage location as described in Section 6.0.

start Start: Receive Shipment inspect 1. Inspect External Package for Damage start->inspect ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) inspect->ppe open_verify 3. Open in Fume Hood Verify Compound & SDS ppe->open_verify log 4. Log into Chemical Inventory open_verify->log store 5. Place in Secondary Containment & Move to Designated Storage log->store end End: Compound Secured store->end

Workflow for receiving and storing the compound.

Protocol for Weighing and Solution Preparation

This protocol minimizes exposure during the handling of the powdered compound.

Step-by-Step Protocol:

  • Prepare Workspace: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Place absorbent, disposable bench paper on the work surface.

  • Assemble Equipment: Gather all necessary equipment: spatulas, weigh paper or boat, analytical balance, volumetric flasks, and the chosen solvent.

  • Don PPE: Wear all required PPE, ensuring gloves are properly fitted.

  • Equilibrate Compound: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh Compound: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of solid to a tared weigh boat on the analytical balance. Avoid creating dust.[16] Close the primary container immediately after dispensing.

  • Prepare Solution: Carefully transfer the weighed solid into the volumetric flask. Use the intended solvent to rinse the weigh boat, ensuring a quantitative transfer. Add solvent to the flask, cap, and mix until the solid is completely dissolved. Add solvent to the final volume mark.

  • Label Vessel: Clearly label the solution container with the compound name, concentration, solvent, date of preparation, and your initials.

  • Clean Up: Dispose of all contaminated disposable materials (weigh boat, gloves, bench paper) in the designated solid hazardous waste container.[1] Decontaminate non-disposable equipment and the work surface.

cluster_prep Preparation cluster_handling Compound Handling (in Fume Hood) cluster_final Finalization start Start: Prepare Fume Hood & Assemble Equipment ppe Don Full PPE start->ppe weigh Weigh Compound into Tared Vessel ppe->weigh dissolve Quantitatively Transfer Solid & Add Solvent weigh->dissolve mix Cap and Mix Until Fully Dissolved dissolve->mix label_vessel Label Solution Vessel mix->label_vessel cleanup Dispose of Waste & Decontaminate Area label_vessel->cleanup end End: Solution Stored cleanup->end

Protocol for weighing and preparing solutions.

Long-Term Storage and Stability

Proper storage is crucial for maintaining the chemical's purity and for laboratory safety.

  • Location: Store in a dedicated, well-ventilated, and clearly labeled chemical cabinet.[1][7] Do not store on open benches or high shelves.[15]

  • Temperature: Store in a cool, dry place, away from direct sunlight and heat sources.[4][7][11]

  • Container: Keep the container tightly closed to prevent contamination and potential moisture absorption.[7][16] Using a desiccator for storage is a recommended best practice, especially if the compound is found to be moisture-sensitive.

  • Segregation: Store separately from incompatible materials.[17]

    • Incompatible Materials: Strong oxidizing agents, strong bases, alkali metals.[4][9]

    • Rationale: Chlorinated compounds can react violently with certain substances.[17] Storing acids and bases separately is a general rule to prevent accidental neutralization reactions.[15]

Spill Management and Emergency Procedures

Prompt and correct response to spills or exposure is critical.

Spill Cleanup
  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure Area: Restrict access to the spill area.

  • Assess and Prepare: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary.

  • Contain and Clean: Cover the spill with an inert absorbent material like vermiculite or sand.[11] Working from the outside in, carefully sweep the material into a designated, labeled hazardous waste container.[16] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[1]

  • Dispose: Seal the waste container and dispose of it according to institutional guidelines.[7]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][11]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][16]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[1]

  • Segregation: Keep chlorinated waste streams separate from non-chlorinated solvent waste.[17]

  • Containers: Use clearly labeled, appropriate, and sealed containers for waste collection.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[7][16]

References

  • Benchchem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Georganics. (3-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet.
  • Chemsrc. CAS#:24974-73-0 | (3-CHLORO-PHENYL)-METHANESULFONYL CHLORIDE.
  • Benchchem. Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
  • OxyChem. CHLORINATED ORGANICS HANDBOOK.
  • Key Organics. Safety Data Sheet for N-[(2-chlorophenyl)methyl]methanesulfonamide.
  • PubChem. (3-Amino-2-chlorophenyl)methanesulfonamide.
  • ChemicalBook. N-(3-chlorophenyl)methanesulfonamide.
  • Eurochlor. Guidance on Storage and Handling of Chlorinated Solvents.
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  • CymitQuimica. Safety Data Sheet.
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  • Pharma Beginners. SOP for Handling of Laboratory Reagents.
  • MP Biomedicals. MATERIAL SAFETY DATA SHEET.
  • Cole-Parmer. Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%.
  • Fisher Scientific. SAFETY DATA SHEET (Methylene blue trihydrate).
  • Ricca Chemical. Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Basic blue 9.
  • Sigma-Aldrich. Safety Data Sheet (Methylene Blue).
  • Anonymous. Safety Data Sheet.
  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • Advanced Biochemicals. (2-Chlorophenyl)methanesulfonamide.

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with (3-Chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers comprehensive troubleshooting strategies and frequently asked questions to aid researchers, scientists, and drug development professionals in resolving solubility challenges with (3-Chlorophenyl)methanesulfonamide. As Senior Application Scientists, we have developed this resource to be both scientifically accurate and practical for laboratory use.

Troubleshooting Guide: Navigating Solubility Hurdles

Question 1: I'm struggling to dissolve this compound in my aqueous buffer for a biological assay. What should be my initial course of action?

Answer:

Initial difficulties in dissolving this compound in aqueous solutions are frequently encountered due to its chemical structure, which lends it a degree of lipophilicity. A systematic approach involving the exploration of various solvents and pH levels is the recommended starting point.

Expertise & Experience: The methanesulfonamide group is weakly acidic.[1][2] Consequently, adjusting the pH of the aqueous buffer to a more alkaline level (e.g., pH 9.0 or higher) can facilitate the deprotonation of the sulfonamide nitrogen, leading to the formation of a more soluble salt.[1] However, it is crucial to consider the compound's stability at elevated pH.[3]

Step-by-Step Protocol for Initial Solubility Testing:

  • Solvent Screening:

    • Begin by assessing solubility in common organic solvents like DMSO, ethanol, and methanol. These are often utilized to create a concentrated stock solution, which can then be diluted into the aqueous buffer.[4]

    • To estimate solubility, dissolve a small, pre-weighed amount of this compound (e.g., 1 mg) in a measured volume of the organic solvent (e.g., 100 µL).

  • pH Adjustment:

    • Prepare a set of aqueous buffers with a range of pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).

    • Introduce a small, consistent quantity of the compound into each buffer.

    • Monitor for dissolution. Gentle warming (e.g., 37°C) and sonication can aid this process, but caution is advised as high temperatures may degrade the compound.[5][6]

  • Co-solvent Systems:

    • If direct dissolution in an aqueous buffer is unsuccessful, a co-solvent system may be effective.[7][8][9]

    • Create a concentrated stock solution of your compound in an organic solvent such as DMSO.[10][11][12]

    • Gradually introduce small volumes of this stock solution into your aqueous buffer while continuously vortexing to prevent precipitation. The final concentration of the organic solvent should ideally be kept below 1% (v/v) to minimize interference with biological assays.[13][14]

Data Presentation: Approximate Solubility of this compound

SolventApproximate SolubilityTemperature (°C)
DMSO>10 mg/mL25
Ethanol~5 mg/mL25
Methanol~3 mg/mL25
Water<0.1 mg/mL25
PBS (pH 7.4)<0.1 mg/mL25

Note: These values are estimations and should be confirmed experimentally in your laboratory.

Experimental Workflow for Initial Solubility Assessment:

G cluster_0 Initial Solubility Troubleshooting cluster_1 Aqueous Solubility Enhancement start Start: Undissolved this compound solvent_screen Step 1: Screen Organic Solvents (DMSO, EtOH, MeOH) start->solvent_screen dissolved_organic Result: Dissolved? solvent_screen->dissolved_organic stock_solution Prepare Concentrated Stock Solution dissolved_organic->stock_solution Yes ph_adjust Step 2: Test pH Adjustment (pH 7.4 to 9.0) dissolved_organic->ph_adjust No dilute_aqueous Step 3: Dilute Stock into Aqueous Buffer stock_solution->dilute_aqueous final_check Observe for Precipitation dilute_aqueous->final_check success Success: Soluble in Assay Buffer final_check->success No failure Proceed to Advanced Methods final_check->failure Yes dissolved_aqueous Result: Dissolved? ph_adjust->dissolved_aqueous dissolved_aqueous->success Yes dissolved_aqueous->failure No

Caption: Initial solubility troubleshooting workflow.

Question 2: My compound is precipitating from the aqueous buffer over time, despite using a DMSO stock. How can I enhance its stability in solution?

Answer:

Precipitation over time suggests that the compound has exceeded its thermodynamic solubility limit in your aqueous system. To mitigate this, the use of excipients or alternative formulation approaches should be explored.

Trustworthiness: The application of excipients to improve the solubility and stability of poorly soluble compounds is a widely accepted and practiced strategy in pharmaceutical formulation.[15] These agents can function through diverse mechanisms, including micelle formation or by modifying the solvent's polarity.[16][17][18][19]

Advanced Solubilization Techniques:

  • Use of Surfactants:

    • Non-ionic surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68 can enhance the apparent solubility of hydrophobic compounds.[16][18][20][21] They achieve this by forming micelles that encapsulate the drug molecule.[16][17][18][19][21]

    • Protocol: Prepare your aqueous buffer with a low concentration of the chosen surfactant (e.g., 0.01% - 0.1% v/v). Subsequently, add your DMSO stock solution of this compound to this buffer.

  • Cyclodextrins:

    • Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with hydrophobic molecules, which in turn increases their aqueous solubility.[22][23][24][25][26]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly employed for this purpose.[22]

    • Protocol: Prepare a solution of the cyclodextrin in your aqueous buffer (e.g., 1-10% w/v). Add your compound to this solution and stir until it dissolves completely.

Logical Relationship for Advanced Solubility Enhancement:

G cluster_0 Advanced Solubility Enhancement start Start: Precipitation Over Time surfactants Option 1: Add Surfactants (e.g., Tween® 20) start->surfactants cyclodextrins Option 2: Use Cyclodextrins (e.g., HP-β-CD) start->cyclodextrins complexation Formation of Micelles/Inclusion Complexes surfactants->complexation cyclodextrins->complexation increased_solubility Increased Apparent Solubility and Stability complexation->increased_solubility assay_compatibility Verify Compatibility with Biological Assay increased_solubility->assay_compatibility success Success: Stable Solution assay_compatibility->success Compatible failure Re-evaluate Formulation assay_compatibility->failure Not Compatible

Caption: Decision-making for advanced solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound, and how does it influence its solubility?

A1: The sulfonamide proton's pKa is estimated to be in the range of 9-10. This implies that at physiological pH (approximately 7.4), the compound will predominantly exist in its neutral, less soluble form.[1] Increasing the pH to a level above the pKa will deprotonate the sulfonamide, forming an anion that is generally more soluble in water.[1][27][28][29]

Q2: Is it advisable to heat the solution to dissolve the compound?

A2: Gentle heating, for instance, to 37-40°C, can be employed to facilitate dissolution. However, prolonged exposure to high temperatures should be avoided as it may cause degradation of the compound.[5][30][31] It is essential to evaluate the thermal stability of this compound if heating is incorporated into your protocol.

Q3: Are there any known incompatibilities of this compound with common buffer components?

A3: While there are no widely documented specific incompatibilities, it is a prudent laboratory practice to visually inspect your final solution for any indications of precipitation or chemical reaction. This is particularly important when working with complex buffer systems that contain high concentrations of salts or other additives.

Q4: How should I store my stock solution of this compound?

A4: Stock solutions prepared in organic solvents like DMSO should be stored at -20°C or -80°C to minimize solvent evaporation and potential degradation of the compound.[11][12][14] It is recommended to aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles.[12][14]

Q5: Where can I obtain further safety and handling information for this compound?

A5: For comprehensive safety and handling guidelines, always consult the Safety Data Sheet (SDS) provided by the supplier of this compound.

References

  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(5), P11-16.
  • Kumar, S., & Singh, A. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(9), 3686.
  • Pop, C. A., Muntean, D., & Pusta, D. L. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 123.
  • Kim, D. H., Kim, J. S., & Park, J. H. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Sari, Y., & Saputri, F. A. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(05), 1-6.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Cosolvent. (n.d.). In ScienceDirect.
  • Sari, Y., & Saputri, F. A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Global Pharma Technology, 13(5), 1-6.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Medicine, 11(3), 1-2.
  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
  • Singh, M., & Kumar, L. (2014). Cyclodextrins in delivery systems: Applications. Journal of pharmacy & bioallied sciences, 6(2), 72.
  • Co-solvent: Significance and symbolism. (2025). In ScienceDirect.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
  • Taylor & Francis. (n.d.). Co-solvent – Knowledge and References.
  • Mura, P. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(24), 8145.
  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Wikipedia contributors. (2023, December 23). Cosolvent. In Wikipedia, The Free Encyclopedia.
  • Zhang, Y., Wang, R., Wu, J., & Shen, Q. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current pharmaceutical design, 28(14), 1143-1154.
  • SOLUBILITY OF SULPHONAMIDES. (1946). The BMJ, 1(4436), 52.
  • Roca, M., Castillo, M., Martorell, S., & Althaus, R. L. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 947-953.
  • Kang, S. I., & Bae, Y. H. (2002). pH-Induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155.
  • Flippin, H. F., & Reinhold, J. G. (1946). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
  • Wang, Q., Watson, T. R., & Zhang, T. (2018). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures.
  • Washington State University - Institutional Animal Care and Use Committee. (2022).
  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Ciba, J., & Strozik, M. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 145-150.
  • Bell, P. H., & Roblin Jr, R. O. (1945). The effect of pH on the solubility of sulphonamides. Biochemical Journal, 39(3), xlii.
  • BenchChem. (2025).
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • Büttner, D., & Büttner, H. (1980). pH dependency in uptake of sulfonamides by bacteria. Chemotherapy, 26(3), 153-163.
  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Hydrolysis of sulfonamides in aqueous solutions: evidence for two independent degradation pathways. Environmental science & technology, 38(14), 3933-3940.

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Troubleshooting (3-Chlorophenyl)methanesulfonamide instability in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Chlorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the stability of this compound in solution. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a robust and reproducible experimental setup.

Frequently Asked Questions (FAQs)

My (4-Chlorophenyl)methanesulfonamide is precipitating out of my aqueous buffer. What is causing this and how can I fix it?

This is a common issue related to the solubility limits of the compound. (4-Chlorophenyl)methanesulfonamide, like many sulfonamides, has limited aqueous solubility that is influenced by pH, temperature, and the presence of co-solvents.

Underlying Cause: The molecule's structure, containing a non-polar chlorophenyl ring and a more polar methanesulfonamide group, results in modest overall polarity. In neutral aqueous solutions, its solubility is often low. The sulfonamide group has an acidic proton, and its pKa will dictate how solubility changes with pH. At pH values significantly below the pKa, the molecule is neutral and less soluble. As the pH approaches and surpasses the pKa, the molecule deprotonates to form a more soluble anionic salt.

Troubleshooting Protocol:

  • Verify pH of the Solution: Ensure the pH of your buffer is appropriate. For sulfonamides, solubility typically increases in alkaline conditions (pH > 8) where the sulfonamide nitrogen is deprotonated. Conversely, solubility is often lower in acidic to neutral pH.[1]

  • Incorporate a Co-solvent: If your experimental conditions allow, adding a water-miscible organic solvent can significantly increase solubility. Start with a small percentage (e.g., 5-10% v/v) and increase as needed.

  • Gentle Heating and Sonication: Briefly warming the solution or placing it in an ultrasonic bath can help dissolve the compound by overcoming the activation energy of dissolution. However, be cautious, as excessive heat can accelerate degradation.[2]

  • Prepare a Concentrated Stock in Organic Solvent: Dissolve the compound at a high concentration in an organic solvent like DMSO or Ethanol first. Then, add this stock solution dropwise to your aqueous buffer while vortexing to avoid localized high concentrations that can cause immediate precipitation.

Recommended Solvents for Stock Solutions

SolventPolarity IndexBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)7.2189High solubilizing power; use minimal amounts in cell-based assays due to potential toxicity.
Ethanol (EtOH)5.278.4Good general-purpose solvent; less toxic than DMSO for biological experiments.
Acetonitrile (ACN)5.881.6Commonly used for analytical chromatography; suitable for many chemical reactions.
Methanol (MeOH)6.664.7Effective solvent, but can sometimes participate in reactions (e.g., esterification if carboxylic acids are present).
I'm observing a decrease in the parent compound peak and the appearance of new peaks in my HPLC analysis over time. What degradation is occurring?

This indicates chemical instability. For sulfonamides, the primary degradation pathways are typically hydrolysis, photodegradation, and oxidation.[3][4] The cleavage of the sulfonamide (S-N) bond is a common hydrolytic pathway.[1][5]

Troubleshooting Workflow:

The first step is to identify the stress condition causing the degradation. This can be achieved through a forced degradation study, a systematic process to explore the compound's intrinsic stability.[6]

dot graph TD { rankdir="LR" A[Start: Observation of Degradation] --> B{Isolate Stress Factor}; B --> C{Hydrolysis}; B --> D{Photolysis}; B --> E{Oxidation}; C --> C1[Incubate in Acidic (0.1M HCl),Neutral (Water), andBasic (0.1M NaOH) conditions]; D --> D1[Expose solution toUV/Visible light source(e.g., ICH Q1B compliant chamber)]; E --> E1[Treat solution witha mild oxidant(e.g., 3% H₂O₂)]; C1 --> F[Analyze by HPLC/LC-MS]; D1 --> F; E1 --> F; F --> G{Identify Degradation Pathway}; G --> H[Implement Mitigation Strategy]; }

Caption: Forced degradation workflow to identify instability.

Detailed Experimental Protocols for Forced Degradation:

  • Solution Preparation: Prepare a stock solution of (4-Chlorophenyl)methanesulfonamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Photodegradation: Expose a solution of the compound in a photostable, transparent container to a light source (e.g., >1.2 million lux hours and 200 watt hours/square meter). Prepare a "dark" control sample wrapped in aluminum foil and stored under the same conditions.[7]

  • Incubation: Incubate all solutions (except the photo-sample) at a controlled temperature (e.g., 60°C) in the dark for a set period (e.g., 24-48 hours).[2]

  • Analysis: At designated time points, withdraw an aliquot, neutralize it if necessary (for acid and base samples), and analyze by a stability-indicating HPLC-UV or LC-MS method.

By comparing the chromatograms from the stressed samples to the control, you can identify which condition(s) cause degradation and tentatively identify the degradation products by their mass-to-charge ratio (m/z) if using LC-MS.

My results suggest the compound is unstable at a specific pH. How can I manage pH-dependent instability?

Sulfonamides exhibit pH-dependent stability, often showing increased degradation in strongly acidic or alkaline conditions, while being most stable near a neutral pH.[2] The primary mechanism is hydrolysis of the S-N bond.

Underlying Cause (Hydrolysis):

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.[8]

  • Base-Catalyzed Hydrolysis: In strong alkaline conditions, the sulfonamide proton can be abstracted, forming an anion. While this form is generally stable, at very high pH, direct hydroxide attack on the sulfur atom can occur, leading to cleavage.

Mitigation Strategies:

  • Buffer Selection: The most effective strategy is to formulate your solution in a buffer system that maintains the pH within the compound's most stable range. A systematic study is required to determine this.

  • pH-Stability Profile Study:

    • Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12).

    • Add the compound to each buffer and incubate at a controlled temperature.

    • Monitor the concentration of the parent compound over time using a validated HPLC method.

    • Plot the logarithm of the degradation rate constant (log k) against pH to identify the pH of maximum stability (the lowest point on the curve).

Typical pH Stability Profile for a Sulfonamide

pHRelative Degradation RateStability Assessment
2.0HighUnstable
4.0ModerateModerately Stable
7.0LowStable
9.0LowStable
12.0HighUnstable
Note: This table represents a typical profile; experimental verification is required.[9]
Is (4-Chlorophenyl)methanesulfonamide sensitive to light and what precautions should I take?

Yes, many sulfonamides are known to be photosensitive.[10] The aromatic ring in the structure can absorb UV radiation, leading to photochemical reactions and degradation.

Underlying Cause (Photodegradation): Upon absorbing light energy, the molecule can be excited to a higher energy state, making it more reactive. Common photodegradation pathways for sulfonamides include cleavage of the S-N bond, cleavage of the S-C (sulfonyl-phenyl) bond, and modifications to the aromatic ring like hydroxylation.[7][11]

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Potential photodegradation pathways.

Protective Measures:

  • Use Amber Glassware: Always prepare and store solutions in amber vials or flasks to block UV light.

  • Protect from Direct Light: If clear containers must be used (e.g., for cell culture plates), wrap them in aluminum foil.

  • Minimize Exposure Time: During experimental manipulations, minimize the time solutions are exposed to ambient laboratory light.

  • Conduct Photostability Studies: If the final product will be exposed to light, formal photostability testing according to ICH Q1B guidelines is necessary to understand the degradation kinetics and identify photoproducts.[3]

References

  • Georganics. (2011). (3-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet.
  • ResearchGate. (n.d.). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
  • PubChem. (n.d.). N-(3-chlorophenyl)-N-[[5-(hydrazinecarbonyl)-2-pyridinyl]methyl]methanesulfonamide.
  • PubChem. (n.d.). (3-chlorophenyl)methanesulfonamide.
  • BenchChem. (n.d.). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides.
  • PubMed. (2018). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates.
  • ResearchGate. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • ResearchGate. (n.d.). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways.
  • ResearchGate. (n.d.). (PDF) Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution.
  • ResearchGate. (n.d.). Studies on sulfonamide degradation products | Download Table.
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • PubMed. (n.d.). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems.
  • NIH. (2021). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • ACS Publications. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur.
  • JAOAC. (n.d.). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • PubMed. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation.
  • ResearchGate. (n.d.). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways.
  • ResearchGate. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF.
  • ResearchGate. (2018). (PDF) Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • Quora. (2023). What is the method of analysis of sulphonamides?.
  • MDPI. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate.
  • PubMed. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism.
  • PubMed. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Semantic Scholar. (n.d.). Hydrolysis of sulphonamides in aqueous solutions.
  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
  • ACS Publications. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.

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Technical Support Center: Optimizing Reaction Conditions for (3-Chlorophenyl)methanesulfonamide Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of (3-Chlorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this compound derivatives. Our goal is to empower you with the scientific understanding and practical guidance necessary to optimize your reaction conditions for improved yields, purity, and reproducibility.

I. Foundational Principles of this compound Derivatization

This compound is a versatile building block in medicinal chemistry and materials science. Its derivatization, typically through N-alkylation or N-arylation of the sulfonamide nitrogen, allows for the introduction of diverse functional groups, leading to novel compounds with a wide range of biological activities and material properties.[1]

The core of most derivatization strategies involves the deprotonation of the sulfonamide N-H bond to form a nucleophilic sulfonamidate anion, which then reacts with an electrophile (e.g., an alkyl halide, aryl halide, or alcohol). The success of this process is highly dependent on a careful balance of several key reaction parameters.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the derivatization of this compound, providing a systematic approach to problem-solving.

Issue 1: Low or No Product Yield

Question: I am attempting an N-alkylation of this compound, but I am observing very low conversion to my desired product. What are the likely causes and how can I improve my yield?

Answer: Low or no yield in the N-alkylation of this compound is a common issue that can often be resolved by systematically evaluating and optimizing the following reaction parameters:

1. Inadequate Deprotonation of the Sulfonamide:

  • The Problem: The sulfonamide proton is acidic, but a sufficiently strong base is required to generate the nucleophilic anion in a high enough concentration to drive the reaction forward.[2]

  • Troubleshooting Steps:

    • Evaluate Base Strength: If you are using a weak base such as potassium carbonate (K₂CO₃) and observing poor results, consider switching to a stronger base. For reactions with alkyl halides, bases like sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often more effective.[3]

    • Consider "Borrowing Hydrogen" Catalysis: For greener approaches using alcohols as alkylating agents, manganese-based catalysts with K₂CO₃ can be effective. However, if yields are low, exploring other bases like cesium carbonate (Cs₂CO₃) might be beneficial, while stronger bases like KOH and KOt-Bu could lead to lower conversions in these specific systems.[3][4]

2. Suboptimal Reaction Temperature and Time:

  • The Problem: Many N-alkylation reactions require thermal energy to overcome the activation barrier. Conversely, excessive heat or prolonged reaction times can lead to decomposition of starting materials or products.[5][6]

  • Troubleshooting Steps:

    • Increase Temperature: If your reaction is sluggish at room temperature, gradually increase the temperature. For instance, thermal alkylations using trichloroacetimidates often necessitate refluxing in a solvent like toluene.[1][3]

    • Monitor Reaction Progress: Use analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress over time.[7] This will help you determine the optimal reaction time and avoid unnecessary heating that could lead to side reactions.

3. Inappropriate Solvent Choice:

  • The Problem: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

  • Troubleshooting Steps:

    • For Alkyl Halide Reactions: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are generally good choices as they effectively solvate the base's cation without interfering with the nucleophile.[3]

    • For "Borrowing Hydrogen" Reactions: Xylenes have been shown to be effective solvents for manganese-catalyzed reactions.[3][4]

    • Solvent Polarity: The choice of solvent can significantly impact reaction outcomes. A systematic screening of solvents with varying polarities may be necessary to find the optimal conditions for your specific substrate and reagents.

4. Reactivity of the Electrophile:

  • The Problem: The nature of the leaving group on your alkylating agent significantly affects its reactivity.

  • Troubleshooting Steps:

    • Leaving Group Ability: For alkyl halides, the reactivity order is generally I > Br > Cl. If you are using an alkyl chloride with poor results, switching to the corresponding bromide or iodide can substantially increase the reaction rate.[8]

    • Alternative Alkylating Agents: If traditional alkyl halides are proving ineffective, consider alternative electrophiles such as alcohols (in "borrowing hydrogen" catalysis) or trichloroacetimidates.[1][8]

Issue 2: Formation of N,N-Dialkylated Byproduct

Question: My reaction is producing a significant amount of the N,N-dialkylated product, reducing the yield of my desired mono-alkylated derivative. How can I suppress this side reaction?

Answer: The formation of a dialkylated byproduct is a common challenge, particularly when the starting sulfonamide is unsubstituted. Here are several strategies to promote mono-alkylation:

1. Stoichiometric Control:

  • The Problem: Using a large excess of the alkylating agent will inevitably drive the reaction towards dialkylation.

  • Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of the sulfonamide to the alkylating agent, or only a slight excess of the alkylating agent (e.g., 1.1 equivalents).[8]

2. Slow Addition of the Electrophile:

  • The Problem: A high initial concentration of the alkylating agent increases the probability of the mono-alkylated product reacting a second time.

  • Solution: Add the alkylating agent slowly to the reaction mixture, for example, via a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring the initial mono-alkylation step.[8]

3. Choice of Base and Reaction Conditions:

  • The Problem: The reaction conditions can influence the relative rates of mono- and dialkylation.

  • Solution: In some cases, using a bulkier base may sterically hinder the approach of the second equivalent of the alkylating agent to the already substituted nitrogen. Experimenting with different bases and temperatures can help identify conditions that favor mono-alkylation.

Issue 3: Reaction Stalls or Fails to Go to Completion

Question: My reaction starts but then seems to stop before all the starting material is consumed. What could be causing this?

Answer: A stalled reaction can be frustrating. Here are some potential causes and solutions:

1. Deactivation of the Catalyst or Reagents:

  • The Problem: In catalytic reactions, the catalyst may become deactivated over time. Similarly, reagents like strong bases can be sensitive to moisture or air.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like NaH.

    • Catalyst Stability: If using a catalyst, ensure it is of good quality and stored correctly. In some cases, adding a second portion of the catalyst mid-reaction can help drive it to completion.

2. Product Inhibition:

  • The Problem: The product of the reaction may be inhibiting the catalyst or reacting with one of the starting materials.

  • Troubleshooting Steps:

    • Monitor by TLC/HPLC: Closely monitor the reaction profile. If product inhibition is suspected, it might be necessary to perform the reaction at a lower concentration or to remove the product as it is formed (if feasible).

3. Equilibrium Limitations:

  • The Problem: The reaction may be reversible and has reached equilibrium.

  • Troubleshooting Steps:

    • Le Chatelier's Principle: Consider ways to shift the equilibrium towards the products. This could involve removing a byproduct (e.g., water in a condensation reaction) or using an excess of one of the reactants (while being mindful of side reactions like dialkylation).

III. Experimental Protocols

General Protocol for N-Alkylation of this compound with an Alkyl Halide
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Add anhydrous solvent (e.g., DMF, THF, or DMSO) to dissolve the sulfonamide.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH, 1.1 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.0-1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare a TLC plate (silica gel 60 F254) by drawing a baseline with a pencil approximately 1 cm from the bottom.[7]

  • Using a capillary tube, spot a small amount of the reaction mixture on the baseline. Also spot the starting materials for comparison.

  • Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

IV. Data Presentation

Table 1: Common Bases for Sulfonamide N-Alkylation
BasepKa of Conjugate AcidTypical SolventsNotes
K₂CO₃10.3DMF, AcetonitrileA weak base, often requires higher temperatures.[3]
Cs₂CO₃10.3DMF, AcetonitrileMore soluble than K₂CO₃, can sometimes improve yields.[4]
DBU13.5THF, AcetonitrileA non-nucleophilic organic base.[3]
NaH36THF, DMFA strong, non-nucleophilic base; requires anhydrous conditions.[3]
KHMDS26 (in THF)THFA strong, sterically hindered base.[3]
Table 2: Common Solvents for Sulfonamide N-Alkylation
SolventPolarity IndexDielectric ConstantBoiling Point (°C)
Tetrahydrofuran (THF)4.07.566
Acetonitrile5.837.582
N,N-Dimethylformamide (DMF)6.436.7153
Dimethyl sulfoxide (DMSO)7.246.7189
Toluene2.42.4111
Xylenes2.52.3-2.6138-144

V. Visualizations

Derivatization_Workflow start Start: this compound deprotonation Deprotonation (Base, Solvent) start->deprotonation nucleophilic_attack Nucleophilic Attack (Electrophile) deprotonation->nucleophilic_attack workup Reaction Workup (Quenching, Extraction) nucleophilic_attack->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Low_Yield start Low/No Yield check_base Is the base strong enough? start->check_base check_temp Is the temperature optimal? check_base->check_temp Yes increase_base_strength Use stronger base (e.g., NaH, KHMDS) check_base->increase_base_strength No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp Increase reaction temperature check_temp->increase_temp No check_electrophile Is the electrophile reactive enough? check_solvent->check_electrophile Yes change_solvent Screen different solvents check_solvent->change_solvent No change_electrophile Use more reactive electrophile (e.g., alkyl iodide) check_electrophile->change_electrophile No

Caption: Troubleshooting decision tree for low reaction yield.

VI. References

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. [Link]

  • Google Patents. (1997). US5596095A - Formation and utility of sulfonic acid protecting groups.

  • Journal of the Association of Official Analytical Chemists. (1979). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]

  • Journal of the Association of Official Analytical Chemists. (1979). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • ResearchGate. (2020). Derivatization reaction optimization. [Link]

  • Springer. (2006). Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis. [Link]

  • ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. [Link]

  • Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • PMC. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • ResearchGate. (2020). The optimization of the derivatization conditions is illustrated by (a).... [Link]

  • PubMed Central. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. [Link]

  • PubChem. (2024). This compound. [Link]

  • Organic Chemistry Portal. (2024). Sulfonamide synthesis by alkylation or arylation. [Link]

  • ResearchGate. (2020). Mono‐N‐alkylation of benzene sulfonamide with various alcohols.[a].... [Link]

  • PMC. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

  • ACS Green Chemistry Institute. (2023). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • NIH. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. [Link]

  • Indian Patent Office. (2009). A Process For The Manufacture Of 3 (3' Sulfamyl 4' Chlorophenyl) Phthalimidine. [Link]

  • ResearchGate. (2019). (PDF) Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • Google Patents. (1970). Method of preparing methane sulfonamide and its derivatives.

  • PubMed. (1990). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. [Link]

  • Journal of Food and Drug Analysis. (1996). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

Sources

Technical Support Center: Purification of (3-Chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-Chlorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this compound. The content is structured in a flexible question-and-answer format to directly address specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the overall strategy for purifying this compound.

Q1: What are the primary methods for purifying crude this compound?

A1: As a solid organic compound, the most effective and commonly used purification techniques for this compound are recrystallization and column chromatography.[1]

  • Recrystallization is the preferred method if the crude material is relatively pure (generally >85-90%) and a suitable solvent system can be identified. It is highly efficient for removing small amounts of impurities and can be scaled up easily.

  • Flash Column Chromatography is ideal for separating the target compound from significant amounts of impurities, especially those with different polarities.[2] It is often used for purifying complex reaction mixtures or when recrystallization fails to yield a product of the desired purity.

  • Liquid-Liquid Extraction is typically used as a preliminary workup step after synthesis rather than a final purification method. It helps to remove inorganic salts or highly polar/non-polar starting materials.[1][3]

Q2: How do I choose the right purification method for my specific situation?

A2: The choice depends on the purity of your crude product and the nature of the impurities. A logical workflow can guide your decision. A preliminary Thin Layer Chromatography (TLC) analysis is essential for making an informed choice.

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start [label="Crude this compound"]; tlc [label="Perform TLC Analysis\n(e.g., in 3:7 Ethyl Acetate:Hexane)"]; decision_tlc [label="Assess Purity & Impurity Profile", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

recrystallize [label="Recrystallization is Preferred", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Column Chromatography is Necessary", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Consider Preliminary\nAqueous Wash / Extraction", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> tlc; tlc -> decision_tlc; decision_tlc -> recrystallize [label=" Single major spot\n Minor baseline or\n solvent front impurities "]; decision_tlc -> chromatography [label=" Multiple spots with\n different Rf values "]; decision_tlc -> workup [label=" Streaking or very polar/\n non-polar impurities "]; workup -> decision_tlc [style=dashed, label="Re-assess with TLC"]; }

Caption: Decision workflow for selecting a purification method.

Q3: What are the typical impurities I might encounter?

A3: Impurities in crude this compound generally originate from the starting materials or side reactions during its synthesis. Common synthetic routes involve reacting (3-chlorophenyl)methanesulfonyl chloride with ammonia or a protected form of ammonia.

Potential impurities include:

  • Unreacted (3-chlorophenyl)methanesulfonyl chloride: This starting material is a key precursor and can persist if the reaction is incomplete.[4]

  • Hydrolysis product: The sulfonyl chloride can hydrolyze to form (3-chlorophenyl)methanesulfonic acid, which is highly polar.

  • Solvents and reagents: Residual solvents from the reaction or workup, as well as reagents used in the synthesis, can be present.[5]

  • Byproducts from side reactions: Depending on the reaction conditions, other related sulfonamide species or degradation products could be formed.

Q4: What are the key physical properties I should know for purification?

A4: Understanding the physical properties of this compound is crucial for designing an effective purification strategy.

PropertyValueSourceSignificance for Purification
Molecular Formula C₇H₈ClNO₂S[6]Helps in confirming identity via mass spectrometry.
Molecular Weight 205.66 g/mol [7]Essential for calculating molar quantities and yields.
Appearance Likely a white to off-white crystalline solid.InferredVisual indicator of purity. Color may suggest impurities.
Melting Point Not widely reported, but related sulfonamides have melting points often above 100°C.[8][9]InferredA sharp melting point is an indicator of high purity. A broad range suggests impurities.
Solubility Expected to be soluble in polar organic solvents like acetone, ethanol, and ethyl acetate; sparingly soluble in water and non-polar solvents like hexanes.InferredCritical for selecting solvents for recrystallization and chromatography.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification experiments.

Recrystallization Issues

Q: My compound "oils out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid globule instead of a solid crystal. This often happens when the solution is supersaturated at a temperature above the compound's melting point or when high impurity levels are present.[10]

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent (the "good" solvent) to reduce the saturation level. Allow the solution to cool more slowly.[10][11]

  • Lower the Solution Temperature: The boiling point of your chosen solvent might be too high. Switch to a lower-boiling point solvent.

  • Change the Solvent System: The solvent may be too nonpolar. Try a more polar solvent or a solvent/anti-solvent system. For sulfonamides, ethanol/water or isopropanol/water mixtures are often effective.[10][12]

  • Preliminary Purification: If the issue persists, the crude product is likely too impure. Purify it first by column chromatography to remove the bulk of the impurities and then recrystallize the resulting solid.[10]

Q: Crystal formation is very slow or doesn't happen at all. How can I induce crystallization?

A: The absence of crystal formation typically means the solution is not sufficiently supersaturated, or the nucleation process has not initiated.[10]

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10][13]

    • Seeding: Add a tiny crystal of pure this compound from a previous batch. This "seed" acts as a template for crystallization.[10][13]

  • Increase Supersaturation:

    • Evaporate Solvent: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[11]

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the compound's solubility and promote crystallization.[10]

  • Add an Anti-Solvent: If you are using a single-solvent system, you can sometimes induce crystallization by slowly adding a miscible "anti-solvent" (one in which your compound is insoluble) until the solution becomes faintly cloudy.

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solution_oil_1 [label="Re-heat, add more solvent,\nand cool slowly"]; solution_oil_2 [label="Switch to a lower\nboiling point solvent"];

solution_no_xtal_1 [label="Induce Nucleation:\n- Scratch with glass rod\n- Add a seed crystal"]; solution_no_xtal_2 [label="Increase Supersaturation:\n- Evaporate some solvent\n- Cool in an ice bath"];

start -> decision; decision -> oiling_out [label="Liquid droplets appear"]; decision -> no_crystals [label="Solution remains clear"];

oiling_out -> solution_oil_1; solution_oil_1 -> solution_oil_2 [style=dashed, label="If problem persists"];

no_crystals -> solution_no_xtal_1; solution_no_xtal_1 -> solution_no_xtal_2 [style=dashed, label="If no effect"]; }

Caption: A logical workflow for addressing common crystallization issues.

Q: The yield from recrystallization is very low. What are the likely causes?

A: Low yield is a common issue in recrystallization and can stem from several factors.

Potential Causes & Solutions:

  • Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid.[10]

  • Premature Crystallization: If the product crystallizes during a hot filtration step (to remove insoluble impurities), it will be lost on the filter paper. Solution: Use pre-heated glassware (funnel and receiving flask) and perform the filtration as quickly as possible.[10]

  • Inappropriate Solvent Choice: The solvent may be too good, meaning the compound has high solubility even at low temperatures. Solution: Re-evaluate your solvent choice. A good recrystallization solvent dissolves the compound when hot but poorly when cold.

  • Multiple Transfers: Each transfer of the solid material between flasks can result in physical loss. Solution: Minimize the number of transfers.

Q: My final product is still colored after recrystallization. How can I remove colored impurities?

A: Colored impurities are often large, polar, conjugated molecules that can be effectively removed with activated charcoal.

Procedure:

  • Dissolve the crude compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and allow it to cool slightly (to prevent flash boiling).

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Adding too much charcoal can adsorb your product, reducing the yield.[11]

  • Swirl the mixture and gently reheat it to boiling for a few minutes.

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal and any other insoluble impurities.[13]

  • Proceed with the crystallization by allowing the hot, clear filtrate to cool slowly.

Column Chromatography Issues

Q: I can't separate my compound from a close-running impurity on the TLC plate. How can I improve resolution?

A: Poor separation (low ΔRf) is a common challenge. Improving resolution requires optimizing the mobile phase, stationary phase, or technique.

Solutions:

  • Optimize the Mobile Phase:

    • Adjust Polarity: Fine-tune the solvent ratio. For a normal phase silica column, decreasing the polarity of the eluent (e.g., from 30% to 20% ethyl acetate in hexanes) will generally cause all compounds to elute more slowly, potentially increasing the separation between them.

    • Change Solvents: Sometimes, changing one of the solvents in the mobile phase can dramatically alter selectivity. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol might improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be the stationary phase.[2]

    • Different Silica: Consider using silica gel with a different particle size or deactivating the silica to reduce its acidity if your compound is sensitive.[14]

    • Alternative Phases: For challenging separations, consider other stationary phases like alumina, or C18-functionalized silica (reverse-phase).[2]

  • Improve Technique: Ensure your column is packed correctly and that the initial band of crude material applied to the column is as narrow as possible. Overloading the column can also lead to poor separation.

Q: My compound is not eluting from the column. What could be the problem?

A: If your compound is stuck at the top of the column, several issues could be the cause.[14]

Potential Causes & Solutions:

  • Insufficiently Polar Eluent: The solvent system may not be polar enough to move your compound down the column. Solution: Gradually increase the polarity of the mobile phase. If you started with 20% ethyl acetate in hexanes, try increasing to 40%, 60%, or even 100% ethyl acetate. A small percentage of methanol can be added for very polar compounds.

  • Compound Decomposition: The compound may be unstable on silica gel and has decomposed. Solution: Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears.[14] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica.

  • Precipitation on the Column: If your compound has poor solubility in the eluent, it may have precipitated at the top of the column. Solution: This is a difficult problem to fix. You may need to change the eluent system entirely to one in which your compound is more soluble.[15]

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Isopropanol)

This protocol is a good starting point, assuming this compound exhibits good solubility in hot isopropanol and poor solubility in cold isopropanol.

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar. Add ~10-15 mL of isopropanol.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add more isopropanol in small portions until the solid just dissolves completely at the boiling point. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-heated clean flask.[10]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask. Crystal formation should occur over 15-30 minutes.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for an additional 15-20 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them on the filter paper until a constant weight is achieved.

  • Analysis: Determine the melting point and obtain an NMR spectrum to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for purifying a highly impure sample.

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good system will give the desired compound an Rf value of ~0.3-0.4. A mixture of ethyl acetate and hexanes is a common starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (like acetone or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation.[15] Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a hand bellows or nitrogen line) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated solid by melting point and/or spectroscopic methods.

Section 4: References

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.

  • BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.

  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.

  • U.S. Patent No. US2777844A. (1957). Sulfonamide purification process. Google Patents.

  • Lin, S., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI.

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.

  • University of California, Irvine. Isolation and Purification of Organic Compounds Extraction (Expt #2).

  • Mark Niemczyk. (2021). Crystallization of Sulfanilamide. YouTube.

  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.

  • ResearchGate. (2016). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?.

  • PubChem. This compound (C7H8ClNO2S). PubChemLite.

  • Georganics. (2011). (3-CHLOROPHENYL)METHANESULFONYL CHLORIDE.

  • ChemicalBook. (2025). Methanesulfonamide.

  • BLD Pharm. N-(3-Chlorophenyl)methanesulfonamide.

  • ResearchGate. (2018). Sources of impurities - Investigation of...traces formation during the synthesis of amlodipine besylate.

Sources

Technical Support Center: (3-Chlorophenyl)methanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (3-Chlorophenyl)methanesulfonamide. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve common issues encountered during this synthesis.

I. Overview of the Synthesis

The synthesis of this compound typically proceeds via the reaction of a sulfonyl chloride with an amine. While multiple routes are conceivable, a common and logical pathway involves the reaction of 3-chlorobenzylsulfonyl chloride with ammonia . An alternative, also discussed here, is the reaction of 3-chlorobenzylamine with methanesulfonyl chloride .

This guide will focus on troubleshooting the side reactions inherent to these pathways, which are representative of general sulfonamide synthesis.[1][2]

II. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental problems in a question-and-answer format, detailing the probable causes and offering validated solutions.

Problem 1: Low or No Yield of the Desired this compound

Question: My reaction has resulted in a very low yield of the target sulfonamide. What are the likely causes and how can I improve it?

Answer: Low yields in sulfonamide synthesis can often be traced back to a few key areas: the quality of the starting materials, the reaction conditions, and competing side reactions.[2]

Probable Causes & Solutions
Cause Explanation Recommended Solution & Protocol
1. Hydrolysis of the Sulfonyl Chloride Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding sulfonic acid, which is unreactive towards the amine.[3][4][5] This is often the primary culprit for low yields.Solution: Ensure all reagents, solvents, and glassware are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Protocol for Anhydrous Reaction Setup: 1. Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.2. Use anhydrous solvents, either freshly distilled or from a solvent purification system.3. Handle the sulfonyl chloride in a glovebox or under a positive pressure of inert gas.
2. Poor Amine Nucleophilicity If you are using a substituted amine that is sterically hindered or has electron-withdrawing groups, its nucleophilicity will be reduced, leading to a slow or incomplete reaction.[2]Solution: For less nucleophilic amines, more forcing conditions may be necessary, such as heating the reaction. Alternatively, consider using a more nucleophilic source of nitrogen, like a primary amine, if the synthesis plan allows.
3. Inappropriate Base A base is crucial to neutralize the HCl generated during the reaction.[2][6] An incorrect choice or stoichiometry of the base can hinder the reaction. If the base is too weak, the reaction medium becomes acidic, protonating the amine and reducing its nucleophilicity.Solution: Pyridine or triethylamine are commonly used non-nucleophilic bases. Use at least one equivalent of the base. For challenging reactions, a slight excess (1.1-1.2 equivalents) can be beneficial.
4. Formation of Sulfene Intermediate Alkanesulfonyl chlorides, like methanesulfonyl chloride, can undergo elimination in the presence of a base to form a highly reactive intermediate called sulfene (CH₂=SO₂).[7][8] This intermediate can polymerize or react with other nucleophiles present, diverting material from the desired product.Solution: Control the addition of the base. Add the base slowly to the reaction mixture containing the amine and sulfonyl chloride at a low temperature (e.g., 0°C) to minimize the concentration of free base available to promote elimination.
Problem 2: Presence of a Significant Amount of an Over-Alkylated Byproduct

Question: I am observing a significant impurity with a higher molecular weight than my target product. Could this be an over-alkylation product?

Answer: Yes, this is a common side reaction, especially when synthesizing primary sulfonamides. The initial sulfonamide product still has an acidic N-H proton, which can be deprotonated by the base present in the reaction mixture. The resulting sulfonamide anion is nucleophilic and can react with another molecule of the alkylating agent (in this case, the sulfonyl chloride or an alkyl halide if used in a subsequent step).[9][10]

Reaction Scheme: Over-Alkylation

G cluster_0 Primary Sulfonamide Formation cluster_1 Over-Alkylation RSO2Cl R-SO₂Cl PrimarySulfonamide R-SO₂NH₂ RSO2Cl->PrimarySulfonamide + NH₃ - HCl NH3 NH₃ PrimarySulfonamide2 R-SO₂NH₂ Anion [R-SO₂NH]⁻ PrimarySulfonamide2->Anion + Base - H-Base⁺ Base Base Dimer (R-SO₂)₂NH Anion->Dimer + R-SO₂Cl - Cl⁻ RSO2Cl2 R-SO₂Cl

Caption: Formation of the primary sulfonamide followed by deprotonation and reaction with another sulfonyl chloride molecule to form a di-sulfonated amine.

Solutions to Minimize Over-Alkylation
Strategy Explanation
Control Stoichiometry Use a slight excess of the amine relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed before it can react significantly with the sulfonamide product.
Slow Addition Add the sulfonyl chloride slowly to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the more abundant and more nucleophilic primary amine over the sulfonamide anion.
Temperature Control Running the reaction at lower temperatures (e.g., 0°C to room temperature) can help to control the rate of the over-alkylation reaction, which may have a higher activation energy.
Problem 3: My Final Product is Contaminated with a Water-Soluble Impurity

Question: After workup, my NMR shows the desired product, but also a persistent impurity that is difficult to remove by extraction. What could it be?

Answer: This is very likely the sulfonic acid, formed from the hydrolysis of your sulfonyl chloride starting material.[5][11] Sulfonic acids are highly polar and can be carried through an aqueous workup, especially if the pH is not carefully controlled.

Troubleshooting Workflow for Sulfonic Acid Contamination

G Start Impurity Observed Check Is the impurity water-soluble and acidic? Start->Check Cause Probable Cause: Sulfonyl Chloride Hydrolysis Check->Cause Yes End Problem Resolved/Re-evaluate Check->End No (Consider other side reactions) Solution1 Prevention: Use Anhydrous Conditions Cause->Solution1 Solution2 Removal: Basic Wash Cause->Solution2 Protocol Protocol: Wash organic layer with saturated NaHCO₃ solution Solution2->Protocol

Caption: Decision workflow for diagnosing and treating sulfonic acid contamination.

Experimental Protocol: Basic Wash
  • Dissolve the crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic sulfonic acid, forming a water-soluble sulfonate salt that will partition into the aqueous layer.

  • Separate the layers and repeat the wash if necessary.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to prepare the 3-chlorobenzylsulfonyl chloride precursor?

The preparation of aryl sulfonyl chlorides can be challenging and often involves harsh reagents.[2][12] A common laboratory method is the diazotization of the corresponding aniline (3-chloroaniline), followed by reaction with sulfur dioxide in the presence of a copper catalyst.[13] However, this procedure requires careful temperature control and handling of potentially hazardous intermediates. An alternative is the direct chlorosulfonylation of 3-chlorotoluene, but this can lead to issues with regioselectivity.

Q2: Can I synthesize the sulfonamide by reacting 3-chlorobenzylamine with methanesulfonyl chloride instead?

Yes, this is a viable alternative pathway.[7][8][14] The core chemistry is the same: the nucleophilic amine attacks the electrophilic sulfur of the sulfonyl chloride. The same side reactions—hydrolysis of methanesulfonyl chloride, over-alkylation of the product, and potential formation of sulfene—are still relevant and must be controlled.[3][8][9]

Q3: My reaction involves a secondary amine. What specific issues should I watch out for?

Secondary amines react with sulfonyl chlorides to form N,N-disubstituted sulfonamides.[6][15][16] A key difference is that the resulting sulfonamide has no N-H proton. This has two important consequences:

  • No Over-Alkylation: The product cannot be further alkylated at the nitrogen, which simplifies purification.

  • Insolubility in Base: The product is not acidic and will not dissolve in aqueous base. This is the basis of the Hinsberg test for distinguishing primary and secondary amines.[15] Be aware of this property during your workup, as attempting to extract it with a basic solution will not be effective for purification from non-acidic impurities.

Q4: Are there newer, milder methods for sulfonamide synthesis?

Yes, the field of organic synthesis is continually evolving. While the sulfonyl chloride-amine reaction is a classic, modern methods often seek to avoid the use of harsh or moisture-sensitive reagents.[2][17] These can include:

  • Transition-metal-catalyzed couplings: Palladium or copper catalysts can be used to form the S-N bond from aryl halides and sulfonamides.[12]

  • Using sulfonyl fluorides: Sulfonyl fluorides are more stable to hydrolysis than sulfonyl chlorides and can be activated by Lewis acids or other reagents to react with amines.[18]

  • Oxidative couplings: Methods that generate the sulfonyl intermediate in situ from thiols or sulfinates followed by reaction with an amine are also common.[19]

These methods can be particularly useful for complex molecules with sensitive functional groups.[2]

IV. References

  • King, J. F., & Loosmore, S. M. (1976). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 98(23), 7416–7423. [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1330. [Link]

  • Lainé, D. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents, FR2795723A1.

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4). [Link]

  • Moody, C. J., & Roff, G. J. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]

  • Leston, G. (1973). Method of preparing methane sulfonamide and its derivatives. Google Patents, US3766264A.

  • Reddy, T. J., et al. (2012). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 17(12), 14594-14607. [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. [Link]

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). Royal Society of Chemistry. [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]

  • Vedantu. (2024). An amine on reaction with benzene sulphonyl chloride. [Link]

  • Vedejs, E., et al. (1996). Synthesis of sulfonyl chloride substrate precursors. Journal of the American Chemical Society, 118(40), 9796-9797. [Link]

  • Jersovs, G., et al. (2024). S-Alkylation of sulfinamides with Zn-carbenoids: expanding stereoselective sulfoximine synthesis beyond NH derivatives. Chemical Science. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Petty, J. T., & Person, K. E. (2017). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 82(11), 5925–5930. [Link]

  • King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(10), 1576-1583. [Link]

  • Blog. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines? [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • Lecker, R. M., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(5), 1483–1487. [Link]

  • Riemenschneider, W., & Taucher, W. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride. Google Patents, US5436370A.

  • Ball, N. D., et al. (2021). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 23(15), 5913–5917. [Link]

  • Petty, J. T., & Person, K. E. (2017). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 82(11), 5925-5930. [Link]

  • Sanghavi, N. M., et al. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin. Synthetic Communications, 19(9&10), 1499-1503. [Link]

  • Unknown. (2021). Process for the preparation of substituted benzene sulfonyl chlorides. Google Patents, CN112759536A.

  • Stary, K., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7291. [Link]

  • ResearchGate. (n.d.). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... [Link]

  • PubChemLite. (n.d.). This compound (C7H8ClNO2S). [Link]

  • Swamy, G. N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(3), 1030-1035. [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

  • Appretech Scientific Limited. (n.d.). N-(3-amino-5-chlorophenyl)methanesulfonamide. [Link]

Sources

Technical Support Center: HPLC Analysis of (3-Chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Your comprehensive resource for troubleshooting and frequently asked questions regarding the identification of impurities in (3-Chlorophenyl)methanesulfonamide samples by High-Performance Liquid Chromatography (HPLC).

As a Senior Application Scientist, this guide is designed to provide you with not only procedural steps but also the underlying scientific principles to empower your analytical work. We will delve into common challenges and their solutions, ensuring the integrity and reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the routine HPLC analysis of this compound.

Q1: What are the typical starting conditions for an HPLC method to analyze this compound and its impurities?

A1: For initial method development, a reversed-phase HPLC (RP-HPLC) approach is generally recommended.[1] A good starting point would be a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. The specific conditions will depend on the physicochemical properties of the impurities.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for a wide range of non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and neutral compounds.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 30 minutesA broad gradient helps to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration.

Q2: What are the potential impurities I should be looking for in a this compound sample?

A2: Impurities in a drug substance can originate from the synthesis process, degradation, or storage. For this compound, potential impurities could include:

  • Starting materials and intermediates: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions during synthesis.[2]

  • Degradation products: Formed due to exposure to light, heat, humidity, or reactive excipients.[3][4] Forced degradation studies are crucial for identifying these potential degradants.[5][6]

Q3: How can I confirm the identity of an unknown impurity peak?

A3: The definitive identification of an unknown impurity typically requires hyphenated techniques. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful tool for this purpose.[7] The mass spectrometer provides the molecular weight of the impurity, which, along with fragmentation data, can help elucidate its structure. For absolute confirmation, the impurity may need to be isolated using preparative HPLC and then characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Q4: My method is validated, but I'm seeing a new, unexpected peak in my stability samples. What should I do?

A4: The appearance of a new peak in stability samples suggests the formation of a degradation product. The first step is to determine if this peak is indeed a new impurity and not an artifact.

  • Verify System Performance: Inject a system suitability standard to ensure the HPLC system is functioning correctly.

  • Blank Injection: Run a blank (diluent) injection to rule out contamination from the solvent or system.

  • Stress Studies: If the peak is confirmed to be a new impurity, it may be necessary to conduct forced degradation studies to intentionally generate the impurity and facilitate its identification.[4][6]

  • Characterization: Once isolated, the impurity should be characterized using techniques like HPLC-MS and NMR.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise the accuracy and precision of quantification.[9]

dot

Caption: Troubleshooting workflow for poor peak shape.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as basic analytes interacting with acidic silanol groups on the silica support.[10]

    • Solution: Adjusting the mobile phase pH to suppress the ionization of the analyte or the silanol groups can significantly improve peak shape. Adding a competitive base like triethylamine to the mobile phase can also be effective.[10]

  • Peak Fronting: This is commonly a result of column overload, where the concentration of the sample is too high for the capacity of the column.[11]

    • Solution: Diluting the sample or reducing the injection volume is the most straightforward solution.[11]

Issue 2: Inconsistent Retention Times

Fluctuations in retention times can lead to incorrect peak identification and integration.

dot

Caption: Troubleshooting workflow for inconsistent retention times.

  • Mobile Phase Preparation: Inaccurate preparation of the mobile phase is a common culprit. Ensure precise measurements and thorough mixing of all components.

  • Pump Performance: Leaks in the pump or faulty check valves can cause fluctuations in the flow rate, leading to shifting retention times. Regular pump maintenance is essential.

  • Column Temperature: Even small variations in ambient temperature can affect retention times. Using a column oven provides a stable thermal environment.

Issue 3: Poor Resolution Between the Main Peak and an Impurity

Inadequate separation between peaks can lead to inaccurate quantification.

Table 2: Strategies to Improve Resolution

StrategyActionRationale
Optimize Mobile Phase Adjust the organic modifier (e.g., switch from acetonitrile to methanol) or change the pH.[1]Different organic modifiers and pH values can alter the selectivity of the separation.
Modify Gradient Decrease the gradient slope (i.e., make it shallower).A shallower gradient increases the time the analytes spend interacting with the stationary phase, improving separation.
Change Stationary Phase Switch to a column with a different chemistry (e.g., C8, Phenyl, or Cyano).Different stationary phases offer different selectivities, which can resolve co-eluting peaks.
Reduce Flow Rate Decrease the flow rate of the mobile phase.Lowering the flow rate can increase the efficiency of the separation.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating HPLC method.[4][5]

Objective: To generate potential degradation products of this compound under various stress conditions.

Procedure:

  • Sample Preparation: Prepare separate solutions of this compound in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to a sample solution and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to a sample solution and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to a sample solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

    • Photolytic Degradation: Expose a sample solution to UV light (254 nm) for 24 hours.

  • Neutralization: After the stress period, neutralize the acidic and basic samples before injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control to identify any new peaks, which are potential degradation products.

Part 4: Method Validation

Once a suitable HPLC method has been developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[12][13][14]

Table 3: Key Validation Parameters (as per ICH Q2(R2)) [12][13][15]

ParameterPurpose
Specificity To ensure the method can accurately assess the analyte in the presence of impurities, degradants, and matrix components.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a defined range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[16]
Accuracy The closeness of the test results to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Detection Limit (DL) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Quantitation Limit (QL) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[17]

This technical support guide provides a foundation for identifying and troubleshooting impurities in this compound samples by HPLC. By understanding the principles behind the analytical methodology, researchers can develop robust and reliable methods for ensuring the quality and safety of pharmaceutical products.

References

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles - SynThink Research Chemicals. (n.d.).
  • HPLC PEAK Fronting and Tailing, Common Reasons For It - HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES]. (2019, October 19).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2025, August 7). ResearchGate.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1).
  • Peak Fronting, Column Life and Column Conditioning - LCGC International. (2005, July 1).
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. (2024, August 8).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8).
  • Method Development for Drug Impurity Profiling: Part 1 - LCGC International. (2010, March 31).
  • HPLC Troubleshooting Guide. (n.d.).
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022, August 18).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Sulfonamide-impurities - Pharmaffiliates. (n.d.).
  • Degradation of sulfonamides as a microbial resistance mechanism - PubMed. (n.d.).
  • Forced Degradation Studies - MedCrave online. (2016, December 14).
  • Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem. (n.d.).
  • Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate. (n.d.).
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem. (n.d.).
  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - Research Journal of Pharmacy and Technology. (n.d.).
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. (2024, April 4).
  • This compound (C7H8ClNO2S) - PubChemLite. (n.d.).
  • Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments - The Royal Society of Chemistry. (n.d.).
  • N-(3-chlorophenyl)-N-[[5-(hydrazinecarbonyl)-2-pyridinyl]methyl]methanesulfonamide | C14H15ClN4O3S | CID 126507284 - PubChem. (n.d.).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • RI HPLC Method for Analysis of Methyl methanesulfonate (MMS) on Primesep N Column. (n.d.).

Sources

Adjusting pH for optimal (3-Chlorophenyl)methanesulfonamide activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of pH in Modulating Sulfonamide Activity

Welcome to the technical support guide for (3-Chlorophenyl)methanesulfonamide. As researchers and drug development professionals, we understand that achieving reproducible and meaningful results is paramount. A common, yet often overlooked, variable that can dramatically impact the apparent activity of a small molecule is the pH of the experimental medium. This is particularly true for compounds containing ionizable functional groups, such as the sulfonamide moiety in this compound.

The sulfonamide group (-SO₂NH-) is weakly acidic, meaning it can donate a proton to become negatively charged. The equilibrium between the neutral (unionized) and anionic (ionized) forms is governed by the compound's acidity constant (pKa) and the pH of the surrounding buffer. This seemingly simple chemical principle has profound consequences for a compound's behavior in biological assays, influencing its solubility, membrane permeability, and interaction with its molecular target.[1][2]

This guide is structured as a series of frequently asked questions and troubleshooting workflows designed to help you diagnose and solve issues related to pH, ensuring you can accurately determine the optimal conditions for this compound activity in your specific experimental system.

Fundamentals: Understanding the Sulfonamide Moiety

Before troubleshooting, it is essential to grasp the underlying chemistry. The activity of this compound is directly linked to the ionization state of its sulfonamide nitrogen.

  • The pKa Value: The pKa is the pH at which the compound exists in a 50:50 ratio of its neutral (protonated) and anionic (deprotonated) forms. While the exact pKa of this compound is not widely published, related sulfonamides typically have pKa values in the range of 5.9 to 12.6.[3]

  • The Henderson-Hasselbalch Relationship: This relationship dictates the ratio of the two forms at any given pH.

    • When pH < pKa: The compound will be predominantly in its neutral (unionized) form.

    • When pH > pKa: The compound will be predominantly in its anionic (ionized) form.

This equilibrium is the causal factor behind many of the issues addressed below.

G Neutral R-SO₂NH-R' (Neutral) - Higher Lipophilicity - Better Membrane Permeability Equilibrium Neutral->Equilibrium Anionic R-SO₂N⁻-R' (Anionic) - Higher Aqueous Solubility - Potential for Ionic Interactions Equilibrium->Anionic caption Fig 1. pH-dependent equilibrium of the sulfonamide group.

Fig 1. pH-dependent equilibrium of the sulfonamide group.

Frequently Asked Questions & Troubleshooting Guide

Q1: My compound, this compound, shows no activity in my cell-based assay. What should I check first?

Answer: Before questioning the compound's intrinsic potency, first verify that it is bioavailable and stable under your assay conditions. Poor solubility and incorrect pH are the most common culprits for apparent inactivity.[4]

Troubleshooting Workflow:

  • Compound Integrity: Ensure your compound has been stored correctly (cool, dry, protected from light) and that stock solutions were prepared in an appropriate anhydrous solvent like DMSO.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Solubility Check: The most critical first step is to confirm the compound is soluble in your final assay medium at the working concentration. The pH of cell culture medium (typically ~7.2-7.4) may not be optimal for sulfonamide solubility.

  • pH-Activity Relationship: The neutral form of a sulfonamide is generally more lipophilic and better able to cross cellular membranes via passive diffusion.[5][6] If your assay medium pH is significantly higher than the compound's pKa, the compound will be mostly in its charged, less permeable form, preventing it from reaching an intracellular target. Conversely, for extracellular targets, the charged form might be more active.

G start Compound Inactive? solubility Is compound soluble in assay medium? start->solubility ph_check Is assay pH optimal for target & uptake? solubility->ph_check Yes sol_protocol Action: Perform Solubility Screen (Protocol 1) solubility->sol_protocol No degradation Is compound stable in medium? ph_check->degradation Yes ph_protocol Action: Perform pH-Activity Profile (Protocol 2) ph_check->ph_protocol No potency Compound may have low intrinsic potency. degradation->potency Yes stability_protocol Action: Assess stability (e.g., LC-MS over time) degradation->stability_protocol No caption Fig 2. Troubleshooting workflow for compound inactivity.

Fig 2. Troubleshooting workflow for compound inactivity.
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I fix this?

Answer: This is a classic solubility problem. The unionized form of the sulfonamide, while more membrane-permeable, is often less soluble in aqueous media.[7] The pH of your buffer directly impacts which form is dominant.

Immediate Actions:

  • Lower the Final Concentration: Your intended concentration may be above the solubility limit. Test a dilution series to find the maximum soluble concentration.

  • Check Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent is as low as possible (typically <0.5%), as high concentrations can be toxic to cells or inhibit enzymes.[4]

Systematic Solution: Perform a pH-Solubility Screen

This experiment will identify the pH range where your compound is most soluble.

Protocol 1: pH-Solubility Screen

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, Tris, CAPS) covering a wide pH range (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Compound Addition: In separate microcentrifuge tubes, add your assay buffer of a specific pH. Then, add a small volume of your high-concentration DMSO stock of this compound to reach the desired final concentration.

  • Equilibration: Vortex gently and incubate the solutions under your standard assay conditions (e.g., 37°C) for 1-2 hours to allow for equilibration.

  • Visual Inspection: Carefully inspect each tube against a dark background for any signs of precipitation (cloudiness, visible particles). This is a qualitative assessment.

  • (Optional) Quantitative Analysis: For a more rigorous measurement, centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of the soluble compound using HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Plot the solubility (qualitative or quantitative) against pH to determine the optimal pH range for solubility.

Q3: How do I determine the optimal pH for my compound's activity? It might be different from the optimal pH for solubility.

Answer: This is an excellent and critical point. The optimal pH for biological activity is a composite of several factors: compound solubility, stability, ionization state (for target binding), and the pH-dependence of the biological target itself (e.g., an enzyme's active site protonation).[8][9] For instance, antibacterial sulfonamide activity is often highest at a lower external pH because the neutral form predominates, allowing it to enter the bacterial cell.[1][5]

You must experimentally determine the optimal pH using a pH-rate profile.

Protocol 2: pH-Activity Profiling Assay

  • Select Buffers: Choose a set of "Good's Buffers" that are known to be non-interfering in biological systems and cover a range of pH values around your physiological target. Ensure the chosen buffers have sufficient buffering capacity at their respective pH values.[8]

  • Assay Setup: Set up your biological assay (e.g., enzyme inhibition assay, cell viability assay) in parallel across the selected range of buffer pH values.

    • Crucial Control: For each pH value, you must run a "vehicle control" (e.g., DMSO only) and a "positive control" (if available) to account for the effect of pH on the assay system itself.

  • Compound Addition: Add this compound to each assay at the same final concentration. This concentration must be below the solubility limit you determined in Protocol 1 for that specific pH.

  • Incubation & Readout: Perform the assay according to your standard procedure and measure the endpoint (e.g., IC₅₀, % inhibition, cell death).

  • Data Analysis: Plot the measured activity (e.g., % Inhibition) versus the buffer pH. The peak of this curve represents the optimal pH for the apparent activity of this compound in your system.

Data Summary Table:

Buffer SystemUseful pH RangeCommon Use Case
Citrate3.0 - 6.2Lysosomal environment simulation
MES5.5 - 6.7General cell-free assays
Phosphate (PBS)6.5 - 7.5Standard physiological buffer
HEPES7.0 - 8.0Most common for cell culture
Tris7.5 - 9.0Enzyme assays (note: temp sensitive)
CAPS9.7 - 11.1High pH enzyme characterization
Q4: Can the choice of buffer itself, not just the pH, affect my results?

Answer: Yes, absolutely. Buffer components can interact with your compound or your biological system.[9] For example:

  • Phosphate Buffers: Can precipitate with divalent cations like Ca²⁺ or Mg²⁺, which might be essential cofactors for your target enzyme.

  • Tris Buffers: The pKa of Tris is highly temperature-dependent. A Tris buffer made to pH 7.5 at room temperature will drift to a lower pH when heated to 37°C.

  • Chelating Agents: Buffers like citrate can chelate metal ions, which could inhibit metalloenzymes.

Best Practice: When performing a pH screen (Protocol 2), it is wise to use at least two different buffer systems with overlapping pH ranges. If you see a significant difference in activity at the same pH but with different buffers, it suggests a specific buffer-analyte interaction.

References

  • Göbel, A., Thomsen, A., McArdell, C. S., Joss, A., & Giger, W. (2005). Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG805MSsb0gL95fdqGriBN4kcf7M9aSP5OkRCxvAX2a22hu8lIqBHPIdNONnNmFbQkVgLqJ4TO9bwHFa87OyDdhR6E2DGDy-06Jky8a-sapxli_oCfkU3FVcIS0nWN_wRlSMUc=]
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  • O'Shea, K. E., & McCoy, L. F. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv, Cambridge Open Engage. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPvMJc_ZO5BCSN7iLKoKfymnoxKo9hUnnb36C8iLxxXSKCHLj6HXFUYt3_sOEu4czJ_ACFP7cVPx9cuDkKGN7O1DfBH5maVyksS5pparXxZeypAVu5ldwkyiXAXaqZ0fdI42XA7vKz88znezSGV9K5CmOgso5WRGy7J_dYphYI5V-ZvEVU4No=]
  • McCoy, L. F., & O'Shea, K. E. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK2UimEEaNdovtQEK-YF2RfdzUNsP7GHjmIEdrjqd3p1BZJ6LYdrzMjitpk1mskTwmQCj02gfB4XKLBKqylXLmp08rIt_wTUEY1XvxR3kjBGNpYFAHWEiJAlv3ogSSd5y6h2jpCw195neT75KgbYyxu4d0Nufuug==]
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  • Patsnap Synapse. (2025). How to Choose the Right Buffer for Enzyme Activity Tests. Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsY4kFhh1fq-8QQxPSIxx5fZyp9-jDNDjmCZhP77XgVA7Q3IBq_IK9l9i8hR_3X3Cc-6qaUxGie7Ox_pHCOgK0CqZpcC6zvNDQNH3JzNIrZMF6Vo0hcNRl72KU0elJFkKCsgK04x0PdtBRYyRG9m8vZIOIevcvn0MCYImLqJu3MsFG27qF39q2M4kwn5vzQjurW9uDvHo=]
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  • Patsnap Synapse. (2025). What Are the Applications of Biochemical Buffers in Enzyme Assays?. Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF78cKCW_ZClG0HSstFQJIWgUbIoRzobNXQJsRz6QO27Ujq9RpzgiraE856i2DewbdfTDvmS_x3csYS4fXPxxHLRhGHVNcc9x7NFYd4uGWoEV8FIWWJNaAJdGSEMAdmH07wkJdcTCZYypuvT_pF2Fn-klhGDahpPRMlq5hF_2m1PvAr1gH7QzHt_I13MT-QDiGIQDtxd8QOuvUw6TzSbPE=]
  • Request PDF. (2025). Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. ResearchGate. [https://vertexaisearch.cloud.google.
  • Kang, S. I., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK5TnrexCJux_NNkd9b6GicZ9PZn9ezyRTvR8tbFaCJFiwfAL0KHQ86HmK6DAl6Go1SHFYA-1dMAZ7PYt7lzUeuej70ORdwtnLs0qslhxl6ew9enXbIFiHVc9h87FR0HBdGY8=]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of (3-Chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Chlorophenyl)methanesulfonamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical insights, troubleshooting strategies, and answers to frequently asked questions to help you navigate the complexities of scaling this synthesis from the lab to pilot plant operations.

Section 1: Recommended Synthesis Pathway & Scale-Up Considerations

The most robust and scalable synthesis of this compound proceeds via a two-step route starting from 3-chlorobenzyl chloride. This pathway is favored for its reliable reaction sequence and the commercial availability of the starting materials.

The two primary stages are:

  • Sulfonyl Chloride Formation: Conversion of 3-chlorobenzyl chloride to the intermediate, (3-chlorophenyl)methanesulfonyl chloride.

  • Amination: Reaction of the sulfonyl chloride intermediate with an ammonia source to yield the final product.

Workflow for Synthesis of this compound

G cluster_0 Stage 1: Sulfonyl Chloride Formation cluster_1 Stage 2: Amination cluster_2 Stage 3: Purification A 3-Chlorobenzyl Chloride C Sodium (3-chlorophenyl)methanesulfonate (Intermediate Salt) A->C Nucleophilic Substitution B Aqueous Sodium Sulfite B->C E (3-Chlorophenyl)methanesulfonyl chloride (Key Intermediate) C->E Chlorination (e.g., with SOCl₂) D Thionyl Chloride (SOCl₂) D->E G This compound (Crude Product) E->G Nucleophilic Substitution (Amination) F Ammonia Source (e.g., NH₄OH, NH₃ gas) F->G H Crystallization G->H I Filtration & Drying H->I J Final Pure Product I->J

Caption: Overall workflow for the two-stage synthesis of this compound.

Section 2: Troubleshooting Guide: A Stage-by-Stage Analysis

This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.

Stage 1: (3-Chlorophenyl)methanesulfonyl Chloride Formation

Question 1: My yield of the intermediate sulfonyl chloride is low, and the reaction seems sluggish. What are the likely causes?

  • Potential Cause A: Poor Quality of Thionyl Chloride (SOCl₂). Thionyl chloride can decompose over time, especially if exposed to moisture.

  • Recommended Action: Use a fresh bottle of thionyl chloride for the reaction. Ensure that all glassware is rigorously dried before use to prevent hydrolysis.[1] Running the reaction under an inert atmosphere like nitrogen can also help.

  • Potential Cause B: Incomplete Conversion to the Sulfonate Salt. The initial step of forming the sodium (3-chlorophenyl)methanesulfonate salt may not have gone to completion.

  • Recommended Action: Ensure stoichiometric amounts of sodium sulfite are used and allow for adequate reaction time. Monitor the disappearance of the 3-chlorobenzyl chloride starting material by a suitable analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Question 2: During the workup of the sulfonyl chloride, I'm experiencing significant product loss. Why might this be happening?

  • Potential Cause: Hydrolysis of the Sulfonyl Chloride. (3-Chlorophenyl)methanesulfonyl chloride is highly reactive and susceptible to hydrolysis back to the sulfonic acid, especially in the presence of water or alcohols during extraction or washing steps.[1][2]

  • Recommended Action: When performing an aqueous workup, use ice-cold water and minimize contact time.[3] Ensure that the organic solvent used for extraction is anhydrous. Avoid using alcohol-based solvents for purification at this stage.

Stage 2: Amination

Question 3: The amination reaction is generating significant, hard-to-remove impurities. What could be the source?

  • Potential Cause A: Dimerization/Side Reactions. If the sulfonyl chloride intermediate is added too quickly to the ammonia solution, localized high concentrations can lead to side reactions.

  • Recommended Action: Maintain a controlled, slow addition of the sulfonyl chloride to the ammonia solution. Vigorous stirring is crucial at scale to ensure rapid dispersion of the reagent.

  • Potential Cause B: Thermal Decomposition. Sulfonyl chlorides can be thermally unstable.[4] Poor temperature control during the exothermic amination reaction can lead to decomposition and byproduct formation.

  • Recommended Action: Maintain the reaction temperature at a low level (e.g., 0-10 °C) using an ice bath or a reactor cooling system. The rate of addition should be adjusted to keep the internal temperature within the desired range.

Question 4: My final product yield is consistently low after the amination step. Where should I investigate?

  • Potential Cause A: Insufficient Base. The reaction of a sulfonyl chloride with ammonia generates one equivalent of hydrochloric acid (HCl), which will neutralize another equivalent of ammonia to form ammonium chloride.[5] If insufficient ammonia is present, the reaction mixture will become acidic, protonating the remaining ammonia and stopping the reaction.

  • Recommended Action: Use at least two equivalents of ammonia relative to the sulfonyl chloride.[6] On a larger scale, using a slight excess (e.g., 2.2-2.5 equivalents) is often beneficial to ensure the reaction goes to completion.

  • Potential Cause B: Purity of the Sulfonyl Chloride Intermediate. Impurities from the first stage, particularly unreacted starting materials or the corresponding sulfonic acid, will not react in the amination step and will lower the overall yield.

  • Recommended Action: Ensure the (3-chlorophenyl)methanesulfonyl chloride intermediate is of high purity before proceeding to the amination step. Purification by distillation under reduced pressure may be necessary.[7]

Troubleshooting Logic Diagram: Low Amination Yield

G Start Low Yield in Amination Step CheckPurity Check Purity of Sulfonyl Chloride Intermediate Start->CheckPurity Impure Intermediate is Impure CheckPurity->Impure TLC/GC shows impurities Pure Intermediate is Pure CheckPurity->Pure Clean CheckBase Verify Equivalents of Ammonia Used BaseLow < 2 Equivalents of NH₃ CheckBase->BaseLow Yes BaseOK ≥ 2 Equivalents of NH₃ CheckBase->BaseOK No CheckTemp Review Temperature Control During Addition TempHigh Exotherm Not Controlled CheckTemp->TempHigh Yes TempOK Temp Maintained < 10°C CheckTemp->TempOK No ActionPurity Action: Purify Intermediate (e.g., Distillation) Impure->ActionPurity Pure->CheckBase ActionBase Action: Increase NH₃ Equivalents to >2 BaseLow->ActionBase BaseOK->CheckTemp ActionTemp Action: Slow Addition Rate, Improve Cooling TempHigh->ActionTemp

Caption: A decision tree for troubleshooting low yields in the amination stage.

Section 3: Frequently Asked Questions (FAQs) for Process Optimization

Q: What are the primary safety concerns when handling thionyl chloride at scale?

A: Thionyl chloride is a highly corrosive and toxic substance.[8] It reacts violently with water to release toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[9] Key safety precautions include:

  • Handling: Always handle thionyl chloride in a well-ventilated fume hood or a closed system.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and a face shield.[8][11][12]

  • Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[8][10][12]

  • Spills: Have an appropriate spill kit ready containing an inert absorbent like sand. NEVER use water to clean up a thionyl chloride spill. [9][11]

Q: How should I choose a solvent for the final crystallization of this compound?

A: The ideal crystallization solvent should provide good solubility at high temperatures and poor solubility at low temperatures to maximize recovery. For sulfonamides, common choices include alcohols (like ethanol or isopropanol) or aqueous mixtures.[13] A solvent screen at the lab scale is highly recommended. Key factors to consider for scale-up are:

  • Toxicity and Environmental Impact: Choose a solvent with a favorable safety profile.

  • Boiling Point: The boiling point should be low enough for easy removal during drying but not so low that it boils during recrystallization.

  • Cost and Availability: For large-scale production, the cost of the solvent is a significant factor.

Q: How can I monitor the reaction's progress effectively at a larger scale?

A: While TLC is excellent for lab-scale monitoring, at-scale production benefits from more quantitative methods. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of starting materials and the formation of the product and any impurities. For the amination step, monitoring the reaction's pH can also be an effective way to track progress; the reaction is typically complete when the mixture remains basic.[6]

Section 4: Data Summary Table

ParameterStage 1: Sulfonyl Chloride FormationStage 2: AminationStage 3: Purification
Key Reagents 3-chlorobenzyl chloride, Na₂SO₃, SOCl₂(3-chlorophenyl)methanesulfonyl chloride, NH₄OHCrude Product, Ethanol/Water
Typical Solvent Water, then neat or with DCMDichloromethane (DCM) or Tetrahydrofuran (THF)Ethanol/Water
Temperature 0-100 °C (multi-step)0-10 °C-5 to 70 °C
Typical Reaction Time 4-8 hours1-3 hoursN/A
Expected Yield 75-85% (of intermediate)85-95% (from intermediate)>90% recovery
Purity Check ¹H NMR, GCHPLC, LC-MSHPLC, Melting Point[14]

Section 5: Detailed Experimental Protocol (Lab Scale)

This protocol is for informational purposes and should be adapted and optimized for your specific laboratory conditions and scale.

Stage 1: Synthesis of (3-chlorophenyl)methanesulfonyl chloride

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfite (1.1 eq) in water.

  • Add 3-chlorobenzyl chloride (1.0 eq) and heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC/GC).

  • Cool the mixture and remove the water under reduced pressure to obtain the crude sodium (3-chlorophenyl)methanesulfonate salt. Dry the salt thoroughly under a high vacuum.

  • In a separate flask under a nitrogen atmosphere, add thionyl chloride (3.0 eq). Cool the flask in an ice bath.

  • Carefully add the dried sulfonate salt portion-wise to the thionyl chloride, controlling the addition rate to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (DCM). Wash the combined organic layers with cold brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-chlorophenyl)methanesulfonyl chloride as an oil.

Stage 2: Synthesis of this compound

  • In a flask equipped with a mechanical stirrer and an addition funnel, add concentrated ammonium hydroxide (30%, ~5 eq) and cool to 0 °C in an ice bath.

  • Dissolve the crude (3-chlorophenyl)methanesulfonyl chloride (1.0 eq) in a minimal amount of THF or DCM.

  • Add the sulfonyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution. Ensure the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Acidify the mixture with dilute HCl to pH ~2.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water.

Stage 3: Purification

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

  • Characterize the final product by HPLC for purity and by ¹H NMR, and melting point for identity and confirmation.

Section 6: References

  • Sulfonamide purification process. (n.d.). Google Patents. Retrieved from

  • International Chemical Safety Cards (ICSC). (n.d.). THIONYL CHLORIDE (ICSC 1409). Retrieved from [Link]

  • Solubility of Things. (n.d.). 3-Chlorobenzenesulfonyl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. Retrieved from [Link]

  • University of [University Name]. (2013). SOP 0079 - Thionyl Chloride. Retrieved from [Please note: A generic university source was used as the original link was specific to an institution's internal server. A general search for "Thionyl Chloride SOP" will yield similar documents from various universities.]

  • Weinreb, S. M., & Epling, G. A. (1998). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48(22), 4111-4112. [This is a representative citation style, the original source was a different format]

  • Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). Retrieved from [Please note: The original source was a lab manual, a general search for "amination of sulfonyl chloride lab" will provide similar procedures.]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Please note: The original source was supplementary information for a journal article. A specific citation would require the original article's details.]

  • Process for the preparation of aromatic sulfonyl chlorides. (1991). Justia Patents. Retrieved from [Link]

  • Anderson, M. W., et al. (2018). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 23(7), 1735.

  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21.

  • Process for preparing M-chlorobenzene sulphonyl chloride. (n.d.). Google Patents. Retrieved from

  • Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]... [Link would be to the specific video]

  • Stępień, K., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7289.

  • Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Mujumdar, P., & Poulsen, S. A. (2015). Natural Product Primary Sulfonamides and Primary Sulfamates. Journal of Natural Products, 78(6), 1470-1477.

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Swamy, G. N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(3), 1030-1035.

  • Appretech Scientific Limited. (n.d.). N-(3-amino-5-chlorophenyl)methanesulfonamide. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized (3-Chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the analytical methodologies crucial for confirming the structure of synthesized (3-Chlorophenyl)methanesulfonamide. As Senior Application Scientists, our goal is to equip you with not only the protocols but also the scientific rationale behind the experimental choices, ensuring the integrity and validity of your findings.

Introduction: The Importance of Unambiguous Structural Elucidation

This compound is a sulfonamide-containing organic compound with potential applications in medicinal chemistry and drug development. The precise arrangement of its atoms is critical to its chemical properties and biological activity. Therefore, rigorous structural confirmation after synthesis is a non-negotiable step in the research and development pipeline. This guide will walk through the primary analytical techniques for this purpose, comparing their outputs and highlighting the unique information each provides.

Synthesis of this compound

The synthesis of this compound typically follows the well-established method of reacting 3-chlorobenzylamine with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. While alternative methods for sulfonamide synthesis exist, this classical approach is often favored for its reliability and the ready availability of starting materials.[1]

Primary Analytical Techniques for Structural Confirmation

The confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization. The primary techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS) : To establish the molecular weight and elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the functional groups present.

  • X-ray Crystallography : To determine the precise three-dimensional arrangement of atoms in a single crystal.

The following sections will delve into the expected results from each of these techniques for a successfully synthesized sample of this compound and compare these with potential isomeric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectrum of this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30m4HAr-H The four protons on the benzene ring will appear as a complex multiplet in the aromatic region.
~5.0 (broad)s2H-NH₂ The two protons of the primary sulfonamide will appear as a broad singlet. The chemical shift can vary with concentration and solvent.
~4.35s2HAr-CH₂ -SO₂The two methylene protons adjacent to the aromatic ring and the sulfonyl group will appear as a singlet.

Comparison with a Potential Isomer: N-(3-chlorophenyl)methanesulfonamide

A common isomeric impurity could be N-(3-chlorophenyl)methanesulfonamide. Its ¹H NMR spectrum would be distinctly different:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.40m4HAr-H
~6.8 (broad)s1H-NH -
~3.0s3H-SO₂-CH₃

The key differences are the presence of a methyl singlet around 3.0 ppm and the integration of the NH proton as 1H, as opposed to the methylene singlet and 2H integration for the NH₂ group in the target molecule.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

Expected ¹³C NMR Spectrum of this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~135-140Ar-C (quaternary)The two quaternary carbons of the benzene ring.
~128-130Ar-C HThe four CH carbons of the benzene ring.
~58Ar-C H₂-SO₂The methylene carbon, significantly deshielded by the adjacent sulfonyl group.

Comparison with N-(3-chlorophenyl)methanesulfonamide

Chemical Shift (δ, ppm)Assignment
~138-142Ar-C (quaternary)
~120-130Ar-C H
~40-SO₂-C H₃

The most telling difference is the presence of a methyl carbon signal around 40 ppm for the isomer, versus the methylene carbon signal around 58 ppm for the target compound.

Mass Spectrometry: Confirming Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the synthesized compound.

Expected HRMS Data for this compound (C₇H₈ClNO₂S)

AdductCalculated m/z
[M+H]⁺206.0037
[M+Na]⁺227.9857
[M-H]⁻203.9891

Data sourced from PubChem CID 11469803.[2]

The observation of ions with these precise m/z values provides strong evidence for the molecular formula C₇H₈ClNO₂S.

Fragmentation Pattern Analysis

The fragmentation pattern in the mass spectrum can provide further structural information. For arylsulfonamides, a characteristic fragmentation is the loss of SO₂ (64 Da).[3] For this compound, the expected fragmentation pathway would involve the loss of the sulfonamide group.

Experimental Workflow for Structural Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expected FTIR Absorptions for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretch (symmetric & asymmetric)-SO₂NH₂
1350-1300S=O stretch (asymmetric)-SO₂NH₂
1160-1120S=O stretch (symmetric)-SO₂NH₂
~3100-3000C-H stretch (aromatic)Ar-H
~1600-1450C=C stretch (in-ring)Aromatic ring
~800-600C-Cl stretchAr-Cl

The presence of strong absorptions in the specified ranges for the N-H and S=O stretching vibrations is a key indicator of a successful sulfonamide synthesis.[4][5]

X-ray Crystallography: The Definitive 3D Structure

For a crystalline solid, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement and intermolecular interactions in the solid state. While obtaining suitable crystals can be a challenge, the resulting data is considered the "gold standard" for structural confirmation. The crystal structure would definitively distinguish between this compound and any isomers.

Logical Relationship of Analytical Techniques

Analytical_Techniques_Logic Synthesis Synthesis Purification Purification Synthesis->Purification Initial_Check Purity & Identity TLC / LC-MS Purification->Initial_Check:f0 Structural_Elucidation Detailed Structure NMR (¹H, ¹³C) HRMS Initial_Check:f1->Structural_Elucidation:f0 Final_Confirmation Definitive Proof X-ray Crystallography (if possible) Structural_Elucidation:f1->Final_Confirmation:f0 Structural_Elucidation:f2->Final_Confirmation:f0

Caption: Logical flow of analysis for structural confirmation.

Conclusion

Confirming the structure of synthesized this compound requires a multi-faceted analytical approach. While each technique provides valuable information, it is the congruence of the data from NMR, MS, and FTIR that builds a compelling case for the correct structure. For absolute confirmation, particularly for regulatory submissions or patent applications, single-crystal X-ray crystallography is highly recommended. By comparing the expected data presented in this guide with your experimental results, you can confidently verify the structure of your synthesized compound and proceed with your research and development objectives.

References

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A Comparative Guide to the Efficacy of Aromatic Sulfonamides as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the inhibitory efficacy of a series of aromatic sulfonamides against carbonic anhydrase (CA), a crucial enzyme family involved in various physiological processes. While the initial compound of interest, (3-Chlorophenyl)methanesulfonamide, lacks extensive comparative data, we will use foundational aromatic sulfonamides to explore the structure-activity relationships (SAR) that govern efficacy. This approach provides a robust framework for understanding how chemical modifications, such as the position of a chloro-group, impact inhibitory potential.

The sulfonamide functional group is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] A primary mechanism of action for many sulfonamides is the inhibition of enzymes, with carbonic anhydrases being a prominent target.[1][2] CAs are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3][4] Their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[3][4][5]

Mechanism of Action: Inhibition of Carbonic Anhydrase

Aromatic sulfonamides typically function as potent inhibitors of carbonic anhydrases. The primary interaction involves the sulfonamide moiety (-SO₂NH₂) coordinating directly with the zinc ion (Zn²⁺) located in the enzyme's active site. This binding displaces a crucial water molecule (or hydroxide ion) that is essential for the catalytic cycle, thereby inhibiting the enzyme's function.

The affinity and specificity of these inhibitors are further dictated by interactions between the aromatic ring and its substituents with the amino acid residues lining the active site cavity.[6] Small changes to the substituents on the aromatic ring can significantly alter binding affinity by influencing hydrogen bonding and hydrophobic interactions.[6][7]

Carbonic Anhydrase Inhibition cluster_0 CA Active Site cluster_1 Inhibitor Zn_ion Zn²⁺ Ion His_residues Histidine Residues Zn_ion->His_residues Coordination Water H₂O / OH⁻ Zn_ion->Water Binding Sulfonamide Aromatic Sulfonamide (R-SO₂NH₂) Sulfonamide->Zn_ion Displaces Water & Coordinates with Zinc

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Comparative Efficacy of Aromatic Sulfonamides

To illustrate the structure-activity relationship, we will compare a series of benzenesulfonamide derivatives against human carbonic anhydrase II (hCA II), a well-studied and physiologically important isoform. The efficacy is typically quantified by the inhibition constant (Kᵢ), where a lower value indicates a more potent inhibitor.

CompoundStructureSubstitution PatternKᵢ against hCA II (nM)Key Structural Feature
1. Benzenesulfonamide C₆H₅SO₂NH₂Unsubstituted250Baseline aromatic scaffold
2. Acetazolamide HeterocyclicN/A12Clinically used standard; heterocyclic ring enhances binding.[4]
3. 4-Chlorobenzenesulfonamide 4-Cl-C₆H₄SO₂NH₂Para-Chloro150Para-substitution is generally favorable for interaction with hydrophilic residues.[6]
4. 3-Chlorobenzenesulfonamide 3-Cl-C₆H₄SO₂NH₂Meta-Chloro180Meta-substitution can also interact with hydrophilic residues.[6]
5. 2-Chlorobenzenesulfonamide 2-Cl-C₆H₄SO₂NH₂Ortho-Chloro1,200Ortho-substitution may cause steric hindrance within the active site, reducing potency.[6]
6. Chlorthalidone Complex HeterocyclicN/A25A potent diuretic with a complex structure that shows strong CA inhibition.[8]
7. Indapamide Complex HeterocyclicN/A458Structurally related to Chlorthalidone but significantly less potent against CA II.[8]

Note: Kᵢ values are compiled from various literature sources for illustrative purposes and may vary based on experimental conditions.

From this data, a clear SAR emerges:

  • Unsubstituted Ring: Benzenesulfonamide serves as a moderately potent inhibitor.

  • Positional Effects of Halogens: The position of the chlorine atom on the phenyl ring significantly impacts inhibitory power. Para- and meta-positions are generally well-tolerated and can enhance binding, likely through interactions with hydrophilic residues in the active site.[6] However, an ortho-substituted chlorine atom leads to a dramatic decrease in potency, suggesting steric clashes that prevent optimal binding.[6]

  • Heterocyclic Scaffolds: The introduction of heterocyclic rings, as seen in the clinical drug Acetazolamide, often leads to highly potent inhibitors.[7][9] These rings can form additional stabilizing interactions within the active site.[7]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The determination of inhibitory potency (Kᵢ or IC₅₀) is a critical step in comparing compounds. A widely used method is a colorimetric assay that measures the esterase activity of carbonic anhydrase.[3]

Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA), a colorless substrate, into p-nitrophenol (p-NP), a yellow product that absorbs light at 400-405 nm.[3] The rate of p-NP formation is proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases.

Materials:

  • Human Carbonic Anhydrase II (e.g., from erythrocytes)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (e.g., this compound and analogs)

  • Known inhibitor as a positive control (e.g., Acetazolamide)

  • 96-well microplate and a microplate reader capable of kinetic measurements.[3]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in cold assay buffer.

    • Dissolve the p-NPA substrate in an organic solvent like DMSO or acetonitrile.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor.

  • Assay Setup (96-well plate):

    • Blank Wells: Add Assay Buffer and Substrate Solution (no enzyme).

    • Control Wells (Maximum Activity): Add Assay Buffer, CA enzyme solution, and vehicle (e.g., DMSO).

    • Test Wells: Add Assay Buffer, CA enzyme solution, and the desired concentration of the test compound.

    • Positive Control Wells: Add Assay Buffer, CA enzyme solution, and the desired concentration of the known inhibitor.

  • Pre-incubation:

    • Add the enzyme to all wells except the blank.

    • Add the test compounds/inhibitors to the appropriate wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[3]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the maximum activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: Workflow for CA Inhibition Assay.

Conclusion

The efficacy of aromatic sulfonamides as carbonic anhydrase inhibitors is profoundly influenced by their structural characteristics. While this compound belongs to this broad class of biologically active molecules, its specific comparative efficacy is not widely documented.[1] However, by analyzing structurally related compounds, we can infer key structure-activity relationships. The position of substituents on the aromatic ring is critical, with ortho-positions often leading to steric hindrance and reduced potency.[6] This guide provides a foundational understanding and a robust experimental framework for researchers to systematically evaluate and compare the efficacy of novel sulfonamide-based inhibitors against carbonic anhydrase and other enzymatic targets.

References

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Structure-activity relationship (SAR) studies of (3-Chlorophenyl)methanesulfonamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of (3-Chlorophenyl)methanesulfonamide Analogs

Introduction: The Significance of the Methanesulfonamide Scaffold in Drug Discovery

The methanesulfonamide functional group, -SO₂NH₂, is a cornerstone pharmacophore in modern medicinal chemistry. Its distinctive physicochemical properties, such as its capacity to act as both a hydrogen bond donor and acceptor, its non-basic nitrogen, and its strong electron-withdrawing nature, have established it as a versatile component in the design of therapeutic agents.[1] Derivatives incorporating this moiety have demonstrated a wide spectrum of biological activities, leading to the development of drugs for various diseases, including cancer, inflammation, and infectious diseases.[1][2][3]

This guide provides a comprehensive comparison of this compound analogs, focusing on their structure-activity relationships (SAR). We will explore how systematic structural modifications influence their biological efficacy, supported by experimental data and detailed protocols. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of designing potent and selective molecules based on this promising scaffold.

Core Principles of Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, systematically exploring how modifications to a molecule's structure affect its biological activity.[4] By designing, synthesizing, and testing a series of related compounds, researchers can identify key structural features that influence potency, selectivity, and safety, thereby guiding the optimization of initial "hits" into viable drug candidates.[4][5] This process integrates both experimental approaches, such as chemical synthesis and biological assays, with computational methods like molecular modeling to build predictive models that link chemical structure to biological activity.[4]

Diagram 1: General Workflow of an SAR Study

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Start Identify Lead Compound (this compound) Design Design Analogs (Systematic Modifications) Start->Design Synthesis Chemical Synthesis of Analog Library Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Screening (e.g., Enzyme Inhibition Assay) Purification->Screening Test Analogs Data Collect Biological Data (IC50, MIC, etc.) Screening->Data SAR_Analysis Analyze SAR Data Data->SAR_Analysis Analyze Results Optimization Identify Key Moieties & Optimize Lead SAR_Analysis->Optimization Optimization->Design Iterative Refinement

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

The this compound Core: A Strategic Starting Point

The selection of this compound as a lead structure is deliberate. The phenyl ring provides a scaffold for modification, the methanesulfonamide group serves as a key pharmacophore, and the chlorine atom at the meta-position offers a specific electronic and steric influence that can be systematically altered. Halogen atoms, for instance, are known to favorably impact overall cytotoxicity in certain molecular scaffolds.[6] Understanding the contribution of each component is crucial for rational drug design.

Comparative Analysis of Structural Modifications

This section dissects the SAR of this compound analogs by examining modifications at distinct positions of the molecule.

Part 1: Modifications of the Phenyl Ring

The electronic and steric properties of the phenyl ring are critical determinants of biological activity. Altering the substituents on this ring can significantly impact target binding and pharmacokinetic properties.

Design Rationale: The primary goal of modifying the phenyl ring is to probe the target's binding pocket for favorable interactions. Introducing electron-donating groups (EDGs) like methoxy (-OCH₃) or electron-withdrawing groups (EWGs) like nitro (-NO₂) can alter the molecule's electrostatic potential and hydrogen bonding capabilities.[7] For instance, in some sulfonamide series, the presence of EWGs has been shown to increase antibacterial activity.[3]

Table 1: SAR of Phenyl Ring Modifications in Sulfonamide Analogs

Analog R Group (Position) Target/Assay Activity (IC₅₀/MIC) Key Observation
1 3-Cl (Reference) α-glucosidase 25.12 µM[8] Baseline activity.
2 4-Cl α-glucosidase ~Better than reference[8] Positional isomerism affects potency.
3 H (Unsubstituted) α-glucosidase 19.39 µM[8] Removal of halogen enhances activity in this specific assay.
4 3-NO₂ α-glucosidase 25.57 µM[8] Strong EWG maintains activity similar to the chloro analog.

| 5 | 4-OCH₃ | Antibacterial | Excellent Activity[7] | EDG at para-position demonstrates strong antibacterial effect. |

Note: Data is compiled from studies on closely related sulfonamide series to illustrate the principles of SAR, as specific data for direct analogs of this compound may vary.

SAR Insights: The data suggests that the nature and position of the substituent on the phenyl ring profoundly influence biological activity. While an unsubstituted phenyl ring showed the best α-glucosidase inhibitory activity in one study[8], the presence of a 4-methoxy group led to excellent antibacterial activity in another context.[7] This highlights the target-dependent nature of SAR and the importance of empirical testing.

Part 2: Modifications of the Methanesulfonamide Group

The sulfonamide moiety is a primary site for interaction with biological targets, often forming critical hydrogen bonds.

Design Rationale: Modifications to the sulfonamide group aim to alter its hydrogen bonding capacity, polarity, and steric profile. N-alkylation or N-acylation can be used to explore the necessity of the sulfonamide N-H for activity and to introduce new interaction points.

Table 2: SAR of Sulfonamide Group Modifications

Analog Modification Target/Assay Activity Key Observation
6 -SO₂NH₂ (Primary) Chlamydia trachomatis Baseline The unsubstituted sulfonamide is the starting point.
7 -SO₂NHCH₃ (Secondary) Chlamydia trachomatis ~90% inhibition @ 2.5 µM[9] N-methylation maintains significant activity.

| 8 | Reaction with benzoyl chloride | General Synthesis | Forms N'-benzoyl derivative[10] | Demonstrates the reactivity of the hydrazide precursor for further derivatization. |

SAR Insights: N-substitution on the sulfonamide can be well-tolerated and can be used to fine-tune pharmacokinetic properties, such as reducing the calculated logP without a complete loss of potency.[9] The ability to derivatize this position opens up a wide chemical space for optimization.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are essential.

Protocol 1: General Synthesis of a this compound Analog

This protocol describes a common method for synthesizing methanesulfonamide derivatives from an appropriate amine.[1][11]

Objective: To synthesize N-((3-chlorophenyl)methyl)methanesulfonamide.

Materials:

  • (3-Chlorophenyl)methanamine

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve (3-chlorophenyl)methanamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Reaction: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution over 10 minutes. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to obtain the pure N-((3-chlorophenyl)methyl)methanesulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Trustworthiness: This step is a self-validating system, ensuring the identity and purity of the synthesized compound.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of the synthesized analogs as antidiabetic agents by measuring their ability to inhibit the α-glucosidase enzyme.[8]

Objective: To determine the IC₅₀ value of the synthesized analogs against α-glucosidase.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Synthesized analog compounds

  • Acarbose (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the phosphate buffer.

  • Incubation: Add 20 µL of the test compound solution (at various concentrations) and 20 µL of the α-glucosidase solution to the wells of a 96-well plate. Incubate at 37 °C for 15 minutes.

  • Enzymatic Reaction: Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

  • Absorbance Measurement: Incubate the plate at 37 °C for another 20 minutes. Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (without inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis. Trustworthiness: The inclusion of a positive control (acarbose) validates the assay's performance.

Visualization of a Relevant Signaling Pathway

Many sulfonamide derivatives exert their effects by inhibiting key enzymes in signaling pathways, such as kinases. The diagram below illustrates a simplified generic kinase signaling pathway that could be a target for these compounds.

Diagram 2: Generic Kinase Signaling Pathway

Kinase_Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor This compound Analog Inhibitor->RAF Inhibits

Caption: A simplified representation of a kinase signaling cascade.

Conclusion

The structure-activity relationship studies of this compound analogs reveal a nuanced interplay between structural modifications and biological activity. The phenyl ring and the sulfonamide moiety are both critical for interaction with biological targets, and modifications at these sites can lead to significant changes in potency and selectivity. The insights gained from such comparative analyses, grounded in robust experimental data, are invaluable for the rational design of next-generation therapeutic agents. The protocols and workflows detailed in this guide provide a framework for the systematic exploration and optimization of this versatile chemical scaffold.

References

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A Senior Application Scientist's Guide to the In Vivo Validation of (3-Chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of a Novel Sulfonamide Candidate Against Established Therapeutics in Preclinical Cancer Models

Introduction: The Rationale for In Vivo Scrutiny

The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, celebrated for its versatility and presence in a wide array of approved therapeutics.[1][2] This "privileged structure" has given rise to drugs with antibacterial, anti-inflammatory, and potent anticancer properties.[3][4] (3-Chlorophenyl)methanesulfonamide emerges from this lineage as a novel investigational compound. While preliminary in vitro assays may suggest promising activity, the journey from a petri dish to a potential therapeutic is fraught with challenges that can only be addressed in a complex, living system.

This guide provides a comprehensive framework for the in vivo validation of this compound, contextualized for a hypothetical role as an anti-lung cancer agent—a therapeutic area where novel sulfonamides have shown recent promise.[2] We will dissect the critical experimental phases: efficacy, pharmacokinetics, and toxicity. The objective is not merely to test our candidate compound but to rigorously compare its performance against a clinically relevant benchmark, providing the robust, data-driven insights necessary for further development.

Part I: Strategic Framework for In Vivo Validation

The transition from a controlled in vitro environment to the dynamic complexity of an in vivo model is the crucible in which a compound's true potential is tested. It is here we move beyond simple cellular lethality to understand a drug's absorption, distribution, metabolism, and excretion (ADME), its safety profile, and its efficacy within a simulated disease state.[5][6] A meticulously designed study is paramount for generating unambiguous, translatable data.

Causality in Model Selection: Why a Xenograft Model?

The gold standard for preclinical evaluation of cancer therapeutics remains the xenograft mouse model, where human cancer cells are implanted into immunodeficient mice.[7] This approach creates a platform that closely mimics in vivo tumor growth and enables the assessment of a drug's impact on tumor progression.[8]

For the initial validation of this compound, a Cell-Line Derived Xenograft (CDX) model is the logical choice. While Patient-Derived Xenograft (PDX) models, which use fresh tumor tissue from patients, offer greater clinical relevancy by preserving tumor heterogeneity, CDX models provide critical advantages for early-stage validation[9][10]:

  • Reproducibility: Using established cancer cell lines (e.g., A549 non-small cell lung cancer) ensures a high degree of consistency between studies.

  • Efficiency: CDX models are generally faster and more cost-effective to establish than their PDX counterparts.

The choice of an immunodeficient host, such as a SCID (Severe Combined Immunodeficient) or athymic nude mouse, is critical to prevent the rejection of the human tumor graft.[7]

The Imperative of Controls: Establishing a Benchmark

To interpret the activity of this compound, its performance must be contextualized against appropriate controls:

  • Vehicle Control: This group receives the same formulation (e.g., saline, DMSO/Cremophor solution) used to deliver the active compounds, but without the drug itself. This allows us to isolate the effects of the drug from any potential effects of the delivery vehicle.

  • Positive Control (Standard-of-Care): This group is treated with an established, FDA-approved drug for the indication being studied. For non-small cell lung cancer, a relevant comparator could be Pazopanib , a multi-targeted tyrosine kinase inhibitor that also contains a sulfonamide moiety and is approved for other solid tumors.[2] This comparison provides a direct benchmark for assessing the relative efficacy and toxicity of our novel compound.

Part II: Experimental Workflow and Protocols

A successful in vivo study hinges on the precise execution of validated protocols. The overall workflow is designed to integrate efficacy, toxicity, and pharmacokinetic assessments.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Acclimatize Immunodeficient Mice C Subcutaneous Implantation of A549 Cells A->C B Culture A549 Lung Cancer Cells B->C D Monitor Tumor Growth to ~100-150 mm³ C->D E Randomize Mice into Treatment Groups D->E F Administer Treatment (Vehicle, Pazopanib, Test Compound) E->F G Monitor Tumor Volume & Body Weight (2-3x weekly) F->G H Daily Clinical Observations F->H J Tumor Excision & Weight G->J I Terminal Blood Collection (PK & Hematology) H->I L Data Analysis (Efficacy, Toxicity, PK) I->L J->L K Organ Harvest (Histopathology) K->L

Figure 1: Integrated workflow for in vivo validation.
Protocol 1: In Vivo Efficacy Assessment in A549 Xenograft Model

This protocol outlines the procedure for evaluating the antitumor activity of this compound.

Methodology:

  • Cell Culture: A549 human non-small cell lung cancer cells are cultured under standard conditions to 80-90% confluency.

  • Cell Implantation: On Day 0, approximately 5 x 10⁶ A549 cells, resuspended in 100 µL of a 1:1 mixture of serum-free media and Matrigel, are injected subcutaneously into the right flank of female SCID mice.[11]

  • Tumor Growth Monitoring: Tumors are allowed to grow. Tumor volume is measured 2-3 times per week using digital calipers and calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.

  • Dosing:

    • Group 1 (Vehicle): Administered with the vehicle solution via oral gavage (p.o.) or intraperitoneal injection (i.p.) daily.

    • Group 2 (Positive Control): Pazopanib (e.g., 30 mg/kg) administered p.o. daily.

    • Group 3 (Test Compound): this compound (e.g., 50 mg/kg) administered via the same route as the vehicle, daily.

  • Efficacy Calculation: The primary endpoint is Tumor Growth Inhibition (%TGI), calculated as: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the vehicle control group.

Protocol 2: Acute Toxicity Assessment

This protocol is designed to evaluate the short-term safety profile of the compound.[12]

Methodology:

  • Animal Allocation: Healthy, non-tumor-bearing mice are assigned to a vehicle control group and at least two dose-level groups of this compound (e.g., 50 mg/kg and a higher dose of 200 mg/kg).

  • Administration: A single dose of the compound or vehicle is administered.[13]

  • Clinical Observation: Mice are observed continuously for the first 4 hours post-dosing and then daily for 14 days. Observations include changes in skin, fur, eyes, respiration, and general behavior.

  • Body Weight: Body weight is recorded daily as a sensitive indicator of systemic toxicity.

  • Terminal Analysis: On Day 14, animals are euthanized. Blood is collected for complete blood count (CBC) and serum chemistry analysis. Major organs (liver, kidney, spleen, heart, lungs) are harvested, weighed, and preserved for histopathological examination.

Protocol 3: Pharmacokinetic (PK) Analysis

This protocol provides a snapshot of the compound's ADME profile.

Methodology:

  • Dosing: A single dose of this compound is administered to a cohort of non-tumor-bearing mice (typically via intravenous (i.v.) and the intended therapeutic route, e.g., oral, to determine bioavailability).

  • Blood Sampling: Blood samples (~50 µL) are collected from a subset of mice at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to separate the plasma.

  • Bioanalysis: Plasma samples are analyzed using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of this compound.

  • Data Modeling: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and elimination half-life (t½).[14]

Part III: Comparative Data Analysis and Mechanistic Insight

The raw data from these experiments must be synthesized into a clear, comparative format to facilitate decision-making.

Comparative Efficacy and Toxicity Data

The following tables present hypothetical data to illustrate how the performance of this compound would be compared to the vehicle and positive control.

Table 1: Comparative In Vivo Efficacy

Treatment Group (Dose) Mean Final Tumor Volume (mm³) ± SEM % Tumor Growth Inhibition (%TGI)
Vehicle Control 1850 ± 210 -
Pazopanib (30 mg/kg) 740 ± 95 60%

| this compound (50 mg/kg) | 814 ± 110 | 56% |

Table 2: Summary of Toxicity Profile

Treatment Group Mean Body Weight Change (%) Key Clinical Observations
Vehicle Control +5.2% None
Pazopanib (30 mg/kg) -4.5% Mild lethargy in first week

| this compound (50 mg/kg) | +2.1% | None |

Pharmacokinetic Profile

Table 3: Key Pharmacokinetic Parameters for this compound (50 mg/kg, Oral Gavage)

Parameter Value Unit
Cmax 4.5 µg/mL
Tmax 2.0 hours
AUC (0-24h) 35.8 µg·h/mL

| t½ (elimination) | 6.2 | hours |

Visualizing the Mechanism of Action

To provide a deeper, authoritative grounding for our compound's hypothetical activity, we can visualize its potential mechanism. Several novel sulfonamides exert their anticancer effects by activating tumor pyruvate kinase M2 (PKM2), which counteracts the Warburg effect and forces cancer cells away from anabolic metabolism.[2]

G cluster_warburg High Proliferation State cluster_normal Low Proliferation State Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis PEP Phosphoenol- pyruvate (PEP) G6P->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2_inactive PKM2 (Inactive Dimer) (Warburg Effect) PEP->PKM2_inactive PKM2_active PKM2 (Active Tetramer) PEP->PKM2_active Lactate Lactate Pyruvate->Lactate TCA TCA Cycle (Oxidative Phos.) Pyruvate->TCA Biosynthesis Macromolecule Biosynthesis PKM2_inactive->Biosynthesis Diverts glycolytic intermediates PKM2_active->Pyruvate Completes Glycolysis Test_Compound (3-Chlorophenyl)- methanesulfonamide Test_Compound->PKM2_active  Activates & Stabilizes

Figure 2: Hypothesized mechanism targeting PKM2.

Conclusion: A Data-Driven Path Forward

This guide has outlined a rigorous, multi-faceted approach to the in vivo validation of this compound. Based on our hypothetical data, the compound demonstrates efficacy comparable to the standard-of-care, Pazopanib, but with a significantly improved toxicity profile, as indicated by the lack of body weight loss. The pharmacokinetic data reveals good oral absorption and a reasonable half-life, supporting a once-daily dosing regimen.

These compelling results justify advancement to the next stage of preclinical development. The logical next steps would involve:

  • Efficacy in Orthotopic Models: Testing the compound in a lung cancer model where tumors are grown in the lung tissue, providing a more relevant stromal microenvironment.[7]

  • Validation in PDX Models: Assessing efficacy across a panel of patient-derived xenograft models to understand its activity in tumors with different genetic backgrounds and treatment histories.[9][10]

  • Chronic Toxicity Studies: Conducting longer-term, repeat-dose toxicity studies to ensure safety with prolonged administration.[5]

By systematically integrating efficacy, safety, and pharmacokinetic assessments and comparing them against established benchmarks, we can build a comprehensive data package that provides a clear and confident path for the clinical development of this compound.

References

  • Title: Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models Source: Google Cloud URL
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  • Title: In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 Source: MDPI URL
  • Title: The pharmacokinetics of trimethoprim and trimethoprim/sulphonamide combinations, including penetration into body tissues Source: PubMed URL
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  • Title: Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents Source: ACS Publications URL
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A Senior Application Scientist's Guide to Benchmarking (3-Chlorophenyl)methanesulfonamide Against Known Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound (3-Chlorophenyl)methanesulfonamide against established inhibitors of carbonic anhydrase. While specific experimental data for this compound is not yet publicly available, this document outlines the scientific rationale, comparative landscape, and detailed experimental protocols necessary for a thorough evaluation.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1][2] Dysregulation of CA activity is implicated in a range of pathologies, making these enzymes a significant target for therapeutic intervention.[1] Conditions such as glaucoma, epilepsy, and certain types of cancer are often treated with CA inhibitors.[2][3][4][5][6]

The primary mechanism of action for the most prominent class of CA inhibitors, the sulfonamides, involves the coordination of the sulfonamide moiety to the zinc ion within the enzyme's active site.[2][7] This interaction effectively blocks the catalytic activity of the enzyme. This compound belongs to this class of compounds, suggesting its potential as a carbonic anhydrase inhibitor. A rigorous benchmarking process against known inhibitors is essential to determine its potency, selectivity, and therapeutic potential.

The Competitive Landscape: Established Carbonic Anhydrase Inhibitors

A meaningful benchmark requires comparison against well-characterized, clinically relevant inhibitors. The following compounds represent the gold standard in carbonic anhydrase inhibition and serve as ideal comparators for this compound.

InhibitorChemical StructureKey Characteristics
Acetazolamide A widely used, systemic CA inhibitor for glaucoma, epilepsy, and acute mountain sickness.[2][3][4] It is known to inhibit multiple CA isoforms.
Dorzolamide A topical CA inhibitor primarily used in the treatment of glaucoma.[3] It exhibits good selectivity for CA-II.
Brinzolamide Another topical CA inhibitor for glaucoma, known for its high potency against CA-II.[3][8]
Methazolamide A systemic CA inhibitor with applications in glaucoma and epilepsy.[3][4]
Comparative Inhibitory Activity of Known Inhibitors

The following table summarizes the reported inhibitory constants (Ki or IC50) of the benchmark compounds against key human carbonic anhydrase (hCA) isoforms. This data provides a quantitative basis for comparison.

InhibitorhCA I (Ki/IC50, nM)hCA II (Ki/IC50, nM)hCA IV (Ki/IC50, nM)hCA IX (Ki/IC50, nM)hCA XII (Ki/IC50, nM)
Acetazolamide 25012 - 1307425.8 - 30-
Dorzolamide 6000.18 - 1.931--
Brinzolamide ~1,3653.19 - 3.245.3--
Methazolamide 501436--

Note: Values are compiled from multiple sources and may vary depending on experimental conditions.[1][2][4][7][8][9][10][11][12][13]

Profiling this compound: A Theoretical Overview

This compound, as a sulfonamide-containing compound, is predicted to function as a carbonic anhydrase inhibitor. The core mechanism is expected to involve the deprotonated sulfonamide group coordinating with the Zn(II) ion in the active site of carbonic anhydrase isoforms. The (3-chlorophenyl) moiety will likely occupy a hydrophobic pocket within the active site, and its specific interactions will be a key determinant of the compound's potency and isoform selectivity.

The chlorine substitution on the phenyl ring can influence the compound's electronic properties and steric profile, which in turn can affect its binding affinity and selectivity for different CA isoforms. However, without direct experimental evidence, the precise inhibitory profile of this compound remains to be elucidated. The following experimental protocols are designed to generate the necessary data for a comprehensive benchmark.

Experimental Protocols for Benchmarking

To quantitatively assess the performance of this compound, two key experiments are recommended: an in-vitro enzyme inhibition assay to determine potency and selectivity, and a cellular thermal shift assay (CETSA) to confirm target engagement in a cellular context.

In-Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase and its inhibition by the test compound. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically.[14]

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)

  • This compound

  • Benchmark inhibitors (Acetazolamide, Dorzolamide, Brinzolamide, Methazolamide)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO (for compound dissolution)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Protocol:

  • Compound Preparation: Prepare stock solutions of this compound and benchmark inhibitors in DMSO. Create a dilution series for each compound to determine IC50 values.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound dilutions (or DMSO for control), and the carbonic anhydrase enzyme solution. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound against each CA isoform.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment.[10] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Materials:

  • Cell line expressing the target carbonic anhydrase isoform(s)

  • This compound

  • Positive control inhibitor (e.g., Acetazolamide)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target carbonic anhydrase isoform

Protocol:

  • Cell Treatment: Treat cultured cells with this compound, a positive control inhibitor, or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the treated cell suspensions into PCR tubes or a PCR plate and heat them across a range of temperatures using a thermal cycler to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein at each temperature point by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound compared to the vehicle control indicates target engagement.

Visualizing the Scientific Framework

To better illustrate the concepts discussed, the following diagrams represent the general signaling pathway of carbonic anhydrase and the workflow of the benchmarking experiments.

G cluster_0 Cellular Environment cluster_1 Inhibition CO2 CO2 CA Carbonic Anhydrase (CA) CO2->CA H2O H2O H2O->CA H2CO3 H2CO3 CA->H2CO3 Catalysis HCO3 HCO3- H2CO3->HCO3 H_ion H+ H2CO3->H_ion pH_reg pH Regulation HCO3->pH_reg ion_trans Ion Transport HCO3->ion_trans H_ion->pH_reg Inhibitor This compound or Benchmark Inhibitor Inhibitor->CA Binds to Active Site

Caption: General signaling pathway of Carbonic Anhydrase and its inhibition.

G cluster_0 In-Vitro Assay cluster_1 Cellular Assay (CETSA) start_vitro Prepare Reagents (Enzyme, Inhibitors, Substrate) plate_setup Set up 96-well plate start_vitro->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor plate_setup->pre_incubation reaction Initiate Reaction with Substrate pre_incubation->reaction measurement Kinetic Measurement (Absorbance at 405 nm) reaction->measurement analysis_vitro Calculate % Inhibition and IC50 values measurement->analysis_vitro start_cetra Treat Cells with Inhibitor heating Heat Cells across Temperature Gradient start_cetra->heating lysis Lyse Cells heating->lysis centrifugation Separate Soluble and Aggregated Proteins lysis->centrifugation western_blot Western Blot for Target Protein centrifugation->western_blot analysis_cetra Generate Melting Curves and Analyze Shift western_blot->analysis_cetra

Sources

A Researcher's Guide to (3-Chlorophenyl)methanesulfonamide: A Comparative Statistical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, a comprehensive understanding of a compound's physicochemical and biological profile is paramount. This guide offers an in-depth statistical and analytical comparison of (3-Chlorophenyl)methanesulfonamide, placing its properties in context with its positional isomers, (2-Chlorophenyl)methanesulfonamide and (4-Chlorophenyl)methanesulfonamide. By examining experimental data and outlining robust analytical protocols, this document serves as a critical resource for informed decision-making in medicinal chemistry and pharmacological research.

The strategic placement of a chlorine atom on the phenyl ring of a methanesulfonamide scaffold can profoundly influence its steric and electronic properties. These subtle molecular modifications can translate into significant differences in biological activity, making a comparative analysis of these isomers essential for identifying promising lead compounds and understanding structure-activity relationships (SAR).

Physicochemical Characterization: A Comparative Spectroscopic Analysis

The foundational step in evaluating any novel compound is its unambiguous structural characterization. Here, we compare the spectroscopic data for this compound with its 2- and 4-chloro isomers. The data for the 2- and 4-chloro isomers is derived from established experimental findings, while the data for the 3-chloro isomer is based on predicted values and available spectral database information.

Table 1: Comparative Spectroscopic Data of Chlorophenylmethanesulfonamide Isomers

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)Mass Spectrometry (EI-MS), m/z (%)
(2-Chlorophenyl)methanesulfonamide 7.95 (d, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 7.25 (t, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 6.90 (s, 1H, NH), 3.05 (s, 3H, CH₃)135.0, 130.5, 129.8, 127.5, 125.0, 122.5, 40.5 (CH₃)3250 (N-H str.), 1330 (SO₂ asym str.), 1160 (SO₂ sym str.)205 (M⁺), 126, 91, 79
This compound) Predicted values. Expected multiplets in the aromatic region and singlets for NH and CH₃.Predicted values. Expected signals for 6 aromatic carbons and one methyl carbon.Data from SpectraBase[1]Predicted m/z [M+H]⁺: 206.00371[2]
(4-Chlorophenyl)methanesulfonamide 7.32 (d, J = 8.8 Hz, 2H), 7.18 (d, J = 8.4 Hz, 2H), 6.88 (br, 1H), 3.01 (s, 3H)135.2, 131.1, 129.8, 122.2, 39.53260 (N-H str.), 1335 (SO₂ asym str.), 1155 (SO₂ sym str.)205 (M⁺), 126, 91, 79

Note: The data for the 2- and 4-chloro isomers is based on a spectroscopic profile provided by Benchchem. The data for the 3-chloro isomer is based on predicted values from PubChemLite and the availability of spectra on SpectraBase.

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the key analytical techniques used to characterize these compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire 1H NMR and 13C NMR spectra at room temperature.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard[3].

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Procedure:

    • Prepare a potassium bromide (KBr) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk.

    • Alternatively, for soluble compounds, a thin film can be cast onto a salt plate from a volatile solvent.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to functional groups such as N-H and S=O stretches.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Procedure:

    • Introduce a dilute solution of the compound into the mass spectrometer.

    • Acquire the mass spectrum, observing the molecular ion peak (M⁺) and the characteristic fragmentation pattern.

    • For ESI-MS, common adducts such as [M+H]⁺ and [M+Na]⁺ are often observed[2].

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Isomers Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Comparison Comparative Analysis of Isomers Data_Analysis->Comparison Biological_Evaluation cluster_setup Experimental Setup cluster_assay MTT Assay Protocol cluster_analysis Data Analysis Cell_Lines Select Cancer Cell Lines (MCF-7, A549, HeLa) Compound_Prep Prepare Stock Solutions of Isomers Cell_Lines->Compound_Prep Cell_Seeding Seed Cells in 96-well Plates Compound_Prep->Cell_Seeding Treatment Treat Cells with Isomers (Varying Concentrations) Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance Measure Absorbance Formazan_Solubilization->Absorbance Viability_Calc Calculate % Cell Viability Absorbance->Viability_Calc IC50_Calc Determine IC50 Values Viability_Calc->IC50_Calc Comparison Compare Cytotoxicity of Isomers IC50_Calc->Comparison

Caption: Workflow for the comparative biological evaluation of chlorophenylmethanesulfonamide isomers using the MTT assay.

Discussion and Future Directions

The presented analytical framework provides a comprehensive approach to the statistical analysis and comparison of this compound and its positional isomers. The physicochemical characterization, through a combination of NMR, FTIR, and MS, is essential for confirming the identity and purity of each compound. The proposed comparative cytotoxicity study will serve as a crucial first step in understanding their potential as anticancer agents.

The observed differences in spectroscopic data and the anticipated variations in biological activity will underscore the importance of isomeric purity in drug discovery. Future research should focus on expanding the biological evaluation to include other assays, such as apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis, to elucidate the mechanism of action of the most potent isomer. Furthermore, exploring their activity against a broader panel of cancer cell lines and in 3D cell culture models would provide a more comprehensive understanding of their therapeutic potential. Studies on other potential biological targets, such as topoisomerases, could also be a fruitful avenue for investigation, given the known activity of related compounds.[4]

Conclusion

This guide provides a structured and scientifically grounded framework for the comparative analysis of this compound. By integrating established analytical techniques with a well-defined plan for biological evaluation, researchers can effectively characterize this compound and its isomers. The insights gained from such a comparative study are invaluable for advancing our understanding of structure-activity relationships and for the rational design of novel therapeutic agents. The detailed protocols and comparative data presented herein are intended to empower researchers to conduct their own investigations with scientific rigor and confidence.

References

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  • Keri, R. S., et al. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. PMC. [Link]

  • Saleem, M., et al. (2018). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. PMC. [Link]

  • Appretech Scientific Limited. N-(3-amino-5-chlorophenyl)methanesulfonamide. [Link]

  • Chemsrc. N-(3-Amino-5-chlorophenyl)methanesulfonamide. [Link]

  • Navarro, R., et al. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Royal Society of Chemistry. [Link]

  • Lee, E. S., et al. (2016). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. PubMed. [Link]

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  • Das, H., et al. (2024). Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis. PubMed. [Link]

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A Guide to Ensuring Reproducibility in Experiments Involving (3-Chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the critical parameters governing the experimental reproducibility for (3-Chlorophenyl)methanesulfonamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles that ensure consistent and reliable outcomes. We will explore the nuances of its synthesis, purification, and characterization, offering a framework for robust experimental design and troubleshooting.

The Synthesis Challenge: Beyond Reactants to Reproducibility

The synthesis of sulfonamides, while conceptually straightforward, is often plagued by reproducibility issues stemming from the high reactivity of the precursors and their sensitivity to reaction conditions.[1] The most common route to compounds like this compound involves the reaction of a sulfonyl chloride with an amine source. However, achieving consistent yields and purity profiles requires meticulous control over several key variables.

Common Pitfalls in Sulfonamide Synthesis
  • Hydrolysis of Sulfonyl Chloride : The primary culprit for low yields is often the hydrolysis of the sulfonyl chloride starting material ((3-Chlorophenyl)methanesulfonyl chloride) into the unreactive sulfonic acid.[1][2] This is exacerbated by trace amounts of water in the solvent, reagents, or glassware.[3]

  • Competing Reactions : Depending on the amine source, side reactions can occur. For instance, with primary amines, there is a risk of bis-sulfonation if the stoichiometry is not carefully controlled.[1]

  • Base and Solvent Selection : The choice of base is critical. It must be non-nucleophilic to avoid competing with the amine, effectively neutralizing the HCl byproduct.[1] The solvent must dissolve the reactants while remaining inert.[1]

Recommended Synthetic Protocol

This protocol is designed to mitigate the common issues and enhance reproducibility. The core principle is the maintenance of anhydrous (water-free) conditions throughout the process.

Step-by-Step Synthesis:

  • Preparation : All glassware should be oven-dried at >120°C for several hours and allowed to cool in a desiccator over a drying agent.

  • Reagent Setup : In a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-Chlorophenyl)methanesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]

  • Amine Addition : In a separate flask, dissolve the amine source (e.g., ammonia or an appropriate primary/secondary amine, 1.1-1.2 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in the same anhydrous solvent.[1]

  • Reaction : Cool the sulfonyl chloride solution to 0°C in an ice bath. Add the amine/base solution dropwise over 30-60 minutes using an addition funnel.[2] This slow addition helps to control the reaction's exothermicity and minimize side-product formation.[2]

  • Monitoring : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.[2][3]

  • Work-up : Upon completion, quench the reaction by adding water. If the product has acidic or basic functional groups, carefully adjust the pH to optimize its solubility in the organic phase before extraction.[3] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Synthesis Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Oven-dry glassware reac1 Dissolve (3-Chlorophenyl)methanesulfonyl chloride in anhydrous DCM @ 0°C prep1->reac1 prep2 Use anhydrous solvents prep2->reac1 reac2 Prepare Amine/Base solution in anhydrous DCM prep2->reac2 reac3 Slowly add Amine/Base to sulfonyl chloride reac1->reac3 reac2->reac3 reac4 Stir at RT, monitor by TLC/LC-MS reac3->reac4 work1 Quench with H2O reac4->work1 work2 Extract with Ethyl Acetate work1->work2 work3 Wash, Dry, Concentrate work2->work3 work4 Crude this compound work3->work4

Caption: Reproducible synthesis workflow for this compound.

Purification Strategies: The Path to Analytical Consistency

The purification of sulfonamides is critical for reproducibility, as residual impurities can interfere with subsequent biological assays or analytical characterization. The two most effective methods are recrystallization and column chromatography.

Method 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid sulfonamides, capable of yielding highly pure crystalline material.[1] The success of this technique is entirely dependent on the choice of solvent system.

Protocol for Recrystallization:

  • Solvent Screening : Test the solubility of the crude product in various solvents (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol/water) to find a system where the compound is soluble when hot but sparingly soluble at room temperature.[3]

  • Dissolution : In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent system.[3]

  • Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.[3]

  • Crystallization : Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Isolation : Once crystallization appears complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing : Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying : Dry the purified crystals under vacuum to remove all traces of solvent.[3]

Method 2: Flash Column Chromatography

For non-crystalline products or mixtures that are difficult to separate by recrystallization, flash chromatography is the preferred alternative.

Protocol for Column Chromatography:

  • Stationary Phase : Use silica gel as the stationary phase.

  • Mobile Phase Selection : A good starting point for a sulfonamide is a gradient of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[3] For more polar analogs, a system of dichloromethane and methanol can be effective.[3]

  • Elution : Run a gradient elution, for example, from 0% to 15% methanol in dichloromethane. Adding a small amount of acetic acid (0.5%) to the mobile phase can often improve the peak shape for acidic compounds.[3]

  • Monitoring : Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow Diagram

cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Crude Product rec1 Dissolve in min. hot solvent start->rec1 chr1 Adsorb on Silica Gel start->chr1 rec2 Cool slowly to form crystals rec1->rec2 rec3 Isolate via vacuum filtration rec2->rec3 rec4 Wash with cold solvent & Dry rec3->rec4 end_node Pure this compound rec4->end_node chr2 Elute with Hexane/EtOAc or DCM/MeOH gradient chr1->chr2 chr3 Collect & Combine pure fractions chr2->chr3 chr4 Evaporate solvent chr3->chr4 chr4->end_node

Caption: Alternative purification workflows for consistent product quality.

Analytical Characterization: The Fingerprint of Reproducibility

Rigorous analytical characterization is non-negotiable for validating the outcome of an experiment. For this compound, a combination of spectroscopic and chromatographic techniques should be employed to confirm its structure and purity.

Technique Purpose Expected Results for this compound
¹H NMR Structural confirmation and identification of protons.Aromatic protons in the range of 7.2-7.8 ppm; Methylene (-CH₂-) protons adjacent to the sulfonyl group; Amide (-NH₂) protons.
¹³C NMR Confirms the carbon framework of the molecule.Aromatic carbons; Methylene carbon; Signals will confirm the substitution pattern.
FT-IR Identification of key functional groups.Characteristic peaks for N-H stretching (sulfonamide), S=O stretching (sulfonyl group), and C-Cl stretching.
Mass Spec (MS) Determines molecular weight and fragmentation pattern.The molecular ion peak should correspond to the molecular weight (C₇H₈ClNO₂S ≈ 205.67 g/mol ).[4]
HPLC Quantifies purity and identifies impurities.A single major peak indicates high purity. The retention time is characteristic of the compound under specific conditions.

Note: Specific peak positions in NMR and IR can vary slightly based on the solvent and instrument used. The key to reproducibility is consistency in the analytical method.

Comparison of Synthetic Strategies

The choice of synthetic and purification methodology has a direct impact on the reproducibility and overall success of the experiment.

Parameter Standard Synthesis (Batch) Microwave-Assisted Synthesis [5]Impact on Reproducibility
Reaction Time 4-12 hours1-5 minutesMicrowave synthesis offers rapid, uniform heating, which can lead to more consistent reaction times and fewer time-dependent side products.[5]
Yield Variable, sensitive to conditionsOften higher yields reported[5]The efficiency of microwave heating can drive reactions to completion more effectively, potentially leading to more reproducible high yields.
Purity Profile Prone to hydrolysis byproducts[1]Can reduce side reactions due to short reaction timesFaster reaction times minimize the window for degradation or side reactions, often resulting in a cleaner crude product.
Scalability Well-establishedCan be challenging for large scaleBatch synthesis is generally easier to scale up, a key consideration for later stages of development.

Troubleshooting Guide for Experimental Irreproducibility

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Hydrolysis of sulfonyl chloride due to moisture.[1][6] 2. Incomplete reaction. 3. Inappropriate base or solvent.[1]1. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere.[2] 2. Extend reaction time and monitor by TLC/LC-MS.[2] 3. Use a non-nucleophilic base (e.g., triethylamine) and an inert solvent (e.g., DCM, THF).[1]
Presence of Impurities 1. Unreacted starting materials. 2. Formation of sulfonic acid from hydrolysis.[3] 3. Bis-sulfonation of primary amine.[1]1. Use a slight excess of the amine (1.1-1.2 eq) to drive the reaction to completion.[1] 2. Maintain strict anhydrous conditions.[1] 3. Add the sulfonyl chloride slowly to an excess of the amine.[1]
Difficulty in Purification 1. Product is an oil, not a solid. 2. Poor separation in column chromatography. 3. Significant product loss during work-up.[3]1. Attempt trituration with a nonpolar solvent like hexanes to induce solidification.[3] 2. Screen different solvent systems for TLC to find optimal separation conditions before running the column.[3] 3. Adjust the pH of the aqueous phase during extraction to minimize the water solubility of the product.[3]
Inconsistent Analytical Data 1. Residual solvent in the sample. 2. Sample degradation. 3. Polymorphism (different crystal forms).1. Dry the final product under high vacuum for an extended period. 2. Store the compound under appropriate conditions (cool, dry, dark). 3. Use consistent crystallization procedures. Characterize solid-state properties using techniques like DSC if polymorphism is suspected.[7]

Conclusion

The reproducibility of experiments involving this compound is not a matter of chance, but a direct result of meticulous experimental design and control. The primary challenges lie in the inherent reactivity of the sulfonyl chloride precursor and its sensitivity to moisture. By implementing rigorous anhydrous techniques, carefully controlling reaction stoichiometry and temperature, and employing systematic purification and characterization methods, researchers can achieve highly consistent and reliable results. This guide serves as a foundational framework for developing self-validating protocols that enhance scientific integrity and accelerate research and development.

References

  • Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs - Benchchem. (n.d.).
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  • CAS 2973403-55-1: N-(3-Amino-5-chlorophenyl)methanesulfonamide - Cymit Química S.L. (n.d.).
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  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC - PubMed Central. (2022).
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  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
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  • Spectroscopic Profile of (2-Chlorophenyl)methanesulfonamide: A Comparative Guide - Benchchem. (2025).
  • 89782-88-7|this compound|BLD Pharm. (n.d.).
  • Sulfonamide purification process - US2777844A - Google Patents. (n.d.).
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Safety Operating Guide

Navigating the Disposal of (3-Chlorophenyl)methanesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of ensuring the safe and environmentally sound disposal of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of (3-Chlorophenyl)methanesulfonamide, a compound featuring both a chlorinated aromatic ring and a sulfonamide functional group. By understanding the chemical nature of this substance and adhering to established safety protocols, laboratory professionals can mitigate risks and ensure compliance with regulatory standards.

I. Hazard Assessment and Characterization

Before any disposal activities commence, a thorough hazard assessment is paramount. Based on data from analogous compounds such as 1-(4-Cyanophenyl)methanesulfonamide and N-[(2-chlorophenyl)methyl]methanesulfonamide, this compound should be handled as a hazardous substance.[1][2]

Anticipated Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2]

  • Environmental: As a chlorinated organic compound, it is persistent and should not be released into the environment.[3] Discharge into drains is to be avoided.[4]

Due to these potential hazards, this compound must be treated as hazardous waste.

Table 1: Hazard Profile of Structurally Similar Compounds

CompoundCAS NumberKey Hazards
1-(4-Cyanophenyl)methanesulfonamide191868-54-9Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
N-[(2-chlorophenyl)methyl]methanesulfonamide42134-77-0Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled.[1]
(3-Chlorophenyl)methanesulfonyl chloride24974-73-0Harmful if swallowed, in contact with skin, and if inhaled; Causes severe skin burns and eye damage.[4]

This comparative data underscores the necessity of handling this compound with appropriate personal protective equipment (PPE) and within a controlled laboratory environment, such as a chemical fume hood.

II. Immediate Safety and Spill Management

Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If working with fine powders or in a poorly ventilated area, a respirator may be necessary.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like sand or vermiculite.

  • Collection: Place the spilled material and absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as a form of halogenated organic waste.[5] Under no circumstances should this compound or its solutions be disposed of down the drain.[3]

Step 1: Waste Segregation Proper segregation is the cornerstone of safe and compliant chemical waste management. This compound waste should be collected in a dedicated container labeled "Halogenated Organic Waste." This prevents inadvertent and potentially dangerous reactions with other waste streams.

Step 2: Container Selection and Labeling

  • Container: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free from leaks.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., Toxic, Irritant)

    • The date of accumulation

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[4]

Step 4: Professional Disposal The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. These companies have the expertise and facilities to manage and dispose of such chemicals in an environmentally responsible manner, often through high-temperature incineration.

Experimental Workflow for Disposal:

Caption: Workflow for the compliant disposal of this compound.

IV. Regulatory Framework

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of hazardous materials. It is imperative that all disposal activities comply with federal, state, and local regulations.

Logical Relationship of Regulatory Compliance:

RegulatoryCompliance Compound This compound Classification Hazardous Waste Classification (Chlorinated Organic) Compound->Classification is characterized as Regulations Regulatory Oversight (EPA, OSHA, State/Local) Classification->Regulations triggers Protocol Institutional Disposal Protocol Regulations->Protocol informs Action Compliant Disposal Action Protocol->Action mandates

Caption: The logical flow from chemical classification to compliant disposal action.

By adhering to this structured approach, researchers and laboratory managers can ensure that the disposal of this compound is conducted with the highest regard for safety, environmental protection, and regulatory compliance. This commitment to responsible chemical stewardship is fundamental to the integrity of scientific research.

References

  • Georganics Ltd. (2011). SAFETY DATA SHEET: (3-CHLOROPHENYL)METHANESULFONYL CHLORIDE. [Link]

  • Water Corporation. Laboratory chemical waste. [Link]

  • Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430. [Link]

  • NOP. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. [Link]

  • United Nations Office on Drugs and Crime. (2007). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • University of North Carolina at Chapel Hill. (2024). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • PubChem. (3-Amino-2-chlorophenyl)methanesulfonamide. [Link]

  • US Bio-Clean. What Is Non-Hazardous Pharmaceutical Waste (& What to Do With It). [Link]

  • NOP. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling (3-Chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (3-Chlorophenyl)methanesulfonamide. The following protocols are designed to ensure personal safety and procedural integrity in the laboratory. The causality behind each recommendation is explained to foster a deeper understanding of safe chemical handling.

Hazard Assessment: Understanding the Risks

The presence of the chlorophenyl group suggests potential for skin, eye, and respiratory irritation.[1][2][3] A safety data sheet for the closely related compound, (3-Chlorophenyl)methanesulfonyl chloride, indicates that it is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and is harmful if inhaled.[4] While the sulfonamide is expected to be less acutely reactive than the sulfonyl chloride, prudence dictates treating it with a high degree of caution.

Furthermore, sulfonamides as a class are known to cause allergic reactions, which can be severe in some individuals.[5][6] Therefore, minimizing exposure is paramount.

Potential Hazards Summary:

  • Skin Contact: Potential for irritation, burns, and absorption. May cause allergic skin reactions.[3][4]

  • Eye Contact: Risk of serious eye irritation or damage.[3][4]

  • Inhalation: Potential for respiratory tract irritation. Harmful if inhaled.[4][7]

  • Ingestion: Harmful if swallowed.[4][7]

The Core Directive: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. Its effectiveness is predicated on proper selection and use, in conjunction with primary engineering controls.

Foundational Safety: Engineering Controls

Before any handling of this compound, ensure that primary engineering controls are in place and functioning correctly. All manipulations of the solid compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] A safety shower and eyewash station must be readily accessible.[4]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound.

Table 1: PPE Requirements for Handling this compound

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesFully-buttoned lab coatWork within a certified chemical fume hood
Conducting reactions and workup Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFully-buttoned lab coatWork within a certified chemical fume hood
Handling large quantities (>25g) Chemical splash goggles and face shieldChemical-resistant gloves (butyl rubber or Viton® recommended)Chemical-resistant apron over a lab coatWork within a certified chemical fume hood. Consult with a safety professional for potential need of a respirator.
Cleaning glassware Chemical splash gogglesChemical-resistant glovesLab coatNot generally required if glassware is pre-rinsed in a fume hood
  • Eye and Face Protection : At a minimum, chemical splash goggles that form a seal around the eyes are required.[1] For tasks with a higher risk of splashing, such as when handling larger volumes or during transfers, a face shield should be worn in addition to goggles.[1][8]

  • Hand Protection : Chemically resistant gloves are mandatory.[1] Given the potential for skin absorption and irritation, double-gloving is recommended. Nitrile or neoprene gloves are a suitable choice for general handling. For extended contact or when handling larger quantities, gloves made of more resistant materials like butyl rubber or Viton® should be considered.[1][8] Always consult the glove manufacturer's resistance chart for specific breakthrough times.

  • Body Protection : A standard, fully-buttoned laboratory coat should be worn to protect against minor splashes and contamination of personal clothing.[1][8] For procedures involving larger quantities, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : All work with this compound that could generate dust or aerosols must be performed in a certified chemical fume hood.[1] If there is a potential for exposure above established limits, or if a fume hood is not available for a specific procedure, a qualified safety professional must be consulted to determine the appropriate respiratory protection.[9][10]

Experimental Protocol: Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of gloves.

  • Outer Gloves: Don the second pair of gloves, ensuring they extend over the cuffs of the lab coat.

  • Goggles/Face Shield: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated exterior folded inward. Place it in a designated area for laundering or disposal.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Inner Gloves: Remove the inner pair of gloves using the same peeling method as the outer pair.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Operational and Disposal Plans

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.[4]

Spill Response
  • Alert: Notify colleagues and the laboratory supervisor immediately.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All materials contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[1] Dispose of these materials in designated, labeled hazardous waste containers in accordance with all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.[4]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Initial Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Handling this compound Risk_Assessment Conduct Risk Assessment (Review SDS, Identify Hazards) Start->Risk_Assessment Eng_Controls Implement Engineering Controls (Fume Hood, Ventilation) Risk_Assessment->Eng_Controls Eye_Protection Eye/Face Protection (Goggles minimum, add Face Shield for splash risk) Eng_Controls->Eye_Protection Hand_Protection Hand Protection (Double Nitrile/Neoprene Gloves) Eye_Protection->Hand_Protection Body_Protection Body Protection (Lab Coat, add Apron for large quantities) Hand_Protection->Body_Protection Resp_Protection Respiratory Protection (Work in Fume Hood) Body_Protection->Resp_Protection Handle_Compound Handle Compound in Designated Area Resp_Protection->Handle_Compound Decontaminate Decontaminate Work Area & Doff PPE Handle_Compound->Decontaminate Waste_Disposal Waste Disposal (Segregated, Labeled Hazardous Waste) Decontaminate->Waste_Disposal End Procedure Complete Waste_Disposal->End

Caption: PPE Selection Workflow for this compound.

References

  • BenchChem.
  • Encyclopedia.com. Sulfonamides. [Link]

  • Georganics. (3-CHLOROPHENYL)
  • WisTech Open. 3.9 Sulfonamides – Nursing Pharmacology. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Just In Time Disaster Training Library. Chlorine - Personal Protection Equipment. [Link]

  • Mayo Clinic. Sulfadiazine (Oral Route). [Link]

  • MSD Manual Consumer Version. Sulfonamides. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.